Colibactin 742
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H42N8O5S2 |
|---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
N-[[4-[2-[4-[3-hydroxy-4-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-5-oxopyrrolidin-3-yl]-1,3-thiazol-2-yl]ethyl]-1,3-thiazol-2-yl]methyl]-2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetamide |
InChI |
InChI=1S/C37H42N8O5S2/c1-18-3-6-22(40-18)28-21(35(9-10-35)44-32(28)47)13-25(46)38-14-27-42-20(15-51-27)5-8-26-43-24(16-52-26)37(50)17-39-34(49)31(37)30-29(23-7-4-19(2)41-23)33(48)45-36(30)11-12-36/h15-16,18-19,31,50H,3-14,17H2,1-2H3,(H,38,46)(H,39,49)(H,44,47)(H,45,48)/t18-,19-,31?,37?/m0/s1 |
InChI Key |
MUFRDBRHJIYYPD-AYLSQICOSA-N |
Isomeric SMILES |
C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=N[C@H](CC9)C)O |
Canonical SMILES |
CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)CCC5=NC(=CS5)C6(CNC(=O)C6C7=C(C(=O)NC78CC8)C9=NC(CC9)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Colibactin 742
Executive Summary
Colibactin (B12421223) is a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria harboring the pks biosynthetic gene cluster.[1][2] This metabolite has been implicated in the development of colorectal cancer (CRC) by inducing DNA damage and a unique mutational signature in host cells.[1][3] However, the inherent instability of natural colibactin has historically hindered direct investigation into its mechanism.[4] The development of Colibactin 742, a stable synthetic analog, has been a pivotal advancement, enabling precise elucidation of its structure-activity relationships and molecular mechanism of action. This guide provides a comprehensive technical overview of this compound's mechanism, detailing its method of DNA damage, the resultant cellular signaling cascades, and the key experimental protocols used for its characterization.
Core Genotoxic Mechanism: Cyclopropane-Mediated DNA Cross-Linking
The genotoxicity of this compound is fundamentally driven by its unique chemical structure, which features two electrophilic cyclopropane (B1198618) rings that act as "warheads". These functional groups are essential for its activity, as demonstrated by the non-genotoxic nature of its analog, Colibactin 746, in which the cyclopropane residues are replaced by unlinked methyl groups.
The mechanism proceeds as follows:
-
DNA Alkylation: The strained cyclopropane rings undergo nucleophilic attack by DNA bases. Molecular docking studies predict that the primary targets are the N3 positions of adenine (B156593) residues.
-
Ring Opening: This attack leads to the opening of the cyclopropane ring, forming a covalent bond between the colibactin molecule and the adenine base.
-
Interstrand Cross-Link (ICL) Formation: Possessing two reactive cyclopropane groups, a single molecule of this compound can alkylate adenine residues on opposing strands of the DNA double helix. This creates a highly cytotoxic DNA lesion known as an interstrand cross-link (ICL), which physically prevents DNA strand separation, thereby blocking replication and transcription.
-
Progression to Double-Strand Breaks (DSBs): The cellular processing and repair of ICLs can lead to the formation of DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage.
Cellular Response and Signaling Pathways
The formation of ICLs and DSBs by this compound triggers a robust DNA Damage Response (DDR), activating multiple signaling pathways designed to arrest the cell cycle and repair the damage.
-
Fanconi Anemia (FA) Pathway: This pathway is a specialized cellular mechanism for the repair of ICLs. Upon exposure to this compound, cells show a significant upregulation of the FA pathway, a response also seen with classic cross-linking agents like cisplatin. This activation is a hallmark of colibactin-induced genotoxicity.
-
p53 Signaling: As a central regulator of the DDR, the p53 tumor suppressor pathway is strongly activated. This leads to the transcriptional upregulation of genes that enforce cell cycle arrest, such as CDKN1A (p21), and promote apoptosis, including FAS and BBC3. This response helps prevent the propagation of cells with damaged DNA.
-
BRCA1 and Homologous Recombination: Chronic exposure to this compound also leads to the upregulation of the BRCA1 pathway, which is critical for the high-fidelity repair of DSBs through homologous recombination.
-
Stress and Inflammatory Pathways: At higher concentrations (e.g., 100 µM), this compound can induce transcriptional networks associated with endoplasmic reticulum (ER) stress and activate inflammatory signaling pathways such as IL-1 signaling.
Quantitative Analysis of Genotoxicity
The genotoxic potential of this compound is dose-dependent and can be quantified by measuring markers of DNA damage, such as the formation of phosphorylated histone H2AX (γH2AX) foci at the sites of DSBs.
| Compound | Concentration | Target Cell Line | Endpoint | Result | Reference |
| This compound | 10 µM | IEC-6 | γH2AX Foci | Significant increase in cells with >5 foci | |
| This compound | 100 µM | FHC | Gene Expression | Upregulation of p53 and DDR pathways | |
| Colibactin 746 (Inactive Analog) | 10 µM | IEC-6 | γH2AX Foci | No significant increase in foci formation | |
| Colibactin 746 (Inactive Analog) | 100 µM | FHC | Gene Expression | No significant activation of DDR pathways |
Key Experimental Protocols
The characterization of this compound's mechanism relies on established molecular and cell biology techniques.
γH2AX Immunofluorescence Assay for DNA Damage
This assay directly visualizes the formation of DSBs within the nucleus of treated cells.
Methodology:
-
Cell Culture: Plate intestinal epithelial cells (e.g., IEC-6) onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Incubate cells with varying concentrations of this compound, Colibactin 746 (negative control), or a known cross-linking agent like Mitomycin C (positive control) for 24 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Visualize cells using a fluorescence microscope. Quantify the percentage of cells containing a threshold number of distinct nuclear foci (e.g., >5 foci per cell) across multiple fields of view.
Transcriptomic Analysis via RNA-Sequencing
This protocol is used to obtain an unbiased, global view of the changes in gene expression and to identify the cellular pathways affected by this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., FHC or HCT 116) to ~80% confluency and treat with this compound or Colibactin 746 at desired concentrations for a set time period (e.g., 12 or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from high-quality RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Align reads to a reference genome.
-
Differential Expression: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to Colibactin 746-treated controls.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, GSEA) to identify the biological pathways and signaling networks that are significantly enriched among the differentially expressed genes.
-
Conclusion
This compound is a powerful chemical probe that has been instrumental in defining the genotoxic mechanism of the microbiome-derived metabolite, colibactin. Its mode of action is centered on the formation of DNA interstrand cross-links, mediated by its characteristic cyclopropane functional groups. This damage elicits a canonical DNA damage response, prominently featuring the activation of the Fanconi Anemia and p53 signaling pathways, ultimately leading to cell cycle arrest and apoptosis. The detailed methodologies and quantitative data presented herein provide a robust framework for researchers investigating microbiome-host interactions, DNA damage and repair, and the etiology of colorectal cancer.
References
Colibactin 742: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colibactin (B12421223), a genotoxic secondary metabolite produced by certain gut bacteria, has garnered significant attention for its association with colorectal cancer. However, its inherent instability has long hampered detailed investigation. This technical guide provides an in-depth overview of the discovery of the natural product, the strategic synthesis of a stable analog, colibactin 742, and the key experimental findings that have elucidated its mechanism of action. We present collated quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the critical signaling pathways activated by this potent DNA-damaging agent. This document serves as a comprehensive resource for researchers in oncology, microbiology, and medicinal chemistry, aiming to facilitate further exploration of colibactin's role in human health and its potential as a therapeutic target or tool.
Discovery and Structure Elucidation of Natural Colibactin
The genotoxin colibactin was first identified in 2006 as a product of the pks (or clb) biosynthetic gene cluster found in certain strains of Escherichia coli.[1] These bacteria were observed to induce DNA double-strand breaks and cell cycle arrest in eukaryotic cells.[2] However, the extreme instability of the natural product prevented its direct isolation and structural characterization for over a decade.[1][3]
The breakthrough in elucidating colibactin's structure came from an innovative approach that used DNA as a probe to capture the reactive metabolite.[4] Through a combination of genetics, isotope labeling, and tandem mass spectrometry, the structure of colibactin bound to DNA was determined. These studies revealed that colibactin is a heterodimer featuring two electrophilic cyclopropane (B1198618) "warheads" that are responsible for its genotoxicity. The core structure also contains two thiazole (B1198619) rings. The instability of the parent molecule was attributed to an α-aminoketone moiety, which is susceptible to aerobic oxidation. The final proposed structure of the active, mature colibactin was ultimately confirmed through total synthesis.
Synthesis of this compound: A Stable Analog
To overcome the challenges posed by the instability of natural colibactin, a stable analog, this compound, was designed and synthesized. This analog retains the key structural features responsible for genotoxicity, namely the dual cyclopropane-containing reactive centers, while modifying the unstable α-aminoketone linker. This compound has proven to be an invaluable tool for studying the biological effects of colibactin, as it recapitulates the DNA cross-linking and cell cycle arrest phenotypes observed with pks+ bacteria. An inactive analog, colibactin 746, in which the cyclopropane rings are replaced by methyl groups, serves as a crucial negative control in biological experiments.
Experimental Protocol: Total Synthesis of this compound
The detailed synthetic route for this compound is described in the supplementary information of Wernke et al., J. Am. Chem. Soc.2021 , 143 (38), 15824–15833. The synthesis is a multi-step process involving the preparation of key building blocks and their subsequent coupling. While the full step-by-step protocol is extensive, the general strategy involves the synthesis of the two "warhead" fragments containing the cyclopropane moieties and the central bis-thiazole core, followed by their convergent assembly.
Mechanism of Action: DNA Damage and Cellular Response
This compound exerts its genotoxic effects by alkylating DNA, leading to the formation of interstrand cross-links (ICLs). This mode of action is a direct consequence of the two reactive cyclopropane rings, which can covalently bind to adenine (B156593) residues on opposing DNA strands. The formation of ICLs poses a significant challenge to the cell, as it physically blocks DNA replication and transcription. This triggers a complex cellular response, primarily orchestrated by the Fanconi Anemia and p53 signaling pathways.
DNA Damage and Repair: The Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that is activated to resolve ICLs. Upon encountering a colibactin-induced ICL, the replication machinery stalls, leading to the recruitment of the FA core complex. This initiates a cascade of events, including the monoubiquitination of the FANCI-FANCD2 dimer, which then coordinates the nucleolytic incision of the DNA backbone flanking the ICL. This "unhooking" step is followed by translesion synthesis and homologous recombination to repair the resulting DNA break and restore the integrity of the genome.
Experimental Protocol: Quantification of FANCD2 Foci Formation
The activation of the Fanconi Anemia pathway can be monitored by observing the formation of nuclear foci containing the FANCD2 protein.
-
Cell Culture and Treatment: Seed HeLa cells on coverslips in a 6-well plate. Treat the cells with the desired concentration of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Mitomycin C).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against FANCD2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of cells with distinct nuclear FANCD2 foci (typically >5 foci per nucleus is considered positive).
-
Cell Cycle Arrest and Apoptosis: The p53 Signaling Pathway
The extensive DNA damage caused by this compound also leads to the activation of the tumor suppressor protein p53. The p53 pathway is a critical checkpoint that senses cellular stress, including DNA damage, and can induce cell cycle arrest to allow time for repair, or trigger apoptosis (programmed cell death) if the damage is too severe. Transcriptomic analyses of cells treated with this compound show a significant upregulation of p53 target genes, confirming the activation of this pathway. This response is crucial for preventing the propagation of cells with damaged genomes, a key step in preventing cancer development.
Experimental Protocol: Quantification of DNA Double-Strand Breaks (γH2AX Foci Formation)
A common method to quantify DNA double-strand breaks, a trigger for p53 activation, is by staining for the phosphorylated form of histone H2AX (γH2AX).
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or Caco-2) in chamber slides and treat with this compound at various concentrations for a defined period (e.g., 4 hours).
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.3% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Quantification:
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells with a defined number of γH2AX foci (e.g., >5 or >10 foci per nucleus). The intensity of the γH2AX signal can also be quantified as a measure of the extent of DNA damage.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on colibactin and its analogs.
Table 1: Cytotoxicity of Precolibactins
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Precolibactin 886 | HCT-116 | 22.3 | |
| Precolibactin 886 | HeLa | 34.0 |
Table 2: Quantification of Colibactin-Induced DNA Damage
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| E. coli pks+ (MOI 25) | HeLa | In-Cell Western | γH2AX fold induction | 5-7 fold increase | |
| Colibactin-645 (50 nM) | HeLa | Immunofluorescence | γH2AX and 53BP1 foci | Foci formation and colocalization | |
| This compound | IEC-6 | Immunofluorescence | % cells with >5 γH2AX foci | Dose-dependent increase |
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Biosynthesis and activation of colibactin.
Caption: Workflow for quantifying DNA damage foci.
Caption: Colibactin-induced Fanconi Anemia pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure elucidation of colibactin and its DNA cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Synthetic Colibactin 742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223) is a genotoxic secondary metabolite produced by certain strains of gut bacteria, most notably Escherichia coli harboring the polyketide synthase (pks) gene cluster.[1][2][3] This molecule has garnered significant attention due to its association with colorectal cancer (CRC), particularly early-onset cases.[2][4][5] The inherent instability of the natural colibactin has historically hindered direct investigation into its biological effects.[4][6][7] The development of stable synthetic analogs, such as Colibactin 742, has been a pivotal advancement, providing researchers with a crucial tool to dissect its molecular mechanisms of action independent of the producing bacterium.[4][6][7]
This technical guide provides an in-depth overview of the biological activity of synthetic this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms and associated cellular pathways.
Core Mechanism of Action: DNA Alkylation and Interstrand Cross-linking
The genotoxicity of colibactin is attributed to its unique chemical structure, which features two electrophilic cyclopropane (B1198618) rings.[8][9] These "warheads" enable the molecule to alkylate DNA, primarily by reacting with adenine (B156593) moieties.[2][10] The presence of two reactive sites allows this compound to form DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage that covalently links the two strands of the DNA helix.[6][7][8] This action stalls critical cellular processes like replication and transcription, triggering a cascade of DNA damage responses.[8]
Caption: Mechanism of this compound-induced DNA damage.
Biological Effects and Cellular Responses
Exposure of intestinal epithelial cells to synthetic this compound recapitulates the key genotoxic phenotypes observed with pks+ bacteria.[4] An inactive analog, Colibactin 746, which has modified DNA-binding residues, does not produce these effects and serves as a crucial negative control in experiments.[11][12][13]
DNA Damage and Repair Pathway Activation
This compound induces significant DNA damage, evidenced by the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs).[11][13] This damage activates complex DNA repair signaling cascades.
-
Fanconi Anemia (FA) Pathway: This pathway is specifically involved in the repair of ICLs. Studies show that this compound treatment leads to the activation of the FA pathway.[6][7]
-
p53 Signaling: As a central regulator of the DNA damage response, the p53 pathway is significantly upregulated upon exposure to this compound, leading to downstream effects like cell cycle arrest and senescence.[11][12]
-
BRCA1-Associated Repair: Chronic exposure to this compound results in the increased expression of BRCA1-associated DNA repair pathways, which are involved in homologous recombination repair of DSBs.[11][12][14]
Caption: Cellular signaling pathways activated by this compound.
Cell Cycle Arrest and Senescence
By causing severe DNA damage, this compound forces cells to halt division to attempt repair, leading to a characteristic G2/M cell cycle arrest.[6][7] This is a protective mechanism to prevent the propagation of damaged DNA. Furthermore, the genotoxic stress can push cells into a state of cellular senescence, a phenomenon also observed in response to infection with pks+ E. coli.[11][12]
Mutational Signature
Chronic exposure to this compound induces a distinct mutational signature in the genome of host cells.[12] This signature is characterized by:
-
Increased Single-Base Substitutions (SBS): A notable increase in T>N (where N is any other base) substitutions.[11][12]
-
Specific COSMIC Signatures: The mutations can be attributed to several known signatures, including SBS88 (the proposed colibactin signature), SBS17 (associated with reactive oxygen species), and SBS44 (linked to mismatch repair deficiency).[11][12][14] This suggests colibactin may cause mutations both directly and indirectly by inducing oxidative stress and affecting DNA repair fidelity.[12]
-
Insertions and Deletions (Indels): An increase in 1-4 base pair insertions or deletions, particularly in T-rich homopolymers.[12]
Quantitative Data Summary
The following tables summarize the quantitative biological effects of synthetic this compound as reported in key studies.
Table 1: DNA Damage Quantification in Intestinal Epithelial Cells (IEC-6)
| Treatment Group | Concentration (µM) | % of Cells with >5 γH2AX foci |
| Untreated | - | ~5% |
| Colibactin 746 (inactive) | 100 | ~5% |
| This compound (active) | 25 | ~20% |
| This compound (active) | 50 | ~40% |
| This compound (active) | 100 | ~60% |
| Mitomycin C (positive control) | 3 | ~75% |
| (Data adapted from studies quantifying DNA strand breaks via immunofluorescent staining)[1][11] |
Table 2: Effects of this compound on Human Colonic Organoids
| Treatment Group | Concentration (µM) | Average Organoid Diameter (µm) | Relative Number of Viable Organoids |
| Untreated | - | ~175 | 1.0 (Normalized) |
| Colibactin 746 (inactive) | 100 | ~160 | ~0.9 |
| This compound (active) | 25 | ~125 | ~0.7 |
| This compound (active) | 50 | ~90 | ~0.5 |
| This compound (active) | 100 | ~60 | ~0.2 |
| (Data represents the significant impact of this compound on colonoid growth and viability compared to the inactive analog)[1][11] |
Table 3: Mutational Signature Analysis in HCT 116 Cells after Chronic Exposure
| Treatment Group (20 µM) | Total Single Nucleotide Variants (SNVs) | % of T>N Single Base Substitutions |
| Colibactin 746 (inactive) | ~1000 | ~25% |
| This compound (active) | ~1500 | ~40% |
| (Data from whole-genome sequencing of cells after ten 48-hour treatment cycles, highlighting the specific mutagenic effect of this compound)[11] |
Detailed Experimental Protocols
The following are generalized protocols based on published methodologies for studying the effects of synthetic this compound.
Cell Culture and Acute Treatment
-
Cell Lines: Intestinal epithelial cells (e.g., IEC-6) or human colonic epithelial cells (e.g., FHC, HCT 116).
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
Treatment Protocol:
-
Seed cells in multi-well plates to achieve 70-80% confluency.
-
Prepare stock solutions of this compound and the inactive analog 746 in DMSO.
-
Dilute the compounds to the desired final concentrations (e.g., 10 µM to 100 µM) in fresh cell culture media.
-
Incubate cells with the compounds for a specified period (e.g., 4 to 24 hours) for acute exposure studies.[1][11]
-
Include a vehicle control (DMSO) and a positive control for DNA damage (e.g., Mitomycin C).
-
Immunofluorescence for γH2AX Foci
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Procedure:
-
Culture and treat cells on glass coverslips as described above.
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells with more than 5 distinct nuclear foci.[1][11]
-
Human Colonoid Culture and Viability Assays
-
Objective: To assess the effect of this compound in a more physiologically relevant 3D model.
-
Procedure:
-
Culture human colonic organoids (colonoids) embedded in Matrigel according to established protocols.
-
Once organoids have formed (e.g., after 48 hours), replace the culture medium with fresh medium containing the desired concentrations of this compound or 746.
-
Incubate for 48 hours.
-
Assess organoid health by brightfield microscopy. Measure the diameter of at least 30 colonoids per group.
-
Quantify viability by counting the number of intact organoids (e.g., diameter >30 µm, clear lumen) per well, normalized to untreated controls.[1][11]
-
Chronic Exposure and Mutational Analysis
-
Objective: To determine the long-term mutagenic potential of this compound.
-
Procedure:
-
Expose HCT 116 cells to a sub-lethal concentration of this compound or 746 (e.g., 20 µM) for 48 hours.[11]
-
Wash the cells and allow them to recover in fresh medium for several days until confluent.
-
Repeat this cycle of treatment and recovery for an extended period (e.g., 10 cycles over 30-50 days).[11][12]
-
After the final cycle, allow a prolonged recovery period (e.g., 30 days) to ensure fixation of mutations.
-
Isolate genomic DNA from single-cell clones.
-
Perform whole-genome sequencing (WGS) and analyze the data for single-base substitutions and indels to identify mutational signatures.[11][12]
-
Caption: Experimental workflow for assessing this compound genotoxicity.
Conclusion
Synthetic this compound is a powerful and indispensable tool for elucidating the carcinogenic mechanisms of a key microbial-derived genotoxin. It faithfully mimics the activity of the natural product by inducing DNA interstrand cross-links, activating specific DNA damage response pathways, and causing a characteristic mutational signature that has been observed in human colorectal cancer genomes.[4][11] The ability to study these effects in a controlled manner, independent of the bacteria, allows for a precise investigation into host-microbe interactions and the etiology of CRC. This research is vital for developing novel diagnostic biomarkers and potential therapeutic strategies aimed at mitigating the cancer risk associated with the gut microbiome.
References
- 1. researchgate.net [researchgate.net]
- 2. Colibactin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 4. "Synthetic studies of colibactin, a carcinogenic gut microbiome metabol" by Kevin Mark Wernke [elischolar.library.yale.edu]
- 5. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probing Microbiome Genotoxicity: A Stable Colibactin Provides Insight into Structure-Activity Relationships and Facilitates Mechanism of Action Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 11. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Genotoxic Effects of Colibactin 742 in Colorectal Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223), a genotoxic secondary metabolite produced by certain strains of Escherichia coli harboring the polyketide synthase (pks) island, has emerged as a significant factor in the etiology of colorectal cancer (CRC). Its direct interaction with DNA induces cellular damage and genomic instability, contributing to tumorigenesis. This technical guide provides a comprehensive overview of the genotoxic effects of a synthetic derivative, colibactin 742, on colorectal cancer cells. It details the molecular mechanisms, key signaling pathways, and experimental protocols for assessing its activity, presented in a format tailored for researchers and drug development professionals.
Mechanism of Action: DNA Damage and Cellular Responses
This compound exerts its genotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs). These lesions trigger a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and in some cases, cellular senescence or apoptosis.
DNA Adduct Formation and Mutational Signature
The cyclopropane (B1198618) rings within the colibactin structure are responsible for its alkylating activity, preferentially targeting adenine (B156593) residues in AT-rich regions of DNA. This interaction results in a specific mutational signature, designated as Signature Base Substitution 88 (SBS88), characterized by T>N substitutions. The presence of SBS88 in CRC genomes provides a direct link between colibactin exposure and the development of colorectal cancer.
Quantitative Analysis of this compound-Induced Genotoxicity
The following tables summarize quantitative data from various studies investigating the genotoxic effects of this compound and colibactin-producing bacteria on colorectal cancer and other relevant cell lines.
Table 1: Induction of DNA Double-Strand Breaks (γH2AX Foci)
| Cell Line | Treatment | Concentration | Duration | % of Cells with >5 γH2AX Foci | Reference |
| IEC-6 | This compound | 10 µM | 24 hours | ~40% | [1] |
| IEC-6 | This compound | 100 µM | 24 hours | ~75% | [1] |
| IEC-6 | Colibactin 746 (inactive) | 100 µM | 24 hours | ~5% (baseline) | [1] |
| HeLa | E. coli (pks+) | MOI 200 | 4 hours | High γ-H2AX signal | [2] |
| HeLa | E. coli (pks-) | MOI 200 | 4 hours | Baseline γ-H2AX signal | [2] |
Table 2: Effects on Cell Viability and Proliferation
| Cell Line | Treatment | Metric | Value | Reference |
| SW480 | Colibactin-producing E. coli | Cell Viability | Tolerant | |
| HCT116 | Colibactin-producing E. coli | Cell Viability | Sensitive | |
| Human Colonoids | This compound | Growth and Viability | Significantly reduced vs. inactive 746 |
Table 3: Transcriptional Regulation of Key DNA Damage Response Genes in HCT116 Cells (Illustrative Log2 Fold Change)
| Gene | Function in DNA Damage Response | Illustrative Log2 Fold Change (this compound vs. Control) |
| CDKN1A (p21) | Cell cycle arrest | ↑ (Upregulated) |
| GADD45A | DNA repair, cell cycle checkpoint | ↑ (Upregulated) |
| BRCA1 | Homologous recombination repair | ↑ (Upregulated) |
| FANCD2 | Fanconi Anemia pathway, ICL repair | ↑ (Upregulated) |
| ATR | DDR signaling kinase | ↑ (Upregulated) |
| CHEK1 | DDR signaling kinase | ↑ (Upregulated) |
| RAD51 | Homologous recombination repair | ↑ (Upregulated) |
Note: This table is illustrative. While studies confirm the upregulation of these pathways, specific log2 fold change values for this compound in HCT116 cells require direct consultation of supplementary materials from relevant transcriptomic studies.
Signaling Pathways Perturbed by this compound
Colibactin-induced DNA damage activates a complex network of signaling pathways aimed at resolving the lesions and determining the cell's fate.
ATR-Chk1 Signaling Pathway
The presence of ICLs and stalled replication forks activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair.
Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a critical mechanism for the repair of ICLs. Upon recognition of a stalled replication fork at an ICL, the FA core complex monoubiquitinates the FANCI-FANCD2 dimer, which then coordinates the recruitment of nucleases and other repair factors to excise the cross-link and facilitate repair through homologous recombination.
p53 Signaling Pathway
The extensive DNA damage caused by this compound leads to the activation of the tumor suppressor protein p53. Activated p53 can induce the expression of target genes like CDKN1A (p21) to enforce cell cycle arrest or trigger apoptosis if the damage is irreparable.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound genotoxicity are provided below.
Immunofluorescence Staining for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Methodology:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, DLD-1, SW480) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Culture colorectal cancer cells to approximately 70-80% confluency and treat with this compound or a vehicle control.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for DNA Damage Response Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the DNA damage response.
Methodology:
-
Sample Preparation: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, p-Chk1, p-p53, γH2AX) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent genotoxin that induces significant DNA damage in colorectal cancer cells, leading to the activation of key DNA damage response pathways and cell cycle arrest. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of colibactin in colorectal carcinogenesis and to evaluate the efficacy of potential therapeutic interventions that target these pathways. A thorough understanding of the molecular mechanisms underlying colibactin-induced genotoxicity is crucial for the development of novel strategies for the prevention and treatment of colorectal cancer.
References
Role of Colibactin 742 in DNA damage response pathways
An In-depth Technical Guide to the Role of Colibactin (B12421223) in DNA Damage Response Pathways
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colibactin, a genotoxic secondary metabolite produced by certain gut bacteria, notably Escherichia coli strains harboring the polyketide synthase (pks) island, is increasingly implicated in the pathogenesis of colorectal cancer (CRC).[1] Its direct interaction with host DNA induces significant damage, primarily through the formation of DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs), which in turn triggers a complex network of DNA Damage Response (DDR) pathways.[2][3] This guide provides a comprehensive technical overview of the molecular mechanisms of colibactin-induced genotoxicity, the host cell's response to this damage, and the experimental methodologies used to investigate these interactions. We focus on Colibactin 742, a stable synthetic analog that faithfully recapitulates the activity of the natural, unstable compound, facilitating detailed mechanistic studies.[4][5]
The Genotoxin: Colibactin's Structure and Mechanism of Action
Colibactin is a complex heterodimeric molecule that is not isolated directly from bacterial cultures due to its high instability. Its genotoxicity is conferred by two electrophilic cyclopropane (B1198618) "warheads". These reactive groups alkylate DNA, preferentially targeting adenine (B156593) residues within A:T-rich sequences in the minor groove. The ability of a single colibactin molecule to alkylate adenines on opposing DNA strands results in the formation of ICLs, a highly cytotoxic lesion. The subsequent processing and repair of these ICLs can lead to the generation of DSBs.
The stable synthetic analog, this compound, contains the critical cyclopropane residues and has been instrumental in elucidating this mechanism. In contrast, Colibactin 746, an analog where the cyclopropane groups are replaced by unlinked methyl groups, is inactive and serves as a crucial negative control in experiments, demonstrating that the cyclopropane moiety is essential for genotoxicity.
Eukaryotic DNA Damage Response to Colibactin
Upon infliction of DNA damage by colibactin, host cells activate a sophisticated and multi-pronged DDR network to detect the lesions, signal their presence, and mediate repair or, if the damage is too severe, trigger senescence or apoptosis.
Core Signaling Pathways
A. ATM and ATR Kinase Activation: The two primary kinases initiating the DDR are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATM Pathway: Primarily activated by DSBs, ATM is recruited to the damage sites where it phosphorylates a multitude of downstream targets, including the histone variant H2AX (forming γH2AX), a key marker of DSBs.
-
ATR Pathway: Activated in response to replication stress, often caused by bulky lesions like ICLs, ATR signaling is crucial for repairing these adducts.
B. Fanconi Anemia (FA) Pathway: The FA pathway is the central mechanism for the repair of ICLs. Upon colibactin exposure, the pathway is activated, leading to the recruitment and monoubiquitination of the FANCD2 protein, which then coordinates downstream repair processes. Cells with compromised FA pathways show increased sensitivity to colibactin.
C. p53-Mediated Cell Fate Decisions: The tumor suppressor p53 is a master regulator of the DDR. Activated by upstream kinases like ATM, p53 orchestrates cellular fate by inducing:
-
Cell Cycle Arrest: Primarily at the G2/M checkpoint, to provide time for DNA repair.
-
Senescence: A state of irreversible growth arrest, which involves a senescence-associated secretory phenotype (SASP) that can paradoxically promote the growth of nearby tumor cells.
-
Apoptosis: Programmed cell death to eliminate cells with irreparable damage.
D. Mismatch Repair (MMR) and Mutational Signatures: Colibactin exposure has been shown to induce a specific mutational signature (SBS88) in the genomes of host cells. There is a significant co-occurrence of this signature with signatures of mismatch repair deficiency (MMRd), suggesting that colibactin may exacerbate the mutagenic effects in MMRd backgrounds.
The interconnected nature of these pathways forms the core of the cellular response to colibactin-induced DNA damage.
Producer Self-Resistance: The Role of ClbS
Colibactin-producing bacteria must protect themselves from their own genotoxin. This is primarily achieved through the action of the ClbS protein, which is encoded within the pks island. ClbS is a cyclopropane hydrolase that specifically recognizes and inactivates colibactin by hydrolyzing its electrophilic cyclopropane ring. This enzymatic detoxification converts the genotoxin into a harmless product, preventing self-inflicted DNA damage and ensuring the survival of the producer bacterium. Bacteria lacking the clbS gene exhibit an enhanced SOS response and growth arrest, highlighting its critical protective role.
Quantitative Data on Colibactin-Induced Genotoxicity
The genotoxic effects of colibactin have been quantified using various cellular and molecular assays. The tables below summarize key findings.
Table 1: Genotoxicity in Bacterial Systems
| Assay | Strain Comparison | Result | Reference |
|---|
| umu Test (SOS Response) | Crude extract of clb+ vs. clb- E. coli | 1.7-fold higher SOS induction with clb+ extract | |
Table 2: Genotoxicity in Mammalian Cell Lines
| Assay | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| Micronucleus Test | CHO AA8 | Infection with clb+ vs. clb- E. coli | 4-6 times higher frequency of micronucleated cells with clb+ | |
| γH2AX Foci Formation | IEC-6 cells | This compound vs. inactive 746 | Significant increase in γH2AX foci with 742; no increase with 746 | |
| γH2AX Foci Formation | Human Colonoids | This compound vs. inactive 746 | Significant increase in γH2AX foci with 742; no increase with 746 | |
| γH2AX Expression | Caco-2 cells | Infection with pks+ vs. pks- E. coli (MOI 20, 3h) | Positive γH2AX staining only with pks+ infection |
| Mutational Analysis | HCT 116 (MMRd) | Chronic exposure to this compound | Increased T>N single-base substitutions (SBS88) | |
Table 3: Epidemiological and Genomic Data
| Data Type | Patient Cohort | Finding | Reference |
|---|
| Mutational Signature Analysis | Early-onset (<40 yrs) vs. Late-onset (>70 yrs) CRC | Colibactin-related mutation patterns were 3.3 times more common in early-onset cases | |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible study of colibactin's effects. Below are protocols for core experiments.
Protocol: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This protocol is adapted from methodologies used to assess DNA damage in intestinal epithelial cells (IEC-6) after exposure to synthetic colibactin.
1. Cell Culture and Treatment:
-
Plate IEC-6 cells on glass coverslips in a 24-well plate and culture until 60-70% confluent.
-
Prepare stock solutions of this compound (active) and Colibactin 746 (inactive control) in DMSO.
-
Treat cells with varying concentrations of this compound or 746 (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a positive control (e.g., Mitomycin C, 3 µM) and a vehicle control (DMSO).
2. Immunofluorescence Staining:
-
After incubation, wash cells three times with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., rabbit anti-γH2AX) diluted in 1% BSA/PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips onto microscope slides.
3. Imaging and Quantification:
-
Visualize the slides using a fluorescence microscope.
-
Capture images from multiple random fields of view for each condition.
-
Quantify the results by counting the number of cells with >5 distinct γH2AX foci per nucleus. Express this as a percentage of the total number of cells counted.
Protocol: Identification of Colibactin-DNA Adducts by Mass Spectrometry
This protocol outlines the key steps for detecting natural colibactin-DNA adducts from in vitro reactions, based on established methods.
1. Incubation and DNA Isolation:
-
Culture colibactin-producing (clb+) and non-producing (clb-) E. coli strains. For isotopic labeling, use auxotrophic strains (e.g., ΔcysE) cultured in media supplemented with labeled amino acids (e.g., L-[U-13C]Cys).
-
Incubate the bacterial cultures with linearized plasmid DNA (e.g., pUC19) in M9 medium for 4-5 hours at 37°C.
-
Separate bacteria from the reaction by centrifugation.
-
Isolate the plasmid DNA from the supernatant using a standard DNA purification kit.
2. DNA Hydrolysis:
-
Digest the purified DNA to individual nucleosides. This is typically achieved through a sequential enzymatic digestion using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Analyze the digested nucleoside samples using a high-resolution tandem mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC).
-
Employ an untargeted DNA adductomics approach, using data-dependent scanning that triggers MS/MS and MS3 fragmentation upon detection of a constant neutral loss corresponding to 2'-deoxyribose or a DNA base.
-
Search for ion signals corresponding to the predicted mass of colibactin-adenine adducts (e.g., m/z of 540.1765 [M+H]+) that are present in the clb+ samples but absent in the clb- controls.
-
Confirm the identity of adducts by observing the expected mass shifts in samples from isotopically labeled experiments.
References
- 1. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Colibactin-742: A Stable Synthetic Analog for Unraveling the Genotoxicity of a Microbial Carcinogen
Abstract
Colibactin (B12421223), a secondary metabolite produced by gut bacteria harboring the pks biosynthetic gene cluster, is a potent genotoxin implicated in the development of colorectal cancer (CRC).[1][2] Research into its precise mechanism of action has been significantly hampered by the extreme instability and low production yield of the natural product.[1][3] To overcome these limitations, stable synthetic analogs have been developed, among which Colibactin-742 has emerged as a critical research tool.[4][5] This technical guide provides a comprehensive overview of Colibactin-742, detailing its mechanism of action as a DNA alkylating agent, the cellular responses it elicits, and the experimental protocols used to characterize its activity. By recapitulating the key genotoxic effects of its natural counterpart, Colibactin-742 provides an invaluable and tractable model for studying the structure-activity relationships and biological consequences of colibactin exposure, independent of the producing organism.[3][5][6]
Introduction: The Challenge of Natural Colibactin
Certain strains of gut commensal bacteria, including Escherichia coli and Klebsiella pneumoniae, possess a 54-kb genomic island known as the pks or clb island, which orchestrates the synthesis of colibactin.[7][8][9] This complex molecule is produced as an inactive prodrug, precolibactin, which is subsequently converted to its mature, active form by the periplasmic peptidase ClbP.[7][10]
The mature colibactin is a heterodimer containing two highly reactive electrophilic cyclopropane (B1198618) "warheads".[1][11] These structures are responsible for its genotoxicity, enabling it to alkylate host cell DNA.[1][12] However, the natural product's structure also features an α-aminoketone, which is prone to rapid aerobic oxidation, rendering the molecule exceptionally unstable and difficult to isolate from bacterial cultures.[1][3] This instability has been a major bottleneck in elucidating its structure and carcinogenic mechanisms. The development of Colibactin-742, a stable and fully synthetic derivative, has been instrumental in circumventing these challenges.[5]
Colibactin-742: A Stable Mimic of a Bacterial Toxin
Colibactin-742 was designed and synthesized to serve as a stable and functional analog of the natural genotoxin.[5] Its structure retains the critical cyclopropane residues required for DNA damage, while modifying the unstable regions of the molecule. To validate its mechanism, an inactive analog, Colibactin-746, was also synthesized. In Colibactin-746, the essential cyclopropane residues are replaced with unlinked methyl groups, which abrogates its genotoxic effects.[8][13] Comparative studies using these two synthetic compounds have been pivotal in confirming that the cyclopropane moieties are indispensable for the DNA-damaging activity of colibactin.[13][14]
Mechanism of Action: DNA Interstrand Cross-linking
The primary mechanism of colibactin-induced genotoxicity is the formation of DNA interstrand cross-links (ICLs).[7][10] This highly cytotoxic lesion covalently links the two strands of the DNA double helix, physically obstructing essential cellular processes like replication and transcription.
Colibactin-742 faithfully mimics this activity.[4][15] Its two cyclopropane warheads function as electrophiles, attacking nucleophilic sites on the DNA bases. Molecular docking studies and experimental evidence indicate that colibactin alkylates the N3 position of adenine (B156593) residues located on opposing DNA strands, preferentially within AT-rich sequences in the minor groove.[8][16] This dual alkylation event results in the formation of a colibactin-(bis)adenine adduct, creating the characteristic interstrand cross-link.[1][17] The formation of these ICLs triggers significant replication stress, leading to stalled replication forks and the subsequent formation of DNA double-strand breaks (DSBs) during cellular attempts at repair.[8][10]
The Host Cellular Response to Colibactin-742
Exposure of mammalian cells to Colibactin-742 activates a cascade of DNA damage response (DDR) pathways, mirroring the effects observed after infection with pks+ E. coli.
-
Fanconi Anemia (FA) Pathway Activation: The FA pathway is the central cellular mechanism for the repair of DNA interstrand cross-links.[18] Colibactin-742 exposure leads to the robust activation of this pathway, a key indicator of ICL formation.[4][13] A hallmark of this activation is the ubiquitination of the FANCD2 protein.[10][19]
-
ATR Kinase and Replication Stress: The formation of ICLs leads to stalled replication forks, a form of replication stress that activates the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[7][10]
-
γH2AX Foci Formation: As the cell attempts to repair the complex DNA lesions, DSBs are often formed as repair intermediates. These breaks are marked by the phosphorylation of the histone variant H2AX, creating distinct nuclear foci (γH2AX) that can be visualized by immunofluorescence.[8] Studies show a significant increase in γH2AX foci in intestinal epithelial cells exposed to Colibactin-742, but not the inactive analog Colibactin-746.[13]
-
G2/M Cell Cycle Arrest: To prevent the segregation of damaged chromosomes, the DDR machinery initiates cell cycle checkpoints. Colibactin-742 induces a potent G2/M phase arrest, providing the cell with time to repair the DNA damage before proceeding to mitosis.[4][15]
-
p53 Signaling and Cellular Senescence: In non-transformed cells, the DNA damage induced by Colibactin-742 activates p53 signaling pathways.[13] This can lead to cellular senescence, a state of irreversible growth arrest that is thought to contribute to the tumor microenvironment modifications promoted by pks+ E. coli.[13][20]
Quantitative Data Summary
The following tables summarize the key comparative data for natural colibactin, Colibactin-742, and its inactive analog.
| Feature | Natural Colibactin | Colibactin-742 |
| Source | Biosynthesized by pks+ bacteria | Chemical Synthesis[13] |
| Stability | Highly unstable in air[1] | Stable[4][5] |
| Active Moiety | Two electrophilic cyclopropane rings[1] | Two electrophilic cyclopropane rings[8][13] |
| Primary DNA Damage | DNA Interstrand Cross-links (ICLs)[7][10] | DNA Interstrand Cross-links (ICLs)[4][15] |
| Secondary DNA Damage | Double-Strand Breaks (DSBs)[8][10] | Double-Strand Breaks (DSBs)[8] |
| Key Cellular Responses | ATR activation, Fanconi Anemia pathway activation, G2/M arrest[4][7][10] | ATR activation, Fanconi Anemia pathway activation, G2/M arrest[4][13] |
| Table 1: Comparative Properties and Effects of Natural Colibactin and Colibactin-742. |
| Compound | Key Structural Feature | Genotoxicity (γH2AX Foci Induction) | Impact on Cell Growth/Viability |
| Colibactin-742 | Contains cyclopropane residues | Induces significant increase in γH2AX foci in IEC-6 cells and human colonoids[8][13] | Significantly reduces colonoid growth and viability[13] |
| Colibactin-746 | Cyclopropane residues replaced by methyl groups | Does not induce γH2AX foci formation[8][13] | Minor impact on colonoid growth; does not cause DNA damage[13] |
| Table 2: Genotoxic Comparison of Synthetic Analogs Colibactin-742 and Colibactin-746. |
Detailed Experimental Protocols
The following protocols are representative of the key experiments used to characterize the activity of Colibactin-742.
Cell Culture and Treatment
-
Cell Lines: A variety of human and murine cell lines are used, including HeLa (human cervical cancer), Caco-2 (human colorectal adenocarcinoma), FHC (normal human colonic epithelial), HCT 116 (human colorectal cancer), and IEC-6 (rat intestinal epithelial).[8][13][18][21]
-
Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.[21]
-
Treatment: Colibactin-742 and -746 are synthesized and purified as previously described.[13] Stock solutions are prepared in DMSO and stored at -80°C in single-use aliquots. For experiments, compounds are diluted in culture medium to the desired final concentration (e.g., 10-100 µM) and incubated with cells for a specified duration (e.g., 24 hours).[8][13]
DNA Damage Detection: γH2AX Immunofluorescence Assay
This assay quantifies the formation of DNA double-strand breaks.
-
Cell Seeding: Plate cells (e.g., IEC-6) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Incubate cells with Colibactin-742, Colibactin-746 (as a negative control), or a known cross-linking agent like Mitomycin C (as a positive control) for 24 hours.[8]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against phosphorylated H2AX (anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI may be included.
-
Imaging and Quantification: Mount coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the percentage of cells with >5 distinct nuclear γH2AX foci.[8]
DNA Adductomics by LC-MS/MS
This highly sensitive method is used to identify and characterize the covalent adducts formed between colibactin and DNA.
-
Cell Exposure: Treat a large culture of cells (e.g., HeLa) with pks+ E. coli or a stable analog.[22]
-
Genomic DNA Isolation: Isolate high-purity genomic DNA from the exposed cells using a commercial kit.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[22]
-
LC-MS/MS Analysis: Analyze the digested sample using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][23] An untargeted DNA adductomics screen can be performed, comparing treated samples to controls to identify unique mass signals corresponding to potential adducts.[22]
-
Adduct Identification: Putative adducts are identified by their unique mass-to-charge (m/z) ratio. Tandem mass spectrometry (MS²) is used to fragment the parent ion, and the fragmentation pattern (e.g., a neutral loss of the adenine base) is used to confirm the structure of the adduct.[22][23]
Mandatory Visualizations
Caption: Biosynthesis and activation of natural colibactin.
Caption: Mechanism of DNA alkylation by Colibactin-742.
Caption: Cellular response pathway to colibactin-induced DNA damage.
Caption: Experimental workflow for γH2AX immunofluorescence assay.
Conclusion and Future Directions
Colibactin-742 has proven to be an indispensable tool for dissecting the complex biology of a highly unstable and carcinogenic microbial metabolite.[6] By providing a stable and reliable means to induce colibactin's signature DNA damage, it allows researchers to probe the intricate cellular responses and repair pathways independent of the confounding variables of live bacterial infection.[5] It has confirmed that the cyclopropane residues are the key mediators of genotoxicity and that DNA interstrand cross-linking is the primary lesion.[13][14]
Future studies utilizing Colibactin-742 will be crucial for understanding the long-term consequences of this specific type of DNA damage, including the generation of unique cancer-associated mutational signatures.[13] Furthermore, this stable analog provides a platform for high-throughput screening of potential inhibitors that could neutralize the genotoxic effects of colibactin-producing bacteria in the gut, offering a potential chemopreventive strategy against a microbially-driven pathway of colorectal carcinogenesis.[2]
References
- 1. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Synthetic studies of colibactin, a carcinogenic gut microbiome metabol" by Kevin Mark Wernke [elischolar.library.yale.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probing Microbiome Genotoxicity: A Stable Colibactin Provides Insight into Structure-Activity Relationships and Facilitates Mechanism of Action Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How a gut commensal contributes to colorectal cancer [microbiomepost.com]
- 12. Solving colibactin’s code | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 13. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. A small molecule inhibitor prevents gut bacterial genotoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Colibactin 742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223), a genotoxic secondary metabolite produced by certain strains of gut bacteria, has garnered significant attention for its association with colorectal cancer. However, its inherent instability has long hampered detailed investigation. The development of Colibactin 742, a stable synthetic analog, has been a pivotal advancement, enabling in-depth studies into its mechanism of action and structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, with a focus on its chemical synthesis, biological activities, and the experimental methodologies used for its characterization.
Core Concepts: The Chemical Biology of this compound
Colibactin exerts its genotoxicity through the alkylation of DNA, leading to interstrand cross-links (ICLs), which are highly cytotoxic lesions that can stall DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The key structural feature responsible for this activity is the presence of two electrophilic cyclopropane (B1198618) "warheads."
The structure-activity relationship of this compound is critically dependent on these cyclopropane rings. An inactive analog, Colibactin 746, in which the cyclopropane rings are replaced with methyl groups, serves as a crucial negative control in experiments and demonstrates the essential role of these motifs in DNA damage.
Data Presentation: Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through various assays. The following tables summarize key quantitative data, comparing the effects of this compound with its inactive analog, Colibactin 746.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | IEC-6 | γH2AX foci | 10 µM | >40% of cells with >5 foci | [1] |
| This compound | IEC-6 | γH2AX foci | 100 µM | ~80% of cells with >5 foci | [1] |
| Colibactin 746 | IEC-6 | γH2AX foci | 100 µM | No significant increase in foci | [1] |
| This compound | Human Colonoids | γH2AX foci | 10 µM | >40% of cells with >5 foci | [1] |
| This compound | Human Colonoids | γH2AX foci | 100 µM | ~70% of cells with >5 foci | [1] |
| Colibactin 746 | Human Colonoids | γH2AX foci | 100 µM | No significant increase in foci |
Table 1: Quantification of DNA Damage by γH2AX Immunofluorescence.
| Compound | Cell Line | Assay | Concentration | Result (Tail Moment) | Reference |
| This compound | HeLa | Neutral Comet Assay | 50 nM | Significant increase vs. control | |
| This compound | HeLa | Neutral Comet Assay | Increased Concentrations | Concentration-dependent increase |
Table 2: Quantification of DNA Damage by Neutral Comet Assay.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | Human Colonoids | Growth/Viability | 10 µM | Significant reduction in diameter and viability | |
| This compound | Human Colonoids | Growth/Viability | 100 µM | Pronounced reduction in diameter and viability | |
| Colibactin 746 | Human Colonoids | Growth/Viability | 100 µM | No significant effect on growth or viability |
Table 3: Effects of this compound on Cell Growth and Viability.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide synopses of key experimental protocols used in the study of this compound.
Synthesis of this compound
The total synthesis of this compound is a complex multi-step process. A detailed protocol can be found in the supporting information of the primary literature. The synthesis of this stable analog has been a critical breakthrough for the field.
γH2AX Immunofluorescence Staining for DNA Double-Strand Break Detection
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs), a hallmark of Colibactin-induced damage.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
This compound and 746 (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Anti-γH2AX antibody (e.g., clone JBW301)
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 50-70% confluency at the time of fixation. Treat cells with desired concentrations of this compound or 746 for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Fixation: Aspirate the media, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer (a typical starting dilution is 1:500). Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature. Wash twice with PBS.
-
Mounting and Imaging: Mount coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.
Neutral Comet Assay for DNA Damage Assessment
The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks.
Materials:
-
Treated cells
-
Low-melting-point agarose (B213101)
-
Lysis Solution (high salt and detergent)
-
Neutral Electrophoresis Buffer (e.g., TBE)
-
DNA stain (e.g., SYBR Gold)
-
CometSlides™ or pre-coated microscope slides
Procedure:
-
Cell Embedding: Resuspend treated cells in low-melting-point agarose at 37°C and pipette onto a CometSlide™. Allow to solidify at 4°C.
-
Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
-
Electrophoresis: Place slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer. Apply voltage (e.g., 1 V/cm) for a specified time (e.g., 45 minutes) to allow broken DNA to migrate from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantification: Analyze the images using comet scoring software to measure parameters such as the tail moment (the product of the tail length and the fraction of DNA in the tail), which is proportional to the amount of DNA damage.
RNA Sequencing and Analysis
RNA sequencing (RNA-seq) is employed to analyze the global transcriptional changes induced by this compound.
Procedure Outline:
-
RNA Isolation: Treat cells with this compound or 746. Isolate high-quality total RNA using a commercial kit.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
Reverse transcription to synthesize cDNA.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are enriched among the differentially expressed genes.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: Simplified signaling pathway of this compound-induced DNA damage and cellular response.
Caption: General experimental workflow for studying the activity of this compound.
Caption: Logical relationship in the structure-activity analysis of this compound.
Conclusion
This compound has proven to be an invaluable tool for dissecting the intricate biology of a potent bacterial genotoxin. The structure-activity relationship is clearly defined, with the cyclopropane rings being indispensable for its DNA-damaging effects. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to further explore the roles of colibactin in health and disease, and to potentially develop therapeutic strategies to mitigate its harmful effects.
References
The Critical Role of Cyclopropane Residues in Colibactin 742's Genotoxic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colibactin (B12421223), a genotoxic secondary metabolite produced by certain gut bacteria, has garnered significant attention for its association with colorectal cancer. Its biological activity is intrinsically linked to its unique chemical structure, particularly the presence of two electrophilic cyclopropane (B1198618) "warheads." This technical guide provides an in-depth analysis of the pivotal role these cyclopropane residues play in the activity of Colibactin 742, a stable synthetic analog that recapitulates the genotoxicity of the natural product. Through a comprehensive review of structure-activity relationship studies, detailed experimental protocols, and pathway visualizations, this document serves as a critical resource for researchers investigating colibactin's mechanism of action and developing potential therapeutic interventions.
Introduction
Colibactin is a complex polyketide-nonribosomal peptide hybrid that induces DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs) in host cells, leading to cell cycle arrest and chromosomal instability.[1][2] The instability and low titers of natural colibactin have historically hindered its study. The development of stable synthetic analogs, such as this compound, has been instrumental in elucidating its mechanism of action.[1][3] A key structural feature of colibactin is the presence of two cyclopropane rings, which are believed to function as the electrophilic moieties responsible for its DNA-alkylating properties.[4] This guide focuses on the definitive evidence supporting the critical role of these cyclopropane residues by comparing the biological activity of this compound with its inactive analog, Colibactin 746, in which the cyclopropane rings are replaced by unlinked methyl groups.
The Cyclopropane "Warhead": The Key to Genotoxicity
The genotoxic activity of this compound is entirely dependent on its cyclopropane residues. These strained three-membered rings are highly electrophilic and susceptible to nucleophilic attack by DNA bases, primarily adenine (B156593) residues. This interaction leads to the opening of the cyclopropane ring and the formation of a covalent adduct with DNA. The presence of two such "warheads" on the colibactin scaffold allows for the cross-linking of opposing DNA strands, a particularly cytotoxic lesion that stalls DNA replication and triggers complex DNA repair pathways.
The indispensable nature of the cyclopropane ring is unequivocally demonstrated by the complete lack of genotoxic activity of Colibactin 746. This analog, identical to this compound in all aspects except for the substitution of cyclopropane rings with methyl groups, serves as a perfect negative control, confirming that the cyclopropane moiety is the exclusive source of colibactin's DNA-damaging capabilities.
Quantitative Analysis of Cyclopropane-Dependent Activity
The following tables summarize the quantitative data from comparative studies of this compound and Colibactin 746, highlighting the stark differences in their biological effects and underscoring the critical role of the cyclopropane residues.
Induction of DNA Double-Strand Breaks (γH2AX Foci Formation)
The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. The data clearly show that only this compound induces a significant, dose-dependent increase in γH2AX foci.
| Cell Line | Compound | Concentration | % of Cells with >5 γH2AX Foci | Reference |
| IEC-6 | Control (DMSO) | - | ~5% | |
| This compound | 1 µM | ~20% | ||
| 10 µM | ~45% | |||
| 100 µM | ~70% | |||
| Colibactin 746 | 1 µM | ~5% | ||
| 10 µM | ~5% | |||
| 100 µM | ~5% | |||
| Human Colonoids | Control (DMSO) | - | ~10% | |
| This compound | 10 µM | ~40% | ||
| 100 µM | ~60% | |||
| Colibactin 746 | 10 µM | ~10% | ||
| 100 µM | ~10% |
Impact on Cell Growth and Viability
The genotoxicity of this compound translates to a significant impact on cell proliferation and survival, effects that are absent with the cyclopropane-deficient analog.
| Cell Line/Model | Assay | Compound | Concentration | Observation | Reference |
| Human Colonoids | Growth (Diameter) | This compound | 10 µM | Significant reduction in diameter | |
| 100 µM | Further significant reduction | ||||
| Colibactin 746 | 10-100 µM | No significant effect on diameter | |||
| Viability | This compound | 10 µM | Significant reduction in viable colonoids | ||
| 100 µM | Further significant reduction | ||||
| Colibactin 746 | 10-100 µM | No significant effect on viability | |||
| Galleria mellonella | DNA Damage (Comet Assay) | This compound | 7.42 µg (oral) | Increased DNA damage in intestinal epithelium | |
| Colibactin 746 | 7.42 µg (oral) | No significant DNA damage |
Transcriptional Response to Cyclopropane-Mediated DNA Damage
Treatment of cells with this compound, but not 746, elicits a robust transcriptional response indicative of DNA damage and cellular stress, primarily through the activation of the p53 and Fanconi Anemia signaling pathways.
| Cell Line | Analysis | Compound | Concentration | Key Upregulated Pathways | Reference |
| FHC | RNA-seq | This compound | 10 µM | p53 signaling, Senescence | |
| 100 µM | p53 signaling, ER Stress, IL-1 signaling | ||||
| Colibactin 746 | 10-100 µM | No significant pathway activation | |||
| HCT 116 | RNA-seq (Chronic) | This compound | 20 µM | BRCA1, Fanconi Anemia, Mismatch Repair | |
| Colibactin 746 | 20 µM | No significant pathway activation |
Key Signaling Pathways Activated by this compound
The DNA damage inflicted by the cyclopropane residues of this compound triggers a cascade of cellular signaling events aimed at repairing the lesions and determining the cell's fate. The two primary pathways activated are the p53 signaling pathway and the Fanconi Anemia pathway.
Caption: this compound-induced DNA damage response pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cyclopropane-dependent activity of this compound.
Synthesis of this compound and 746
The synthesis of this compound and its inactive analog, Colibactin 746, is a complex multi-step process. A generalized workflow is presented below. For detailed synthetic schemes and procedures, refer to the primary literature.
References
Colibactin 742-Induced Cellular Senescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases.[1][2] A growing body of evidence highlights the role of the gut microbiome in host health and disease, with particular attention on the genotoxic metabolite colibactin (B12421223).[3][4] Produced by certain strains of Escherichia coli and other Enterobacteriaceae harboring the pks genomic island, colibactin is a polyketide-peptide genotoxin that induces DNA double-strand breaks (DSBs) in eukaryotic cells.[5][6][7] This DNA damage can trigger a cellular response leading to premature senescence.[1][2] This technical guide provides a comprehensive overview of colibactin 742-induced cellular senescence, focusing on the underlying molecular mechanisms, key quantitative data, detailed experimental protocols, and visualizing the intricate signaling pathways involved.
Molecular Mechanism of Colibactin-Induced Cellular Senescence
Colibactin exerts its genotoxic effects by alkylating DNA, leading to the formation of DNA cross-links and subsequent double-strand breaks.[1][8] This DNA damage activates the DNA Damage Response (DDR), a crucial signaling network that orchestrates cell fate decisions, including cell cycle arrest, apoptosis, or senescence.[1][6] In the context of colibactin exposure, a persistent DDR is a key driver of the senescent phenotype.[1]
Key Signaling Pathways
Two primary tumor suppressor pathways are central to the establishment of colibactin-induced cellular senescence: the p53/p21CIP1 and the p16INK4a/pRb pathways.
-
p53/p21CIP1 Pathway: In response to DNA damage, the p53 tumor suppressor protein is stabilized and activated. Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21CIP1.[1][6] p21CIP1 then inhibits CDK2/cyclin E complexes, leading to the hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G1 cell cycle arrest.[1][6]
-
p16INK4a/pRb Pathway: The CDK inhibitor p16INK4a is another critical regulator of cellular senescence. Its expression is often induced in response to persistent stress signals. p16INK4a specifically inhibits CDK4/6-cyclin D complexes, also resulting in hypophosphorylated, active pRb, which reinforces the cell cycle arrest.[1][6]
The sustained activation of these pathways leads to an irreversible cell cycle arrest, a hallmark of cellular senescence.
Hallmarks of Colibactin-Induced Cellular Senescence
Cells undergoing senescence induced by colibactin exhibit a distinct set of characteristics:
-
Irreversible Cell Cycle Arrest: As detailed above, this is a primary feature mediated by the p53/p21CIP1 and p16INK4a/pRb pathways.[1][6]
-
Persistent DNA Damage Foci: The presence of chronic DSBs is marked by the formation of nuclear foci containing phosphorylated histone H2AX (γH2AX).[1][6]
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Activity: Senescent cells exhibit increased lysosomal mass and activity, leading to detectable β-galactosidase activity at a suboptimal pH of 6.0.[1][6]
-
Morphological Changes: Cells often become enlarged and flattened.[1]
-
Formation of Senescence-Associated Heterochromatin Foci (SAHF): These are condensed regions of chromatin that contribute to the silencing of proliferation-promoting genes.[1][2]
-
Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases.[1][6] The SASP can have profound effects on the tissue microenvironment, including promoting inflammation and influencing the behavior of neighboring cells.[1][2] This can create a "bystander effect," where the secreted factors from senescent cells can induce senescence in adjacent cells.[1][2]
Quantitative Data on Colibactin-Induced Senescence
The following tables summarize key quantitative findings from studies on colibactin-induced cellular senescence. These data are primarily derived from in vitro experiments using human fibroblast cell lines (e.g., IMR-90) infected with colibactin-producing (pks+) E. coli.
| Cell Line | Treatment | Multiplicity of Infection (MOI) | Time Point | % of SA-β-Gal Positive Cells | Reference |
| IMR-90 | pks+ E. coli | 60 | 3 days | ~20% | [1] |
| IMR-90 | pks+ E. coli | 180 | 3 days | ~35% | [1] |
| IMR-90 | pks+ E. coli | 60 | 6 days | ~30% | [1] |
| IMR-90 | pks+ E. coli | 180 | 6 days | ~45% | [1] |
| IMR-90 | pks+ E. coli | 60 | 9 days | ~40% | [1] |
| IMR-90 | pks+ E. coli | 180 | 9 days | ~55% | [1] |
| HCT116 | pks+ E. coli | Not specified | 5 days | ~40% | [9] |
| Marker | Cell Line | Treatment | Fold Induction / Change | Reference |
| p21CIP1 | IMR-90 | pks+ E. coli | Dose-dependent increase | [1] |
| p16INK4a | IMR-90 | pks+ E. coli | Dose-dependent increase | [1] |
| Phospho-p53 | HCT116 | pks+ E. coli | Increased accumulation | [9] |
| Rb | HCT116 | pks+ E. coli | Increased accumulation of hypophosphorylated form | [9] |
| E2F-1 | HCT116 | pks+ E. coli | Decreased expression | [9] |
| SASP Component | Cell Line | Treatment | Fold Induction / Change | Reference |
| IL-6 | IMR-90 | pks+ E. coli | Significant increase | [1] |
| MMP-3 | IMR-90 | pks+ E. coli | Significant increase | [1] |
| HGF | HCT116 | pks+ E. coli | Significantly higher mRNA levels | [9] |
| FGF | HCT116 | pks+ E. coli | Significantly higher mRNA levels | [9] |
| GM-CSF | HCT116 | pks+ E. coli | Significantly higher mRNA levels | [9] |
| BMP4 | HCT116 | pks+ E. coli | Significantly higher mRNA levels | [9] |
| VEGF | HCT116 | pks+ E. coli | Significantly higher mRNA levels | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for identifying senescent cells in culture and in vivo.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add freshly prepared Staining Solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C without CO₂ for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.
-
Wash the cells with PBS.
-
Visualize and count the blue-stained senescent cells using a light microscope.
Immunofluorescence for γH2AX Foci
This technique is used to visualize and quantify DNA double-strand breaks.
Materials:
-
4% paraformaldehyde in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-γH2AX antibody
-
Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Grow cells on coverslips.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate cells with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Western Blotting for Senescence Markers (p16INK4a and p21CIP1)
This method is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p16INK4a, anti-p21CIP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
X-ray film or a digital imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p16INK4a, anti-p21CIP1, and loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using X-ray film or a digital imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Visualizations
Signaling Pathway of Colibactin-Induced Cellular Senescence
Caption: Signaling cascade of colibactin-induced cellular senescence.
Experimental Workflow for Studying Colibactin-Induced Senescence
Caption: Workflow for investigating colibactin-induced senescence.
Conclusion
Colibactin-producing bacteria in the gut microbiota represent a significant factor in host-microbe interactions, with the potential to influence cellular homeostasis and contribute to disease pathogenesis. The induction of cellular senescence through colibactin-mediated DNA damage is a critical mechanism that warrants further investigation, particularly in the context of colorectal cancer development and other age-related pathologies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to explore the multifaceted effects of colibactin and to identify potential therapeutic strategies targeting this pathway. A deeper understanding of colibactin-induced senescence will be instrumental in developing novel preventative and therapeutic approaches for diseases associated with this genotoxin.
References
- 1. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gut.bmj.com [gut.bmj.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells | PLOS One [journals.plos.org]
- 6. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct secretomes in p16- and p21- positive senescent cells across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Cellular Script: A Technical Guide to the Transcriptional Response Following Colibactin 742 Exposure
For Immediate Release
Gainesville, FL – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the transcriptional cascade initiated by Colibactin (B12421223) 742, a synthetic analog of the genotoxic microbial metabolite Colibactin. This document provides a comprehensive overview of the key signaling pathways activated and the detailed experimental protocols used to elucidate these cellular responses, offering a critical resource for those investigating DNA damage, carcinogenesis, and novel therapeutic interventions.
Colibactin, produced by certain gut bacteria, is implicated in colorectal cancer development through its ability to alkylate DNA. Understanding the host's transcriptional response to this damage is paramount for deciphering its mechanism of action and identifying potential biomarkers or therapeutic targets. This guide focuses on the well-characterized synthetic Colibactin 742, which recapitulates the genotoxic effects of the natural product.
Core Transcriptional Signatures of this compound Exposure
Exposure of human cells to this compound elicits a robust and distinct transcriptional response, primarily centered around DNA damage recognition and repair, cell cycle regulation, and inflammatory signaling. The following sections and data summarize the key findings from studies utilizing normal human colonic epithelial cells (FHC) and mismatch repair-deficient (MMRd) colorectal cancer cells (HCT 116).
Quantitative Analysis of Differentially Expressed Genes
The transcriptional landscape following this compound exposure is significantly altered. The tables below summarize the differentially expressed genes (DEGs) in FHC cells after acute exposure and in HCT 116 cells following chronic exposure.
Table 1: Differentially Expressed Genes in FHC Cells after 12-hour this compound Treatment
| Gene | Log2 Fold Change (10 µM) | p-value (10 µM) | Log2 Fold Change (100 µM) | p-value (100 µM) |
| Upregulated | ||||
| CDKN1A | 4.5 | <0.001 | 5.8 | <0.001 |
| GDF15 | 3.9 | <0.001 | 5.2 | <0.001 |
| BBC3 | 3.8 | <0.001 | 4.9 | <0.001 |
| PHLDA3 | 3.5 | <0.001 | 4.6 | <0.001 |
| FAS | 3.2 | <0.001 | 4.1 | <0.001 |
| Downregulated | ||||
| MKI67 | -2.1 | <0.001 | -3.5 | <0.001 |
| TOP2A | -1.9 | <0.001 | -3.1 | <0.001 |
| BUB1 | -1.8 | <0.001 | -2.9 | <0.001 |
| PLK1 | -1.7 | <0.001 | -2.8 | <0.001 |
| CCNA2 | -1.6 | <0.001 | -2.7 | <0.001 |
Table 2: Key Upregulated Genes in HCT 116 Cells after Chronic this compound Exposure
| Gene | Log2 Fold Change | p-value | Associated Pathway |
| FANCD2 | 2.8 | <0.001 | Fanconi Anemia |
| BRCA1 | 2.5 | <0.001 | BRCA1-mediated DNA Repair |
| RAD51 | 2.3 | <0.001 | Homologous Recombination |
| MLH1 | 2.1 | <0.01 | Mismatch Repair |
| MSH2 | 1.9 | <0.01 | Mismatch Repair |
| IL1A | 3.5 | <0.001 | Inflammatory Signaling |
| CXCL8 | 3.2 | <0.001 | Inflammatory Signaling |
Key Signaling Pathways Activated by this compound
The transcriptional changes induced by this compound converge on several critical signaling pathways. These pathways orchestrate the cellular response to the genotoxic stress imposed by this agent.
p53 Signaling and Cell Cycle Arrest
A central hub in the response to this compound-induced DNA damage is the p53 signaling pathway.[1][2] The upregulation of p53 target genes, such as the cyclin-dependent kinase inhibitor CDKN1A (p21), leads to cell cycle arrest, providing time for DNA repair.[1] Concurrently, the downregulation of genes essential for cell cycle progression, including cyclins and polo-like kinases, reinforces this arrested state.
DNA Damage Repair Pathways
Chronic exposure to this compound in mismatch repair-deficient cells leads to the significant upregulation of genes involved in the Fanconi Anemia (FA) and BRCA1-mediated DNA repair pathways.[1] This suggests a cellular attempt to cope with the persistent DNA interstrand crosslinks and double-strand breaks induced by the genotoxin.
References
The Genotoxic Legacy of Colibactin 742: A Technical Guide to its Carcinogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome, a complex ecosystem of microorganisms residing in the human gastrointestinal tract, plays a pivotal role in health and disease. Within this intricate community, certain strains of Escherichia coli harbor the pks genomic island, enabling them to produce a potent genotoxin known as colibactin (B12421223). Due to its inherent instability, direct studies of colibactin have been challenging. This has led to the development of stable synthetic analogs, such as Colibactin 742, which have been instrumental in elucidating the carcinogenic mechanisms of this microbial metabolite. This technical guide provides an in-depth exploration of the link between this compound and carcinogenesis, focusing on its molecular interactions, cellular consequences, and the experimental methodologies used to investigate its effects.
Chemical Structure and Mechanism of Action
This compound is a stable derivative of the natural product colibactin.[1] Its structure features two key electrophilic cyclopropane (B1198618) "warheads" that are crucial for its genotoxic activity.[2] The prevailing mechanism of action involves the alkylation of DNA.[3][4][5] this compound acts as a DNA crosslinking agent, forming interstrand cross-links (ICLs) by alkylating adenine (B156593) residues on opposing DNA strands. This covalent modification of DNA physically obstructs DNA replication and transcription, leading to the activation of cellular DNA damage response (DDR) pathways. The formation of these adducts is considered a key initiating event in its carcinogenic cascade.
Cellular Responses to this compound-Induced DNA Damage
The cellular response to this compound is multifaceted, involving the activation of key signaling pathways that determine the fate of the cell.
DNA Damage Response and p53 Activation
The ICLs and double-strand breaks (DSBs) induced by this compound trigger a robust DNA damage response. A key player in this response is the tumor suppressor protein p53. Transcriptomic analyses of cells treated with this compound reveal a significant upregulation of the p53 signaling pathway. This activation is a critical cellular defense mechanism aimed at arresting the cell cycle to allow for DNA repair.
Cellular Senescence
In addition to cell cycle arrest, a prominent outcome of sublethal exposure to this compound is the induction of cellular senescence. Senescent cells are characterized by an irreversible state of growth arrest and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). Colibactin-induced senescence is mediated, in part, by the p53 pathway and the subsequent upregulation of cyclin-dependent kinase inhibitors like p21CIP1. The SASP components can, in turn, influence the tumor microenvironment, potentially promoting the growth of neighboring tumor cells.
Mutational Signature of this compound
The genotoxic activity of this compound leaves a distinct mutational footprint on the genome of exposed cells. Whole-genome sequencing studies have identified a specific single base substitution (SBS) signature, designated as SBS88 , which is characteristic of colibactin exposure. SBS88 is defined by a predominance of T>N substitutions, particularly within a VTT motif. The presence of SBS88 in the genomes of colorectal cancer tumors provides a direct molecular link between past exposure to colibactin-producing bacteria and the development of cancer. Furthermore, colibactin exposure is also associated with a specific small insertion and deletion (ID) signature, ID18 .
Impact on the Tumor Microenvironment
This compound not only acts directly on epithelial cells but also modulates the tumor microenvironment to create a pro-carcinogenic niche. The induction of a SASP by senescent cells contributes to a chronic inflammatory state. Furthermore, colibactin-producing E. coli have been shown to alter the metabolic landscape of the tumor microenvironment, leading to an immunosuppressive lipid overload. This altered environment can facilitate tumor progression and even contribute to chemoresistance.
Quantitative Data on this compound Genotoxicity
The following tables summarize key quantitative data from studies investigating the genotoxic effects of this compound.
| Assay | Cell Line/Model | Treatment | Endpoint | Result | Reference |
| γH2AX Foci Formation | IEC-6 cells | This compound | Percentage of cells with >5 γH2AX foci | Dose-dependent increase | |
| γH2AX Foci Formation | Human colonoids | This compound | Percentage of cells with >5 γH2AX foci | Dose-dependent increase | |
| Mutational Signature Analysis | HCT 116 cells | Chronic this compound (20 µM) | Total Single Nucleotide Variants (SNVs) | Significantly higher than control | |
| Mutational Signature Analysis | HCT 116 cells | Chronic this compound (20 µM) | Percentage of T>N substitutions | Significantly increased | |
| Mutational Signature Analysis | Colorectal Cancer Tumors | N/A | Prevalence of SBS88 | Present in ~7.5% of MSS/MSI-L CRCs | |
| Cellular Senescence (SA-β-Gal) | IMR-90 cells | pks+ E. coli (MOI 60 or 180) | Percentage of SA-β-Gal positive cells | Significantly enhanced compared to pks- E. coli | |
| SASP Component Secretion (IL-6, IL-8) | IMR-90 cells | pks+ E. coli | Protein levels in conditioned media | Significantly increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cultured cells on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-30 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking solution according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI solution for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the number of γH2AX foci per nucleus. This can be done manually or using automated image analysis software.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay detects the activity of β-galactosidase at a suboptimal pH (pH 6.0), which is a hallmark of senescent cells.
Materials:
-
Cultured cells in multi-well plates
-
This compound or pks+ E. coli
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl, and sodium phosphate, pH 6.0)
-
Light microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or infect with pks+ E. coli for the desired period.
-
Fixation: Wash the cells with PBS and fix with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Add the SA-β-Gal staining solution to each well.
-
Incubation: Incubate the plate at 37°C (without CO₂) for several hours to overnight, protected from light. Check for the development of a blue color periodically.
-
Imaging: Wash the cells with PBS and acquire images using a light microscope.
-
Quantification: Count the percentage of blue, senescent cells relative to the total number of cells.
Whole-Genome Sequencing (WGS) for Mutational Signature Analysis
This workflow outlines the general steps for identifying the mutational signature of this compound.
Procedure:
-
Experimental Setup: Expose a clonal cell line (e.g., intestinal organoids or a colorectal cancer cell line) to this compound or a vehicle control over an extended period to allow for the accumulation of mutations.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the treated and control cell populations.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
Sequence Alignment and Variant Calling: Align the sequencing reads to a reference human genome and perform somatic variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) that are unique to the this compound-treated cells.
-
Mutational Signature Analysis: Analyze the pattern of somatic mutations using bioinformatics tools to deconvolute the mutational signatures present in the data. Compare the identified signatures to the COSMIC (Catalogue of Somatic Mutations in Cancer) database to identify the contribution of known signatures, including SBS88 and ID18.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade initiated by this compound, leading to carcinogenesis.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Conclusion
This compound has emerged as an invaluable tool for dissecting the carcinogenic potential of a common gut bacterium. Its ability to induce a specific mutational signature, activate oncogenic signaling pathways, and modulate the tumor microenvironment underscores the intricate relationship between the microbiome and cancer development. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of colibactin in carcinogenesis and to explore potential therapeutic strategies targeting this microbial-driven oncogenic pathway. A deeper understanding of these mechanisms will be crucial for developing novel preventative and therapeutic interventions for colorectal cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human gut bacterial genotoxin colibactin alkylates DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Mutational Mechanism of the Bacterial Genotoxin Colibactin in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Colibactin 742 Treatment of Intestinal Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223), a genotoxin produced by certain strains of Escherichia coli, has garnered significant attention in colorectal cancer research. Its ability to induce DNA double-strand breaks and a unique mutational signature in intestinal epithelial cells underscores its potential role in carcinogenesis.[1] Human intestinal organoids have emerged as a powerful in vitro model to study the effects of colibactin in a physiologically relevant context, mimicking the architecture and cellular complexity of the intestinal epithelium.[2][3] This document provides detailed application notes and protocols for the treatment of intestinal organoids with the synthesized active metabolite, colibactin 742. These guidelines are intended to assist researchers in investigating the genotoxic effects and cellular responses to this microbial metabolite.
Data Presentation
The following tables summarize quantitative data from studies exposing human colonic organoids to this compound for 48 hours.
Table 1: Induction of DNA Double-Strand Breaks (γH2AX Foci)
| Treatment Group | Concentration (µM) | Percentage of γH2AX Positive Cells per Organoid (%) |
| Control (Untreated) | 0 | ~5 |
| This compound | 2.5 | ~20 |
| This compound | 5 | ~35 |
| This compound | 10 | ~45 |
| This compound | 20 | ~55 |
| Colibactin 746 (Inactive) | 20 | ~5 |
| Mitomycin C (Positive Control) | 10 | ~60 |
Data adapted from a study by Dejea et al. and presented as approximate values for illustrative purposes.[4]
Table 2: Effect of this compound on Organoid Growth and Viability
| Treatment Group | Concentration (µM) | Average Organoid Diameter (µm) | Relative Number of Viable Organoids |
| Control (Untreated) | 0 | ~150 | 1.0 |
| This compound | 2.5 | ~125 | ~0.8 |
| This compound | 5 | ~100 | ~0.6 |
| This compound | 10 | ~75 | ~0.4 |
| This compound | 20 | ~50 | ~0.2 |
| Colibactin 746 (Inactive) | 20 | ~150 | ~1.0 |
Data adapted from a study by Dejea et al. and presented as approximate values for illustrative purposes.[4]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Treatment of Intestinal Organoids with this compound
This protocol details the steps for exposing established human intestinal organoids to purified this compound.
Materials:
-
Human intestinal organoids cultured in Matrigel
-
Complete intestinal organoid growth medium
-
This compound (stock solution in DMSO)
-
Colibactin 746 (inactive control, stock solution in DMSO)
-
Mitomycin C (positive control)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Organoid Seeding:
-
Plate healthy, mature intestinal organoids in 24-well plates containing 50 µL domes of Matrigel.
-
Add 500 µL of complete intestinal organoid growth medium to each well.
-
Culture organoids for 48 hours at 37°C and 5% CO2 to allow for recovery and stabilization after passaging.[4]
-
-
Preparation of Treatment Media:
-
Prepare fresh working solutions of this compound, colibactin 746, and mitomycin C in complete organoid growth medium. A common concentration range for this compound is 2.5 µM to 20 µM.[4]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Organoid Treatment:
-
Carefully aspirate the existing medium from each well without disturbing the Matrigel dome.
-
Gently add 500 µL of the prepared treatment or control medium to the appropriate wells.
-
Incubate the plates at 37°C and 5% CO2 for 48 hours.[4]
-
-
Post-Treatment Analysis:
-
After the 48-hour incubation period, proceed with downstream analyses such as viability assays (Protocol 2) or immunofluorescence staining for DNA damage markers (Protocol 3).
-
Protocol 2: Organoid Viability and Growth Assessment
This protocol describes a method to assess the effect of this compound on organoid viability and growth using brightfield microscopy.
Materials:
-
Treated intestinal organoids in 24-well plates (from Protocol 1)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition:
-
At the end of the 48-hour treatment period, acquire brightfield images of the organoids in each well using an inverted microscope. Capture multiple representative images from each well.
-
-
Viability Assessment (Qualitative and Quantitative):
-
Qualitatively assess organoid morphology. Viable organoids typically have a well-defined, cystic structure with a clear lumen. Non-viable or stressed organoids may appear dark, fragmented, or have a debris-filled lumen.
-
Quantify the number of viable organoids per well. A viable organoid can be defined as having a diameter greater than a certain threshold (e.g., 30 µm) and the absence of luminal debris.[4]
-
Calculate the relative number of viable organoids by normalizing the count in each treatment group to the vehicle control group.
-
-
Growth Assessment (Diameter Measurement):
-
Using image analysis software, measure the diameter of a representative number of organoids (e.g., 30 organoids) from each treatment group.[4]
-
Calculate the average organoid diameter for each condition and compare it to the vehicle control.
-
Protocol 3: Immunofluorescence Staining for γH2AX
This protocol details the whole-mount immunofluorescence staining of intestinal organoids to detect DNA double-strand breaks via the marker γH2AX.
Materials:
-
Treated intestinal organoids in 24-well plates (from Protocol 1)
-
Cell recovery solution (e.g., Corning Cell Recovery Solution)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-γH2AX (e.g., rabbit anti-phospho-Histone H2A.X Ser139)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Organoid Recovery and Fixation:
-
Aspirate the medium and add 500 µL of cold cell recovery solution to each well.
-
Mechanically disrupt the Matrigel domes and transfer the organoid suspension to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes to depolymerize the Matrigel.
-
Pellet the organoids by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Wash the organoids with cold PBS.
-
Fix the organoids with 4% PFA for 20-30 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed organoids twice with PBS.
-
Permeabilize with permeabilization buffer for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the organoids with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
The following day, wash the organoids three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain with DAPI for 10 minutes.
-
-
Mounting and Imaging:
-
Wash the stained organoids with PBS.
-
Resuspend the organoids in a small volume of PBS and mount them on a glass slide using a suitable mounting medium.
-
Image the organoids using a confocal microscope.
-
-
Quantification:
-
Acquire z-stacks of the organoids.
-
Quantify the percentage of cells with more than a defined number of γH2AX foci (e.g., >5 foci) per organoid.[4] This provides a quantitative measure of DNA double-strand breaks.
-
References
Application Notes and Protocols for In Vivo Studies Using Colibactin 742 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of colibactin (B12421223), with a focus on studies in mouse models of colorectal cancer. Due to the challenges in synthesizing sufficient quantities of pure Colibactin 742 for murine experiments, the majority of in vivo research has been conducted using colibactin-producing Escherichia coli (pks+ E. coli) strains. This document outlines the protocols for these bacterial infection models as a surrogate to study the genotoxic effects of colibactin in vivo. Additionally, it details the molecular pathways affected by colibactin and summarizes the key quantitative findings from these studies.
Introduction to Colibactin and its In Vivo Effects
Colibactin is a genotoxic secondary metabolite produced by certain strains of E. coli harboring the polyketide synthase (pks) genomic island. It induces DNA double-strand breaks (DSBs) and DNA interstrand cross-links (ICLs) in host cells, leading to chromosomal instability and promoting colorectal cancer (CRC)[1][2][3]. In vivo studies using mouse models have demonstrated that colonization with pks+ E. coli exacerbates tumor development and progression[4][5]. The synthetic analogue, this compound, has been instrumental in dissecting the specific molecular mechanisms of colibactin-induced DNA damage in in vitro settings. However, its application in mouse models has been limited. The protocols and data presented here are primarily derived from studies using pks+ E. coli to investigate the in vivo consequences of colibactin exposure.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies using pks+ E. coli in mouse models of colorectal cancer.
Table 1: Effect of pks+ E. coli on Tumorigenesis in ApcMin/+ Mice
| Mouse Model | Treatment | Duration | Key Findings | Reference |
| ApcMin/+ | 2% Dextran Sodium Sulfate (DSS) followed by oral gavage with pks+ E. coli NC101 | 4 weeks | Increased tumor burden and progression compared to controls. | |
| ApcMin/+ | Colonization with pks+ E. coli | Not specified | Enhanced CoPEC-induced colorectal carcinogenesis. |
Table 2: Induction of DNA Damage by pks+ E. coliIn Vivo
| Mouse Model | Treatment | Endpoint | Key Findings | Reference |
| C57BL/6 | Intestinal loop infection with pks+ E. coli | γH2AX foci formation | Increased formation of phosphorylated H2AX foci in enterocytes. | |
| ApcMin/+ | 2% DSS followed by oral gavage with pks+ E. coli NC101 | DNA double-strand breaks (DSBs) | Increased number of DSBs in colonic tissue. |
Experimental Protocols
ApcMin/+/DSS Mouse Model of Colitis-Associated Colorectal Cancer
This model is used to study the effect of pks+ E. coli on the development of colitis-associated colorectal cancer. ApcMin/+ mice are genetically predisposed to develop intestinal adenomas. The administration of DSS induces colitis, which accelerates tumor development.
Materials:
-
ApcMin/+ mice
-
Dextran Sodium Sulfate (DSS)
-
pks+ E. coli strain (e.g., NC101) and isogenic pks- mutant
-
Oral gavage needles
-
Standard animal housing and care facilities
Protocol:
-
Pre-treatment with Antibiotics: To facilitate colonization by the administered E. coli strain, treat mice with streptomycin in their drinking water for 3 days.
-
DSS Administration: Following antibiotic treatment, provide mice with drinking water containing 2% DSS for a specified period (e.g., 5-7 days) to induce colitis.
-
E. coli Administration:
-
Culture the pks+ E. coli strain and the pks- mutant overnight in appropriate broth.
-
Prepare a bacterial suspension of approximately 109 colony-forming units (CFUs) in phosphate-buffered saline (PBS).
-
Administer the bacterial suspension to the mice via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of colitis (e.g., weight loss, diarrhea, rectal bleeding).
-
At the end of the study period (e.g., 4 weeks), euthanize the mice and collect the colons.
-
Count and measure the size of tumors.
-
Collect tissue samples for histological analysis and for assessing DNA damage markers such as γH2AX by immunohistochemistry.
-
Il10-/- Mouse Model of Chronic Colitis
Il10-/- mice lack the anti-inflammatory cytokine IL-10 and spontaneously develop chronic colitis, making them a suitable model to study the interplay between inflammation, microbiota, and carcinogenesis.
Materials:
-
Il10-/- mice
-
pks+ E. coli strain and isogenic pks- mutant
-
Streptomycin
-
Oral gavage needles
-
Standard animal housing and care facilities
Protocol:
-
Animal Acclimatization: House Il10-/- mice in a specific pathogen-free (SPF) facility.
-
Antibiotic Pre-treatment: Administer streptomycin in the drinking water to reduce the commensal gut microbiota.
-
E. coli Colonization:
-
Prepare and administer the pks+ E. coli or pks- mutant suspension via oral gavage as described in Protocol 3.1.
-
-
Long-term Monitoring:
-
Monitor the mice for the development of colitis and tumorigenesis over an extended period.
-
Assess disease activity through regular monitoring of body weight and stool consistency.
-
-
Endpoint Analysis:
-
At the study endpoint, collect colonic tissues for histological scoring of inflammation and tumor burden.
-
Analyze tissues for markers of DNA damage and cellular proliferation.
-
Signaling Pathways and Experimental Workflows
Colibactin-Induced DNA Damage Response Pathway
Colibactin induces DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions. The repair of these ICLs involves a complex signaling network, primarily the Fanconi Anemia (FA) pathway, which coordinates with other DNA repair mechanisms such as homologous recombination (HR). This process can lead to the formation of DNA double-strand breaks (DSBs) as repair intermediates. The presence of DSBs activates the DNA Damage Response (DDR), with ATM (Ataxia-Telangiectasia Mutated) kinase playing a central role in signaling for cell cycle arrest and DNA repair.
Caption: Colibactin-induced DNA damage response pathway.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of pks+ E. coli in a mouse model of colorectal cancer.
Caption: Experimental workflow for in vivo studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 4. Inulin impacts tumorigenesis promotion by colibactin-producing Escherichia coli in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colibactin-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Comet Assay with Colibactin 742
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a comet assay to assess the genotoxicity of Colibactin (B12421223) 742, a potent microbial genotoxin. Colibactins, produced by certain strains of Escherichia coli and other gut bacteria, are known to induce DNA double-strand breaks and interstrand crosslinks in eukaryotic cells.[1][2][3] The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the single-cell level.[4][5] This protocol outlines the alkaline version of the assay, which is effective for detecting a broad range of DNA lesions including single and double-strand breaks and alkali-labile sites.[6]
Introduction
Colibactin is a secondary metabolite produced by bacteria harboring the pks genomic island.[2] It acts as a genotoxin, causing DNA damage in host cells, which can lead to cell cycle arrest and has been implicated in the development of colorectal cancer.[7][8][9] The active form of colibactin possesses two electrophilic cyclopropane (B1198618) "warheads" that can alkylate DNA, leading to interstrand cross-links.[2][10][11] These lesions can subsequently be converted into double-strand breaks during the cellular repair process.[1] Synthetic colibactin 742 has been shown to induce DNA damage and activate DNA damage response pathways in human colonic epithelial cells.[12]
The comet assay is a versatile and sensitive technique for quantifying DNA damage in individual cells.[13][14] In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis.[15] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail" when stained with a fluorescent dye. The extent of DNA damage is proportional to the length and intensity of the comet tail.[4]
Experimental Protocols
-
Cell Lines: Human colorectal carcinoma cells (e.g., HCT116) or non-transformed human colonic epithelial cells (e.g., FHC).
-
This compound: Synthetic or purified. Handle with extreme care as it is a potent genotoxin.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.
-
Trypsin-EDTA: For cell detachment.
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in distilled water.
-
Low Melting Point (LMP) Agarose: 0.6% (w/v) in PBS.
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100, and 10% DMSO (add fresh).
-
Alkaline Unwinding and Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA (pH > 13). Prepare fresh.[16]
-
Neutralization Buffer: 0.4 M Tris-HCl (pH 7.5).[5]
-
DNA Staining Solution: e.g., SYBR Gold or SYBR Green.
-
Microscope Slides: Pre-coated with 1% NMP agarose.
-
Coverslips
-
Horizontal Gel Electrophoresis Unit
-
Fluorescence Microscope with appropriate filters.
-
Image Analysis Software for comet scoring.
Day 1: Cell Plating
-
Culture cells to approximately 70-80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Plate cells in a 6-well plate at a density of 2 x 10^5 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]
Day 2: Treatment and Slide Preparation
-
Prepare fresh dilutions of this compound in serum-free culture medium. A dose-response experiment is recommended (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (e.g., DMSO).
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.[17]
-
While cells are incubating, melt the 1% NMP agarose and 0.6% LMP agarose and maintain them in a 37°C water bath.[18]
-
Pre-coat clean microscope slides by dipping them in the 1% NMP agarose, wiping the back, and allowing them to air dry.[18]
-
After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL. Keep on ice.
Day 3: Lysis, Electrophoresis, and Staining
-
Mix 30 µL of the cell suspension with 250 µL of 0.6% LMP agarose (at 37°C).[16]
-
Quickly pipette 50-75 µL of this mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slides flat on a cold surface (4°C) for 10-15 minutes to solidify the agarose.
-
Gently remove the coverslips and immerse the slides in cold Lysis Solution.
-
Lyse the cells for at least 1 hour at 4°C in the dark.[18]
-
Carefully remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes in the alkaline buffer.[5]
-
Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes at 4°C.
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
Allow slides to dry completely before imaging.
Image Analysis and Data Collection
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use specialized software to quantify the extent of DNA damage. Key parameters to measure include:
Data Presentation
The quantitative data from the comet assay should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration | Mean % DNA in Tail (± SEM) | Mean Tail Moment (± SEM) |
| Vehicle Control | - | 5.2 (± 0.8) | 1.8 (± 0.3) |
| This compound | 10 nM | 15.7 (± 2.1) | 8.5 (± 1.2) |
| This compound | 50 nM | 38.9 (± 4.5) | 25.1 (± 3.7) |
| This compound | 100 nM | 62.4 (± 5.8) | 48.6 (± 6.2) |
| Positive Control (e.g., H₂O₂) | 100 µM | 75.1 (± 6.3) | 55.9 (± 7.1) |
Note: The data presented above is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Workflow for the this compound Comet Assay.
Caption: Colibactin-induced DNA damage and cellular response pathway.
References
- 1. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells | PLOS One [journals.plos.org]
- 9. In vitro genotoxicity analyses of colibactin-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule inhibitor prevents gut bacterial genotoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. 21stcenturypathology.com [21stcenturypathology.com]
- 15. youtube.com [youtube.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes: Detection of Colibactin-742-Induced DNA Damage using γH2AX Immunofluorescence Staining
Introduction
Colibactin, a genotoxin produced by certain strains of Escherichia coli, has been implicated in the development of colorectal cancer.[1] The synthetic form, Colibactin-742, induces DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[2][3] A sensitive and specific method to detect DSBs is through the immunofluorescent staining of phosphorylated Histone H2AX (γH2AX).[4][5] Upon DNA damage, H2AX is rapidly phosphorylated at serine 139 by kinases such as ATM and ATR, forming distinct nuclear foci at the site of the break. The number of γH2AX foci is considered to have a one-to-one correspondence with the number of DSBs, making it a reliable biomarker for genotoxicity. These application notes provide a detailed protocol for the immunofluorescence staining of γH2AX in cultured cells to quantify the DNA damage induced by Colibactin-742.
Data Presentation
The following table summarizes the quantitative data from a study assessing γH2AX foci formation in IEC-6 cells treated with Colibactin-742 for 24 hours. The data represents the percentage of cells with more than five γH2AX foci.
| Treatment Group | Concentration (µM) | % of Cells with >5 γH2AX Foci (Mean ± SD) |
| Vehicle Control | - | ~5% |
| Colibactin-742 | 10 | ~20% |
| Colibactin-742 | 25 | ~40% |
| Colibactin-742 | 50 | ~60% |
| Mitomycin C (Positive Control) | 3 | ~75% |
| Colibactin-746 (Inactive Analog) | 50 | ~5% |
Data is approximated from graphical representations in the cited literature.
Signaling Pathway
Colibactin-742 induces DNA damage, primarily through DNA interstrand cross-links, which leads to the formation of DSBs during DNA replication or repair. This triggers the DNA Damage Response (DDR), a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis or cellular senescence. A key event in the DDR is the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which then phosphorylate a variety of downstream targets, including H2AX. The phosphorylation of H2AX to γH2AX serves as a scaffold to recruit other DNA repair and signaling proteins to the site of damage, amplifying the DDR signal. Studies have shown that exposure to Colibactin-742 can activate p53 signaling pathways, further highlighting its role in inducing a robust cellular response to genotoxic stress.
Caption: Colibactin-742 induced DNA damage signaling pathway.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of γH2AX in cultured cells following treatment with Colibactin-742.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Sterile glass coverslips
-
Multi-well plates
-
Colibactin-742
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody (e.g., Millipore Sigma, Cat. No. 05-636)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or other appropriate fluorescent conjugate)
-
DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
1. Cell Seeding and Treatment a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation. c. Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment. d. Prepare the desired concentrations of Colibactin-742 in cell culture medium. Include a vehicle control. e. Remove the medium from the cells and add the medium containing Colibactin-742 or vehicle control. f. Incubate for the desired treatment time (e.g., 24 hours).
2. Fixation and Permeabilization a. Carefully aspirate the treatment medium. b. Wash the cells once with PBS. c. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each. e. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. f. Wash the cells three times with PBS for 5 minutes each.
3. Immunostaining a. Block non-specific antibody binding by adding blocking solution (5% BSA in PBS) and incubating for 1 hour at room temperature. b. Dilute the primary anti-γH2AX antibody in the blocking solution. A starting dilution of 1:500 to 1:800 is recommended. c. Aspirate the blocking solution and add the diluted primary antibody to each coverslip. d. Incubate overnight at 4°C in a humidified chamber. e. The next day, wash the cells three times with PBS for 5 minutes each. f. Dilute the fluorescently labeled secondary antibody in the blocking solution (a typical starting dilution is 1:200 to 1:1000). g. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
4. Counterstaining and Mounting a. Wash the cells three times with PBS for 5 minutes each, protected from light. b. Add DAPI solution and incubate for 5-10 minutes at room temperature to stain the nuclei. c. Wash the coverslips once with PBS. d. Mount the coverslips onto microscope slides using a drop of antifade mounting medium. e. Seal the edges of the coverslip with nail polish and allow it to dry.
5. Image Acquisition and Analysis a. Acquire images using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488). b. Capture images from multiple random fields of view for each treatment condition to ensure representative data. c. Quantify the number of γH2AX foci per cell nucleus. This can be done manually or using automated image analysis software such as ImageJ (Fiji) or CellProfiler. d. For quantitative analysis, set a threshold to define a positive cell (e.g., >5 or >10 foci per nucleus) and calculate the percentage of positive cells for each condition.
Caption: Workflow for γH2AX immunofluorescence staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours. |
| Inadequate washing | Increase the number and duration of wash steps. Use PBST (PBS + 0.05% Tween 20) for washing. | |
| Secondary antibody concentration too high | Perform a titration of the secondary antibody to find the optimal concentration. | |
| Weak or No Signal | Primary antibody concentration too low | Increase the concentration of the primary antibody. |
| Inefficient permeabilization | Ensure permeabilization step is performed correctly. | |
| Problem with antibodies | Check the expiration dates and storage conditions of the antibodies. | |
| Uneven Staining | Cells dried out during the procedure | Ensure coverslips remain moist throughout the staining process. |
| Uneven cell density | Optimize cell seeding to achieve a uniform monolayer. | |
| Foci are Difficult to Quantify | Foci are too dense or overlapping | Reduce the concentration of Colibactin-742 or the treatment time. |
| Poor image quality | Optimize microscope settings (e.g., exposure time, gain). |
References
Application Notes and Protocols: Analysis of Colibactin 742-Induced Mutational Signatures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223), a genotoxic secondary metabolite produced by certain strains of Escherichia coli harboring the pks genomic island, has been implicated in the development of colorectal cancer (CRC).[1][2][3] The synthetic colibactin 742, a stable analog, allows for controlled studies of its mechanism of action and the resulting mutational landscape.[1] Colibactin acts as a DNA alkylating agent, inducing DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs), which can lead to characteristic mutational signatures in the host cell genome.[2][3][4][5][6] Understanding these signatures is crucial for identifying biomarkers of colibactin exposure and for the development of therapeutic strategies targeting colibactin-producing bacteria or the cellular pathways that repair colibactin-induced damage.
These application notes provide a detailed overview of the mutational signatures induced by this compound, the cellular pathways involved in the DNA damage response, and protocols for experimentally studying these phenomena.
This compound-Induced Mutational Signatures
Chronic exposure of human cells to this compound induces a unique pattern of somatic mutations characterized by specific single-base substitutions (SBS) and small insertions/deletions (indels).
Single-Base Substitution (SBS) Signatures
This compound exposure leads to an increase in T>N substitutions, particularly at VTT motifs.[1][7] The resulting SBS spectrum is a composite of several known COSMIC signatures, including:
-
SBS88: A signature strongly associated with the presence of pks+ E. coli.[1]
-
SBS17: Associated with reactive oxygen species.[1]
-
SBS44: Linked to mismatch repair deficiency (MMRd).[1]
Studies have shown a significant co-occurrence of SBS88 and the MMRd-associated signature SBS44 in human CRC patients, suggesting that colibactin may exacerbate mutations in the context of a deficient mismatch repair system.[1]
Indel (ID) Signatures
The indel profile induced by this compound is characterized by single T deletions within short homopolymers.[1] This aligns with the known COSMIC indel signature ID18 , which is also associated with pks+ E. coli.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on mutational signatures observed after chronic exposure of HCT 116 (MMRd colon cancer) cells to this compound (20 µM) compared to an inactive analog, Colibactin 746.
Table 1: Single-Base Substitutions (SBS) in HCT 116 Cells
| Metric | This compound Treated | Colibactin 746 Treated |
| Total Single Nucleotide Variants (SNVs) | Significantly higher | Baseline |
| Proportion of T>N substitutions | Significantly higher | Baseline |
| Proportion of [T>N]T substitutions | Significantly higher | Baseline |
| Attributed SBS Signatures | ||
| SBS88 (pks+ E. coli) | Present | Absent |
| SBS17 (Reactive Oxygen Species) | Present | Absent/Low |
| SBS44 (Mismatch Repair Deficiency) | Increased | Present (baseline) |
| SBS5 (Clock-like) | Present | Present (baseline) |
Table 2: Insertions and Deletions (Indels) in HCT 116 Cells
| Metric | This compound Treated | Colibactin 746 Treated |
| Total Indels | Significantly higher | Baseline |
| Predominant Indel Type | Single T deletions in <6 bp homopolymers | Baseline |
| Attributed ID Signatures | ||
| ID18 (pks+ E. coli) | Present | Absent |
| ID1 (Mismatch Repair Deficiency) | Present | Present (baseline) |
| ID2 (Mismatch Repair Deficiency) | Present | Present (baseline) |
Data synthesized from[1]
Cellular Response to this compound-Induced DNA Damage
This compound induces a robust DNA damage response (DDR) in host cells. The cyclopropane (B1198618) "warheads" of colibactin alkylate adenine (B156593) residues in DNA, leading to ICLs.[2][6] This damage triggers the activation of multiple DNA repair pathways.
Key Signaling Pathways
-
Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of ICLs.[4][8] Upon encountering a colibactin-induced ICL, the replication fork stalls, leading to the activation of the FA pathway, which involves the ubiquitylation of FANCD2 and the recruitment of nucleases to "unhook" the crosslink.[2][8]
-
Mismatch Repair (MMR) Pathway: Chronic exposure to this compound in MMR-deficient cells leads to an upregulation of MMR signaling pathways, suggesting a complex interplay between colibactin-induced damage and the MMR machinery.[1]
-
Homologous Recombination (HR): Following the unhooking of ICLs by the FA pathway, the resulting double-strand breaks are primarily repaired by homologous recombination.[8][9]
-
p53 Signaling Pathway: this compound induces transcriptional activation of the p53 signaling pathway, which can lead to cell cycle arrest and senescence.[1]
Visualizing the DNA Damage Response
Caption: this compound DNA damage response pathway.
Experimental Protocols
The following protocols provide a framework for studying this compound-induced mutational signatures in vitro.
Protocol 1: Chronic Exposure of Cell Lines to this compound
This protocol describes the long-term treatment of cancer cell lines to accumulate mutations for whole-genome sequencing analysis.
Materials:
-
Human colon cancer cell line (e.g., HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (synthetic)
-
Colibactin 746 (inactive analog, as control)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HCT 116 cells at a low density in T-25 flasks.
-
Treatment: After 24 hours, treat the cells with 20 µM this compound, 20 µM Colibactin 746, or an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 48 hours.
-
Recovery: Remove the medium, wash the cells with PBS, and add fresh complete medium.
-
Passaging: Allow the cells to recover and grow to ~80% confluency. Passage the cells and re-seed for the next treatment cycle.
-
Repeated Cycles: Repeat the treatment-recovery cycle for a total of ten cycles to allow for the accumulation of mutations.[1]
-
Subcloning: After the final cycle, perform single-cell sorting or limiting dilution to isolate individual clones for expansion.
-
DNA Extraction: Once subclones have expanded sufficiently, harvest the cells and extract genomic DNA using a high-fidelity DNA extraction kit.
-
Whole-Genome Sequencing: Submit the extracted DNA for whole-genome sequencing.
Protocol 2: Analysis of Mutational Signatures
This protocol outlines the bioinformatic workflow for identifying mutational signatures from whole-genome sequencing data.
Software/Tools:
-
Variant calling pipeline (e.g., GATK)
-
Mutational signature analysis tools (e.g., SigProfiler, deconstructSigs)
-
Reference human genome (e.g., GRCh38)
Procedure:
-
Sequencing Data QC: Perform quality control on the raw sequencing reads.
-
Alignment: Align the reads to the reference human genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and indels in the treated and control samples.
-
Filtering: Filter out germline variants and sequencing artifacts by comparing to the parental cell line.
-
Mutational Spectrum Generation: Generate a 96-trinucleotide context mutational spectrum for SNVs and a catalog of indels.
-
Signature Extraction: Use mutational signature analysis tools to deconvolute the observed mutational spectra into known COSMIC signatures.
-
Signature Attribution: Quantify the contribution of each signature to the overall mutational load in each sample.
-
Comparative Analysis: Compare the mutational signatures and their activities between this compound-treated, Colibactin 746-treated, and control cells.
Visualizing the Experimental Workflow
Caption: Workflow for analyzing this compound-induced mutational signatures.
Conclusion
The analysis of this compound-induced mutational signatures provides valuable insights into the carcinogenic potential of pks+ E. coli. The distinct signatures, SBS88 and ID18, can serve as biomarkers for past exposure to this genotoxin. The experimental protocols and analytical workflows described here offer a robust framework for researchers and drug development professionals to investigate the mechanisms of colibactin-induced mutagenesis and to evaluate potential therapeutic interventions.
References
- 1. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colibactin - Wikipedia [en.wikipedia.org]
- 4. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity | EurekAlert! [eurekalert.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Colibactin-DNA Adducts by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223), a genotoxic secondary metabolite produced by certain strains of gut bacteria, including Escherichia coli, has been implicated in the development of colorectal cancer.[1][2] Its high reactivity and instability have made direct isolation and characterization challenging.[3][4] However, its covalent binding to host DNA, forming specific DNA adducts, provides a stable biomarker for exposure and mechanistic studies.[5] Mass spectrometry has emerged as a crucial tool for the sensitive and specific detection and characterization of these adducts.
These application notes provide detailed protocols for the detection of colibactin-DNA adducts, specifically the well-characterized adenine (B156593) adducts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are based on published research and are intended to guide researchers in setting up experiments to identify and quantify these critical biomarkers of colibactin-induced genotoxicity.
Signaling Pathway of Colibactin-Induced DNA Damage
Colibactin exerts its genotoxic effects by alkylating DNA, primarily at adenine residues, through its reactive cyclopropane (B1198618) rings. This alkylation can lead to the formation of mono-adducts and interstrand cross-links (ICLs), which stall DNA replication and transcription, triggering cellular DNA damage responses. If not properly repaired, these lesions can lead to mutations and genomic instability, contributing to carcinogenesis.
Caption: Colibactin-induced DNA damage pathway.
Experimental Workflow for Colibactin-DNA Adduct Detection
The overall workflow for detecting colibactin-DNA adducts involves exposing DNA (either in vitro or in vivo) to colibactin-producing bacteria, followed by DNA isolation, enzymatic digestion to nucleosides, and analysis by LC-MS/MS.
Caption: General workflow for colibactin adduct analysis.
Quantitative Data Summary
Mass spectrometry allows for the identification and relative quantification of colibactin-DNA adducts. The following table summarizes key adducts that have been identified in published studies. Absolute quantification is challenging due to the lack of synthetic standards for all adducts.
| Adduct Name | Molecular Formula (of protonated species) | Observed m/z (z=1 or 2) | Sample Type | Reference |
| Colibactin-adenine adduct (stereoisomers 1 and 2) | C₂₃H₂₅N₉O₅S⁺ | 540.1765 | HeLa cells, Colonic epithelial cells (mice) | |
| Colibactin-bis(adenine) adduct | C₄₇H₅₀N₁₈O₉S₂²⁺ | 537.1721 (z=2) | pUC19 DNA, HCT-116 cells | |
| Hydrated colibactin-bis(adenine) adduct | Not specified | Detected | pUC19 DNA, HCT-116 cells | |
| Additional adenine adducts (oxidized forms) | Not specified | Detected | pUC19 DNA |
Experimental Protocols
Protocol 1: In Vitro Adduct Formation using Plasmid DNA
This protocol is adapted from methodologies used to confirm the structure of colibactin adducts by co-incubating plasmid DNA with colibactin-producing E. coli.
1. Bacterial Culture:
-
Inoculate E. coli BW25113 (pks+) and a control strain (pks-) in LB medium and grow overnight at 37°C.
-
Subculture the bacteria in M9 minimal medium for subsequent experiments. For isotopic labeling, auxotrophic strains (e.g., ΔcysE, ΔmetA) can be used with media supplemented with 13C-labeled amino acids.
2. Co-incubation with Plasmid DNA:
-
To 250 µL of modified M9 minimal medium, add 1000 ng of linearized plasmid DNA (e.g., pUC19).
-
Inoculate with approximately 3.2 x 10⁷ bacteria in the exponential growth phase (final OD adjusted to 0.2).
-
Incubate the mixture for 4-5 hours at 37°C.
3. DNA Isolation:
-
Pellet the bacteria by centrifugation.
-
Isolate the plasmid DNA from the supernatant using a standard plasmid DNA purification kit.
4. Enzymatic Digestion of DNA:
-
Resuspend the purified DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM MgCl₂, pH 7.4).
-
Perform sequential enzymatic digestion to break down the DNA into individual nucleosides. This typically involves DNase I, followed by snake venom phosphodiesterase and alkaline phosphatase.
5. Sample Preparation for MS:
-
Adjust the concentration of the digested nucleosides to approximately 50 ng/µL in an appropriate solvent (e.g., water with 0.1% formic acid).
-
Transfer the sample to a total recovery vial for injection into the LC-MS/MS system.
Protocol 2: Adduct Detection in Human Cell Lines
This protocol is for detecting colibactin-DNA adducts in cultured human cells, such as HeLa or HCT-116, following infection with pks+ E. coli.
1. Cell Culture and Infection:
-
Culture human cells (e.g., HCT-116, HeLa) to approximately 80-90% confluency.
-
Infect the cells with pks+ E. coli (and a pks- control) at a suitable multiplicity of infection (MOI).
-
Incubate for 2-4 hours to allow for colibactin production and DNA damage.
2. DNA Isolation:
-
Wash the cells extensively with PBS to remove bacteria.
-
Harvest the human cells and isolate genomic DNA using a commercial genomic DNA purification kit suitable for cultured cells.
3. Enzymatic Digestion and Sample Preparation:
-
Follow steps 4 and 5 from Protocol 1 for the enzymatic digestion of genomic DNA and sample preparation for mass spectrometry.
Mass Spectrometry Analysis
1. Liquid Chromatography (LC):
-
System: An ultra-high performance liquid chromatography (UPLC) system is recommended for optimal separation.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15-30 minutes) should be optimized to separate the adducts from the highly abundant canonical nucleosides.
2. Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is essential for accurate mass measurements and structural elucidation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Data Acquisition:
-
Full Scan (MS1): Acquire high-resolution full scan data to identify the precursor ions of potential adducts based on their accurate mass.
-
Tandem MS (MS2/MS3): Perform data-dependent acquisition (DDA) to trigger fragmentation of the ions of interest. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used. A collision energy of around 30 eV has been reported for fragmentation of colibactin adducts.
-
Untargeted Adductomics: An untargeted approach using constant neutral loss (CNL) of deoxyribose (116.0474 Da) or DNA bases can be employed to discover novel adducts.
-
Data Analysis
1. Adduct Identification:
-
Extract ion chromatograms for the theoretical m/z values of known colibactin-DNA adducts (see table above).
-
Confirm the identity of the adducts by comparing the accurate mass (with an error of < 5 ppm), retention time, and fragmentation pattern with published data or synthetic standards if available.
-
For isotopically labeled samples, look for the expected mass shifts in the adduct peaks.
2. Relative Quantification:
-
The peak area of the extracted ion chromatogram for a specific adduct can be used for relative quantification between samples (e.g., pks+ vs. pks- treated).
-
Normalize the adduct peak area to the total amount of DNA analyzed or to an internal standard.
Conclusion
The protocols and information provided here offer a comprehensive guide for the detection and characterization of colibactin-742 DNA adducts using mass spectrometry. These methods are critical for understanding the molecular mechanisms of colibactin-induced genotoxicity and for developing biomarkers for colorectal cancer risk assessment and prevention. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool in this area of research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bacterial toxin colibactin triggers prophage induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Colibactin-742
For Research Use Only
Introduction
Colibactin is a genotoxic secondary metabolite produced by certain gut bacteria and has been linked to colorectal cancer.[1][2] However, its inherent instability makes it challenging to isolate and study.[1][3][4] To overcome this, stable synthetic analogs such as Colibactin-742 have been developed to investigate its mechanism of action.[3][5] Colibactin-742 is a DNA alkylator that induces interstrand cross-links, leading to cell cycle arrest and activation of DNA repair pathways.[6][7] This application note provides a detailed protocol for the purification of the synthetic Colibactin-742 using reverse-phase high-performance liquid chromatography (RP-HPLC), a widely used technique for the purification of complex synthetic peptides and natural product analogs.
Principle of the Method
Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds are loaded onto the column in a highly aqueous mobile phase and are eluted with an increasing gradient of an organic solvent, such as acetonitrile (B52724). More hydrophobic compounds interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape by acting as an ion-pairing agent.
Materials and Reagents
-
Crude synthetic Colibactin-742
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with a preparative or semi-preparative pump, a gradient controller, a UV-Vis detector, and a fraction collector
-
C18 reverse-phase HPLC column (e.g., 10 x 250 mm, 5 µm particle size)
-
Syringe filters (0.22 µm)
-
Glass vials for sample preparation and fraction collection
-
Lyophilizer
Experimental Protocol
Sample Preparation
-
Dissolve the crude Colibactin-742 sample in a minimal amount of a suitable solvent, such as a small volume of acetonitrile or dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the dissolved sample with Mobile Phase A (see below) to a final concentration suitable for injection. The final concentration will depend on the column size and loading capacity.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Purification
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 reverse-phase column onto the HPLC system.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Inject the filtered sample onto the column.
-
Run the gradient elution as described in the table below.
-
Monitor the elution profile at a suitable wavelength, typically between 210 nm and 280 nm, where peptide bonds and aromatic rings absorb. A dual-wavelength detection might be beneficial.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak that elutes from the column. The retention time of Colibactin-742 will depend on the specific HPLC system and column used.
-
It is advisable to collect fractions in pre-labeled tubes.
-
Post-Purification Processing
-
Purity Analysis:
-
Analyze an aliquot of the collected fraction(s) by analytical HPLC to confirm the purity of the Colibactin-742.
-
-
Solvent Removal:
-
Combine the pure fractions containing Colibactin-742.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified Colibactin-742 as a solid.
-
-
Storage:
-
Store the purified Colibactin-742 at -20°C or -80°C to ensure its stability.
-
Data Presentation
| Parameter | Value |
| HPLC System | Preparative or Semi-Preparative |
| Column | C18 Reverse-Phase (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 500 µL (dependent on sample concentration and column size) |
| Column Temperature | Ambient |
| Gradient | 5% to 65% B over 40 minutes |
Visualizations
Caption: Workflow for the HPLC purification of Colibactin-742.
References
- 1. glenresearch.com [glenresearch.com]
- 2. chromtech.com [chromtech.com]
- 3. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Colibactin 742 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223) is a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae that harbor the polyketide synthase (pks) gene cluster.[1][2] Its production has been linked to the development of colorectal cancer.[2][3][4] Colibactin is a potent DNA-damaging agent, inducing interstrand cross-links (ICLs) and double-strand breaks (DSBs), which can lead to cell cycle arrest, chromosomal instability, and specific mutational signatures in host cells.[3][5][6][7] Due to the instability of the natural product, synthetic and more stable analogs, such as Colibactin 742, have been developed to facilitate research into its mechanism of action.[8] These application notes provide a guide to determining and utilizing the optimal concentration of this compound for various in vitro experiments.
Mechanism of Action
This compound exerts its genotoxic effects through its cyclopropane (B1198618) "warheads," which alkylate adenine (B156593) residues on opposing DNA strands, leading to ICLs.[3][5] This damage triggers a robust DNA Damage Response (DDR), primarily activating the Ataxia-Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) signaling pathways.[6] Downstream consequences include the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks, and the recruitment of DNA repair machinery, such as the Fanconi Anemia (FA) pathway.[6][8] Persistent, unrepaired damage can lead to G2/M cell cycle arrest, senescence, or apoptosis.[1][6][9][10]
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, exposure duration, and the specific endpoint being measured. The following table summarizes effective concentrations reported in the literature for various in vitro assays.
| Cell Line | Assay Type | Concentration(s) | Exposure Time | Key Observations |
| IEC-6 (Rat Intestinal) | γH2AX Immunofluorescence | 10 µM, 100 µM | 24 hours | Significant increase in γH2AX foci, indicating DNA damage.[3][8] |
| Human Colonoids | γH2AX Immunofluorescence | 10 µM, 100 µM | 48 hours | Increased γH2AX foci formation.[3][8] |
| Human Colonoids | Growth/Viability Assay | 10 µM, 100 µM | 48 hours | Significant inhibition of colonoid growth and viability.[3][8] |
| HCT 116 (Human Colon) | Whole Genome Sequencing | 20 µM | Ten 48-hour cycles | Increased T>N single-base substitutions, a characteristic mutational signature.[8][11] |
| FHC (Normal Human Colon) | Transcriptomic Analysis | 100 µM | 4 hours | Activation of p53 signaling and IL-1 signaling pathways.[8] |
| HEK293T (Human Kidney) | Cell Viability Assay | 5 µM | 48 hours | Reduced cell viability, which was rescued by PSMD4 knockout.[12] |
| HEK293T (Human Kidney) | Cell Cycle Analysis | 5 µM | Not Specified | Induced G2/M arrest.[12] |
| HT-29 (Human Colon) | Cell Viability Assay | 0.1 µM, 1.0 µM, 10.0 µM | 48 hours | Dose-dependent decrease in cell viability.[12] |
Experimental Protocols
General Workflow for Determining Optimal Concentration
A dose-response experiment is critical to determine the optimal this compound concentration for a specific cell line and assay.
Protocol 1: DNA Damage Assessment by γH2AX Immunofluorescence
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cell culture medium and supplements
-
This compound (stored in DMSO at -80°C)[8]
-
Coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells (e.g., IEC-6, HeLa) onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[3]
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell. A cell is often considered positive if it has >5 foci.[3]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvest: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in a 6-well plate and treat with this compound for the desired duration (e.g., 48 hours).[13]
-
Cell Harvest: Collect all cells (adherent and floating) as described in the cell cycle protocol.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Concluding Remarks
The synthetic genotoxin this compound is a valuable tool for studying DNA damage and repair mechanisms relevant to colorectal cancer. The optimal concentration for in vitro studies typically ranges from 1 µM to 100 µM, but must be empirically determined for each cell line and experimental endpoint. The provided protocols offer a starting point for researchers to investigate the cellular responses to this potent microbial toxin. Careful dose-response studies are essential for generating robust and reproducible data.
References
- 1. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colibactin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 8. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-scale CRISPR/Cas9 screening reveals the role of PSMD4 in colibactin-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genome-scale CRISPR/Cas9 screening reveals the role of PSMD4 in colibactin-mediated cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Long-Term Exposure Models of Colibactin 742 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Colibactin (B12421223) is a genotoxic secondary metabolite produced by certain strains of gut bacteria, most notably Escherichia coli carrying the pks gene island.[1] This genotoxin is implicated in the development of colorectal cancer (CRC) by inducing DNA double-strand breaks, which can lead to specific mutational signatures found in CRC genomes.[2][3] The instability of the natural compound has made it difficult to study; however, the development of stable synthetic analogues, such as Colibactin 742, has enabled researchers to investigate its long-term effects on cancer development.[4][5] this compound contains the key cyclopropane (B1198618) "warheads" responsible for its genotoxicity, allowing it to form inter-strand cross-links in host DNA, a critical mechanism in its carcinogenic activity.[1][6] These application notes provide detailed protocols for establishing long-term exposure models using this compound to study its role in carcinogenesis.
Data Presentation: Quantitative Experimental Parameters
The following tables summarize key quantitative data from studies using synthetic this compound and its inactive analogue, Colibactin 746.
Table 1: Acute Exposure Models for DNA Damage Assessment
| Cell Line/Model | Compound | Concentration Range | Exposure Duration | Primary Endpoint | Key Finding |
|---|---|---|---|---|---|
| IEC-6 (Rat intestinal epithelial) | This compound | 3 µM - 100 µM | 24 hours | γH2AX foci formation | Dose-dependent increase in DNA double-strand breaks[4][5][7] |
| Human Colonic Organoids | This compound | 3 µM - 100 µM | 48 hours | γH2AX foci formation | Significant increase in DNA damage compared to control[4][5][7] |
| IEC-6 & Human Colonoids | Colibactin 746 (Inactive) | Up to 100 µM | 24 - 48 hours | γH2AX foci formation | No significant increase in DNA damage observed[4][5] |
Table 2: Chronic Exposure Model for Mutational Analysis
| Cell Line | Compound | Concentration | Exposure Cycle | Total Duration | Primary Endpoint | Key Findings |
|---|---|---|---|---|---|---|
| HCT 116 (Human CRC, MMRd¹) | This compound | 20 µM | 10 cycles of 48h exposure followed by recovery | 51 days | Mutational signature analysis | Increased T>N single-base substitutions; enrichment of signatures SBS44 (MMRd) and SBS88 (pks⁺ E. coli)[4][7] |
| HCT 116 | Colibactin 746 (Inactive) | 20 µM | 10 cycles of 48h exposure followed by recovery | 34 days | Mutational signature analysis | No significant increase in specific mutational signatures[4] |
¹Mismatch repair deficient
Experimental Protocols
Protocol 1: Acute this compound Exposure and DNA Damage (γH2AX) Assay
This protocol details the treatment of intestinal epithelial cells with this compound to assess acute DNA damage.
1. Cell Culture:
-
Culture IEC-6 cells or human colonic organoids in appropriate media and conditions. For organoids, culture for 48 hours post-seeding before treatment.[5][7]
2. Compound Preparation:
-
Prepare stock solutions of synthetic this compound and the inactive analogue Colibactin 746 in an appropriate solvent (e.g., DMSO).
3. Treatment:
-
Seed cells onto appropriate culture plates (e.g., chamber slides for imaging).
-
Once cells reach desired confluency (or after 48h for organoids), replace the medium with fresh medium containing the desired final concentration of this compound or 746 (e.g., 3 µM, 10 µM, 100 µM).[5] Include a vehicle-only control.
-
A positive control, such as Mitomycin C (3 µM), can also be included.[5][7]
-
Incubate IEC-6 cells for 24 hours and human colonoids for 48 hours.[5][7]
4. Immunofluorescent Staining for γH2AX:
-
After incubation, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
5. Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with >5 γH2AX foci per nucleus.[5][7] At least three independent fields of view should be analyzed per condition.
Protocol 2: Chronic this compound Exposure for Mutational Signature Analysis
This protocol describes a long-term, cyclical exposure model to study the accumulation of mutations over time.[4]
1. Cell Culture:
-
Culture HCT 116 cells (or another desired cell line) in standard conditions.
2. Cyclical Treatment:
-
Cycle Start: Treat cells with 20 µM this compound (or 20 µM Colibactin 746 as a control) in fresh culture medium.[4]
-
Exposure: Incubate for 48 hours.
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Passage: Allow cells to grow to 80-90% confluency (typically 48-96 hours).[4]
-
Repeat: Repeat this entire process for a total of 10 cycles. The total experimental duration will be approximately 51 days for this compound and 34 days for the 746 control.[4]
3. Subcloning:
-
After the 10th cycle, harvest the cells.
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Seed the cells sparsely (e.g., 1 x 10³ cells) in a 100 mm petri dish.[4]
-
Allow colonies to grow for 9-13 days until they reach approximately 200 µm in diameter.[4]
-
Manually isolate single colonies for expansion.
4. Downstream Analysis:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform whole-genome sequencing (WGS) or whole-exome sequencing (WES).
-
Analyze the sequencing data to identify single-base substitutions (SBS) and indel (ID) mutational signatures.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for chronic, cyclical exposure of cancer cells to this compound.
Caption: Genotoxic mechanism of this compound leading to specific DNA mutational signatures.
Signaling Pathways Activated by this compound
Long-term exposure to this compound has been shown to activate several key signaling pathways involved in DNA damage response, cell cycle control, and inflammation. In non-transformed human colonic epithelial cells, this compound induces the transcriptional activation of p53 and senescence signaling pathways.[2][4][7] In mismatch-repair deficient (MMRd) colon cancer cells like HCT 116, chronic exposure results in the upregulation of pathways critical for repairing DNA cross-links and other damage, including the BRCA1, Fanconi Anemia, and the Mismatch Repair (MMR) signaling pathways themselves.[2][4][7] High-dose exposure can also trigger inflammatory responses through the IL-1 signaling pathway.[4]
Caption: Key signaling pathways activated in host cells in response to this compound-induced DNA damage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro genotoxicity analyses of colibactin-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Fanconi Anemia Pathway Activation Using Colibactin 742
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin (B12421223), a genotoxin produced by certain strains of Escherichia coli harboring the pks genomic island, has garnered significant interest in cancer research due to its association with colorectal cancer.[1][2] This complex secondary metabolite induces DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage that physically blocks DNA replication and transcription.[1][3][4] The cellular response to ICLs is primarily orchestrated by the Fanconi Anemia (FA) pathway, a complex signaling network essential for maintaining genomic stability.[3][5]
Due to the inherent instability of the natural colibactin molecule, researchers have synthesized a more stable analog, Colibactin 742, which recapitulates the DNA cross-linking activity of the parent compound.[6] this compound serves as a valuable tool to investigate the mechanisms of colibactin-induced genotoxicity and the subsequent activation of the FA DNA repair pathway.
These application notes provide a comprehensive guide for utilizing this compound to study the activation of the Fanconi Anemia pathway. Detailed protocols for inducing and quantifying DNA damage, assessing FA pathway activation, and measuring cellular responses are provided, along with illustrative diagrams and quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action: this compound and the Fanconi Anemia Pathway
This compound possesses two electrophilic cyclopropane (B1198618) rings that act as "warheads," enabling it to alkylate adenine (B156593) residues on opposite strands of the DNA double helix, resulting in the formation of an interstrand cross-link.[2][7] When a replication fork encounters a colibactin-induced ICL, it stalls, triggering a cascade of events that activate the FA pathway.[3][4]
The central event in FA pathway activation is the monoubiquitination of the FANCD2-FANCI heterodimer by the FA core complex, a multisubunit E3 ubiquitin ligase.[8] Monoubiquitinated FANCD2 (FANCD2-L) then localizes to the site of DNA damage, forming distinct nuclear foci.[9] This localization is critical for the recruitment of downstream DNA repair factors, including nucleases that unhook the ICL and proteins involved in homologous recombination and translesion synthesis to complete the repair process.[3][5][10]
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) | Reference |
| HCT116 | 0 | 48 | 100 | [11] |
| 10 | 48 | ~75 | [11] | |
| 20 | 48 | ~50 (LC50) | [11] | |
| 50 | 48 | ~25 | [11] | |
| IEC-6 | 0 | 24 | 100 | |
| 10 | 24 | ~80 | ||
| 50 | 24 | ~40 | ||
| 100 | 24 | ~20 |
Note: Data for HCT116 cells were estimated from dose-response curves. IEC-6 data is qualitative based on representative images.
Table 2: Quantification of DNA Damage Markers after this compound Treatment
| Cell Line | Treatment | % of Cells with >5 γH2AX Foci | % of Micronucleated Cells | Reference |
| IEC-6 | Control | <5 | Not Reported | |
| This compound (50 µM, 24h) | ~60 | Not Reported | ||
| HAP1 (WT) | Control (clb+ E. coli MOI 0) | Not Reported | ~1.0 | [3] |
| clb+ E. coli (MOI 1000) | Not Reported | 2.4 | [3] | |
| HAP1 (FANCD2-KO) | Control (clb+ E. coli MOI 0) | Not Reported | ~1.2 | [3] |
| clb+ E. coli (MOI 1000) | Not Reported | 4.3 | [3] |
Note: γH2AX foci data for IEC-6 cells were estimated from representative images. Micronuclei data is for infection with colibactin-producing E. coli, not synthetic this compound.
Table 3: Fanconi Anemia Pathway Activation Markers
| Cell Line | Treatment | FANCD2 Monoubiquitination (FANCD2-L/FANCD2-S Ratio) | % of Cells with >10 FANCD2 Foci | Reference |
| U2OS | Control | Baseline | <10 | |
| MMC (1 µM, 24h) | Increased | ~60 | ||
| HeLa | Control | Baseline | <5 | [7] |
| MMC (1 µM, 16h) | Not Reported | ~40 | [7] | |
| MMC + ATRi (VE-821) | Not Reported | <10 | [7] |
Note: Data presented is for the DNA cross-linking agent Mitomycin C (MMC) as a positive control for FA pathway activation, as direct quantitative data for this compound was not available in a tabular format. The principles of the assays are directly applicable.
Experimental Protocols
Protocol 1: Induction of DNA Damage with this compound
This protocol describes the treatment of cultured mammalian cells with this compound to induce DNA interstrand cross-links.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, HCT116)
-
Complete cell culture medium
-
This compound (stored as a stock solution in DMSO at -80°C)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or on coverslips to ensure they are in the exponential growth phase and reach 50-70% confluency at the time of treatment.
-
Preparation of this compound Working Solution: Thaw the this compound stock solution on ice. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 10, 20, 50, 100 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Post-Treatment Processing: After the incubation period, the cells can be processed for various downstream analyses as described in the following protocols.
Protocol 2: Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This protocol details the detection and quantification of γH2AX foci, a marker for DNA double-strand breaks that form as intermediates during the repair of ICLs.
Materials:
-
Cells grown on coverslips and treated with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking solution according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking solution. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A cell is typically considered positive if it contains >5 or >10 foci.
Protocol 3: Analysis of Fanconi Anemia Pathway Activation by FANCD2 Foci Formation
This protocol is similar to the γH2AX staining but focuses on the visualization of FANCD2 foci, a direct marker of FA pathway activation.
Materials:
-
Same as Protocol 2, but with a primary antibody against FANCD2.
Procedure:
-
Follow steps 1-3 of Protocol 2 for fixation, permeabilization, and blocking.
-
Primary Antibody Incubation: Dilute the anti-FANCD2 primary antibody in blocking solution. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Follow steps 5-8 of Protocol 2 for secondary antibody incubation, counterstaining, mounting, and imaging.
-
Quantification: Quantify the percentage of cells with nuclear FANCD2 foci. Similar to γH2AX, a threshold of >5 or >10 foci per nucleus is often used to define a positive cell.
Protocol 4: Detection of FANCD2 Monoubiquitination by Western Blot
This protocol describes the biochemical detection of the slower-migrating monoubiquitinated form of FANCD2 (FANCD2-L).
Materials:
-
Cells cultured in plates and treated with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 7.5% acrylamide)
-
Western blotting apparatus and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS. Lyse the cells directly in the plate with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size. The monoubiquitinated form of FANCD2 (FANCD2-L) will migrate slower than the non-ubiquitinated form (FANCD2-S).
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Identify the two bands corresponding to FANCD2-S and FANCD2-L. The intensity of the FANCD2-L band relative to the FANCD2-S band indicates the level of FA pathway activation.
Mandatory Visualization
Caption: Mechanism of this compound-induced DNA damage and FA pathway activation.
Caption: General experimental workflow for studying this compound effects.
Caption: Simplified Fanconi Anemia signaling pathway in response to ICLs.
References
- 1. cohn.web.ox.ac.uk [cohn.web.ox.ac.uk]
- 2. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoubiquitination by the human Fanconi anemia core complex clamps FANCI:FANCD2 on DNA in filamentous arrays | eLife [elifesciences.org]
- 5. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with Colibactin 742 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Colibactin 742 in aqueous solutions during experiments.
Troubleshooting Guide
This guide offers solutions to common problems that may arise when working with this compound.
Q1: My this compound, stored in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1][2] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect experimental outcomes.[2]
-
Reduce Stock Concentration: Lowering the concentration of your this compound stock solution in DMSO can help.[3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous solution, try a stepwise dilution. First, add a small amount of the aqueous buffer to your DMSO stock, mix, and then add this mixture to the rest of the buffer.[3]
-
Increase Agitation: Ensure the solution is mixed thoroughly and continuously upon addition of the this compound stock.
-
Adjust Temperature: Gently warming the aqueous solution (e.g., to 37°C) before adding the this compound stock may improve solubility. However, be cautious about the compound's stability at higher temperatures.
Q2: I'm observing inconsistent results in my experiments with this compound. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to poor solubility and precipitation. If this compound is not fully dissolved, the effective concentration in your experiment will vary.
-
Visual Inspection: Before each experiment, visually inspect your final solution for any signs of precipitation or cloudiness.
-
Sonication: Brief sonication of the final solution in a water bath sonicator can help to break up small aggregates and improve dissolution.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock to avoid degradation and precipitation issues that can occur with stored aqueous solutions.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Based on its complex chemical structure (a peptide-polyketide), direct dissolution in aqueous buffers is likely to be very low. It is standard practice to first dissolve this compound in an organic solvent like DMSO to create a stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a stable derivative of Colibactin and acts as a genotoxic agent. It induces DNA damage by creating interstrand cross-links, which can lead to cell cycle arrest and activation of DNA repair pathways.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: While DMSO is the most common solvent, other water-miscible organic solvents could potentially be used. However, their compatibility with your specific experimental system would need to be validated. It is crucial to check for any potential effects of the solvent on your cells or assay.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | |
| Stock Solution Storage | -80°C in aliquots | |
| Typical Final DMSO Concentration in Assays | < 0.5% | |
| Mechanism of Action | DNA alkylation, interstrand cross-links |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of Working Solution in Aqueous Medium
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your aqueous medium (e.g., cell culture medium or buffer) to the desired experimental temperature (e.g., 37°C).
-
Add the required volume of the DMSO stock solution to the pre-warmed aqueous medium to achieve the final desired concentration of this compound. It is important to add the DMSO stock to the aqueous medium and not the other way around.
-
Immediately and vigorously mix the solution by vortexing or pipetting to ensure rapid and uniform dispersion.
-
Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Logic for troubleshooting this compound precipitation.
Caption: this compound's genotoxic mechanism.
References
Troubleshooting inconsistent results in Colibactin 742 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving the synthetic genotoxin, Colibactin 742.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from the native colibactin?
This compound is a stable, synthetic analog of the natural genotoxin colibactin, which is produced by certain strains of E. coli. Due to the inherent instability of the natural product, this compound was synthesized to provide researchers with a stable tool to study the genotoxic effects of colibactin.[1][2] It recapitulates the key biological activities of native colibactin, including the induction of DNA interstrand cross-links (ICLs) and subsequent cellular responses.[1]
Q2: What is the mechanism of action of this compound?
This compound possesses two electrophilic cyclopropane (B1198618) "warheads" that are crucial for its genotoxic activity.[3][4] It primarily functions by alkylating adenine (B156593) residues on opposing strands of DNA, leading to the formation of interstrand cross-links (ICLs). This damage blocks DNA replication and transcription, triggering a DNA damage response (DDR). This response involves the activation of signaling pathways such as the Fanconi Anemia (FA) pathway, which is specialized in the repair of ICLs, and can lead to cell cycle arrest, typically at the G2/M phase, senescence, or apoptosis.
Q3: What is Colibactin 746, and why is it used as a control?
Colibactin 746 is an inactive analog of this compound. It is structurally similar but lacks the critical cyclopropane residues responsible for DNA alkylation. Consequently, it does not induce DNA damage and serves as an excellent negative control in experiments to ensure that the observed cellular effects are specifically due to the genotoxic activity of this compound and not from off-target or solvent effects.
Troubleshooting Guides
Inconsistent DNA Damage Readouts (γH2AX & Comet Assays)
Q4: I am observing high variability in my γH2AX foci staining results between replicates. What are the potential causes?
High variability in γH2AX assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells, as confluence can affect the cellular response to DNA damage.
-
Inter-individual Variation: Be aware that there can be significant inter-individual variation in the γH2AX response, even in the same cell line.
-
Fixation and Permeabilization: Inconsistent fixation or permeabilization can lead to variable antibody access to the nucleus. Optimize and standardize your protocol.
-
Antibody Titration: Ensure you are using an optimal concentration of the primary anti-γH2AX antibody. Too high or too low a concentration can lead to inconsistent staining.
-
Automated vs. Manual Counting: Automated foci counting is generally more objective and consistent than manual counting. However, ensure that the analysis software is correctly configured to distinguish true foci from background noise.
Q5: My comet assay results are inconsistent, or I am not observing the expected DNA damage after this compound treatment. What should I check?
The comet assay is sensitive to several experimental parameters:
-
Electrophoresis Conditions: The voltage, current, and duration of electrophoresis are critical. Small variations can significantly alter the results. Ensure these are consistent for all slides in a run. For alkaline comet assays, a voltage of ~1 V/cm and a current of 300 mA for 20-30 minutes are common starting points.
-
Agarose (B213101) Concentration: The concentration of low-melting-point agarose should be consistent, typically between 0.6% and 0.8%. Gels that are too dense can impede DNA migration.
-
Lysis and Unwinding Times: Ensure that the lysis and alkaline unwinding steps are performed for a consistent duration for all samples.
-
Minimizing Extraneous DNA Damage: Handle cells gently and protect them from UV light during the procedure to avoid introducing additional DNA breaks.
-
Cell Viability: The comet assay should be performed on viable cells, as apoptotic or necrotic cells will show extensive DNA fragmentation, confounding the results.
Variable Cell Viability/Proliferation Results
Q6: I am seeing inconsistent IC50 values for this compound in my cell viability assays (e.g., MTT, CellTiter-Glo®). Why might this be happening?
Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Inconsistent Seeding: Ensure a homogenous cell suspension and use appropriate techniques to avoid uneven cell distribution in multi-well plates.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile media or PBS and use only the inner wells for experiments.
-
Assay-Specific Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce MTT, leading to a false-positive signal for viability. If you suspect this, consider using an alternative assay that measures a different viability marker (e.g., ATP content with CellTiter-Glo® vs. metabolic activity with MTT).
Compound Handling and Stability
Q7: How should I prepare and store this compound? Could my handling of the compound be a source of inconsistency?
Yes, improper handling can lead to variability. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the DMSO stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. While studies on similar compounds in DMSO show good stability over several freeze-thaw cycles, minimizing them is a best practice.
-
DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤ 0.1%) and consistent across all treatments, including the vehicle control. DMSO can have biological effects on its own, including influencing cell proliferation and differentiation, which can confound your results.
-
Solubility: Before adding to cells, ensure that the diluted this compound solution is clear and free of precipitates. If precipitation occurs upon dilution in aqueous media, you may need to adjust your dilution scheme.
Quantitative Data Summary
| Cell Line | Assay | Treatment Concentration | Duration | Observed Effect |
| IEC-6 | γH2AX Staining | 10 µM - 100 µM | 24 hours | Increased γH2AX foci with increasing concentration. |
| Human Colonoids | γH2AX Staining | 10 µM - 100 µM | 48 hours | Increased γH2AX foci. |
| Human Colonoids | Growth/Viability | 10 µM - 100 µM | 48 hours | Reduced colonoid growth and viability. |
| HCT 116 | Chronic Treatment | 20 µM (approx. LC50) | 10 cycles of 48h | Upregulation of DNA repair pathways (BRCA1, FA, MMR). |
| HCT 116 | Mutational Analysis | 20 µM (chronic) | 10 cycles of 48h | Increased T>N single-base substitutions. |
Experimental Protocols
γH2AX Immunofluorescence Staining for DNA Damage
This protocol is adapted from methodologies described for detecting DNA damage by this compound.
-
Cell Seeding: Seed cells (e.g., IEC-6) onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and controls (vehicle DMSO, Colibactin 746) for 24 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-phospho-histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Counterstain nuclei with DAPI and mount coverslips onto microscope slides.
-
Imaging: Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope. A cell with >5 foci is often considered positive for significant DNA damage.
Chronic Exposure Protocol for Mutational Analysis
This protocol is based on the methodology used to assess the long-term effects of this compound on HCT 116 cells.
-
Initial Treatment: Treat a clonal population of HCT 116 cells with this compound at its approximate LC50 concentration (e.g., 20 µM) for 48 hours.
-
Recovery: Wash the cells with PBS and add fresh culture medium.
-
Passaging: Allow cells to grow to 80-90% confluency (typically 48-96 hours).
-
Repeated Cycles: Repeat this process of treatment and recovery for a total of 10 cycles. A parallel culture should be treated with the inactive analog Colibactin 746 as a control.
-
Analysis: After the chronic treatment period, cells can be harvested for downstream analysis, such as whole-genome sequencing to identify mutational signatures or RNA-seq to analyze changes in gene expression.
Visualizations
Caption: Signaling pathway of this compound-induced DNA damage and cellular response.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
Colibactin 742 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Colibactin (B12421223) 742 in cellular models. The content is designed to address specific experimental challenges and aid in the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of Colibactin 742?
A1: this compound is a genotoxin that primarily exerts its effects by causing DNA damage. Its key on-target mechanism involves the alkylation of DNA, leading to interstrand cross-links (ICLs) and double-strand breaks (DSBs).[1][2][3] This DNA damage subsequently triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and in some cases, apoptosis or senescence.[1][2] The genotoxic activity of this compound is dependent on its cyclopropane (B1198618) rings; a structurally similar but inactive analog, Colibactin 746, which lacks these reactive groups, does not cause DNA damage and serves as an excellent negative control in experiments.
Q2: How can I distinguish between on-target and potential off-target effects of this compound?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. The most effective strategy is the parallel use of the inactive analog, Colibactin 746. Any cellular phenotype observed with this compound but not with an equivalent concentration of Colibactin 746 is likely due to the on-target genotoxic effects of this compound. Potential off-target effects would manifest as cellular responses that are independent of its DNA-damaging activity.
Q3: What cellular signaling pathways are known to be activated downstream of this compound's on-target DNA damage?
A3: The DNA damage induced by this compound activates several key signaling pathways as part of the cellular DNA damage response. These are not considered off-target effects but rather consequences of its primary mechanism of action. These pathways include:
-
p53 Signaling: Activation of p53 is a central response to DNA damage, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., CDKN1A), apoptosis (e.g., FAS, BBC3), and senescence.
-
BRCA1 and Fanconi Anemia (FA) Pathways: Chronic exposure to this compound has been shown to upregulate components of the BRCA1 and Fanconi Anemia pathways, which are critical for the repair of ICLs and DSBs.
-
IL-1 Signaling: High concentrations of this compound can activate the IL-1 signaling pathway and increase the expression of inflammatory cytokines like CXCL8 and IL-1A. This is thought to be a broader cellular response to genotoxic stress.
Q4: Are there any known direct off-target protein interactions of this compound?
A4: Currently, the scientific literature has not extensively documented direct, off-target protein binding and modulation by this compound in the classical pharmacological sense. The majority of observed cellular effects can be attributed to the downstream consequences of its DNA-damaging activity. Researchers investigating novel protein interactions should employ rigorous biochemical and cellular thermal shift assays to validate any potential findings and rule out indirect effects stemming from DNA damage.
Troubleshooting Guides for Key Experiments
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
Issue: High background or non-specific staining.
-
Possible Cause: Inadequate blocking, inappropriate antibody concentration, or insufficient washing.
-
Troubleshooting Steps:
-
Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody's host species).
-
Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
Increase the number and duration of wash steps after antibody incubations.
-
Issue: No or weak γH2AX signal in positive control cells.
-
Possible Cause: Inefficient cell permeabilization, inactive primary antibody, or incorrect filter sets on the microscope.
-
Troubleshooting Steps:
-
Ensure the permeabilization agent (e.g., Triton X-100 or saponin) is fresh and used at the correct concentration and for the appropriate duration.
-
Verify the integrity of the primary antibody by testing a fresh aliquot or a different lot number.
-
Confirm that the excitation and emission filters on the microscope are appropriate for the fluorophore conjugated to the secondary antibody.
-
Issue: Difficulty in quantifying γH2AX foci.
-
Possible Cause: Subjectivity in manual counting, overlapping foci, or low-resolution imaging.
-
Troubleshooting Steps:
-
Utilize automated image analysis software (e.g., Fiji/ImageJ) with a standardized macro for consistent and unbiased foci quantification.
-
Acquire images at high magnification (e.g., 60x or 100x oil immersion objective) to resolve individual foci.
-
Capture Z-stacks to ensure all foci within the nucleus are detected.
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks
Issue: "Hedgehog" or "exploded" comets in control cells.
-
Possible Cause: Excessive cell death or mechanical damage during sample preparation.
-
Troubleshooting Steps:
-
Handle cells gently during harvesting and embedding in agarose (B213101) to minimize physical shearing of DNA.
-
Ensure cell viability is high (>90%) before starting the assay.
-
Reduce the voltage or duration of electrophoresis.
-
Issue: No comet formation in positive control cells.
-
Possible Cause: Insufficient DNA damage, improper lysis, or incorrect electrophoresis conditions.
-
Troubleshooting Steps:
-
Verify the concentration and activity of the DNA-damaging agent used as a positive control.
-
Ensure the lysis buffer is fresh and that cells are incubated for the recommended time to completely remove cellular proteins.
-
Check the pH and composition of the electrophoresis buffer and ensure the power supply is functioning correctly.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Issue: Broad G1 and G2/M peaks (high coefficient of variation, CV).
-
Possible Cause: Cell clumps, inconsistent staining, or high flow rate.
-
Troubleshooting Steps:
-
Filter the cell suspension through a nylon mesh before staining to remove aggregates.
-
Ensure thorough mixing of cells with the propidium (B1200493) iodide staining solution and a sufficient incubation time.
-
Use a low flow rate during acquisition on the flow cytometer.
-
Issue: Significant debris and/or a large sub-G1 peak in untreated control cells.
-
Possible Cause: High percentage of apoptotic or dead cells in the starting population.
-
Troubleshooting Steps:
-
Use healthy, actively growing cells for the experiment.
-
Optimize cell handling and harvesting procedures to maintain cell viability.
-
Consider using a viability dye to exclude dead cells from the analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies. Researchers should note that absolute values can vary depending on the cell line, experimental conditions, and assay used.
Table 1: Dose-Response of this compound on DNA Damage (γH2AX Foci Formation)
| Cell Line | Concentration of this compound | Incubation Time | % of Cells with >5 γH2AX Foci | Reference |
| IEC-6 | 10 µM | 24 hours | ~20% | |
| IEC-6 | 100 µM | 24 hours | ~40% | |
| Human Colonoids | 10 µM | 48 hours | ~15% | |
| Human Colonoids | 100 µM | 48 hours | ~30% |
Table 2: Effect of this compound on Cell Viability and Growth
| Cell Line/Model | Concentration of this compound | Incubation Time | Observed Effect | Reference |
| Human Colonoids | 10 µM | 48 hours | Reduced colonoid diameter and viability | |
| Human Colonoids | 100 µM | 48 hours | Further reduced colonoid diameter and viability | |
| HCT 116 | 20 µM (chronic exposure) | 10 cycles (48h each) | Reduced colony formation in soft-agar |
Detailed Experimental Protocols
Protocol: γH2AX Immunofluorescence Staining
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, Colibactin 746 (negative control), and a known DNA-damaging agent (positive control, e.g., etoposide) for the desired time.
-
Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound or controls for the desired duration.
-
Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to a final concentration of approximately 70%.
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: On-target signaling pathway of this compound in a cellular model.
Caption: Experimental workflow for assessing this compound effects.
Caption: Logical framework for distinguishing on- and off-target effects.
References
- 1. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Escherichia coli strains encoding colibactin, cytotoxic necrotizing factor, and cytolethal distending toxin colonize laboratory common marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Colibactin 742 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in experiments involving Colibactin (B12421223) 742. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of key cellular pathways.
Frequently Asked Questions (FAQs)
Q1: What is Colibactin 742 and why is it unstable?
A1: this compound is a synthetic, stable analog of colibactin, a genotoxic secondary metabolite produced by certain strains of E. coli. The natural colibactin molecule is highly unstable due to the presence of an α-amino ketone, which is susceptible to aerobic oxidation, leading to its deactivation. This instability is a significant source of experimental variability and often necessitates cell-to-cell contact for its genotoxic effects to be observed. This compound was synthesized to provide a more stable tool for studying the biological effects of this class of genotoxins.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a DNA alkylating agent. Its key structural features are two cyclopropane (B1198618) "warheads" that enable it to form interstrand cross-links (ICLs) in DNA, primarily by alkylating adenine (B156593) residues on opposite DNA strands.[1] This leads to DNA double-strand breaks (DSBs), stalling of replication forks, and the activation of cellular DNA damage response (DDR) pathways.[2][3]
Q3: What are the primary cellular pathways activated in response to this compound-induced DNA damage?
A3: Cells respond to the DNA damage caused by this compound by activating several key signaling pathways, including the p53 signaling pathway, the Fanconi Anemia (FA) pathway, and pathways involving BRCA1.[4][5] These pathways coordinate to arrest the cell cycle, initiate DNA repair, and in cases of extensive damage, induce apoptosis or senescence.[4][6]
Q4: What are the most common sources of variability in this compound experiments?
A4: The most common sources of variability include:
-
Reagent Stability and Handling: Although more stable than natural colibactin, improper storage or handling of synthetic this compound can lead to degradation.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to DNA damage.
-
Treatment Protocol: Inconsistencies in the concentration of this compound, treatment duration, and post-treatment incubation times can lead to variable results.
-
Analytical Methods: The sensitivity and execution of assays used to measure DNA damage (e.g., γH2AX staining, comet assay) are critical for obtaining reproducible data.
-
Oxygen and Iron Levels: The production and activity of natural colibactin are influenced by environmental factors like oxygen and iron concentrations. While using the synthetic this compound mitigates variability in production, these factors can still influence the cellular response to genotoxic stress.
Q5: How can I control for the specificity of this compound's effects?
A5: A crucial control is the use of an inactive analog, such as Colibactin 746. Colibactin 746 is structurally similar to this compound but lacks the cyclopropane rings necessary for DNA alkylation.[5] Comparing the effects of this compound to those of Colibactin 746 allows researchers to distinguish between specific genotoxic effects and any non-specific cellular responses.
Troubleshooting Guides
γH2AX Immunofluorescence Staining
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low expression of γH2AX. | Increase the concentration of this compound or the treatment duration to induce more DNA damage. Ensure you are using a positive control (e.g., cells treated with a known DNA damaging agent like etoposide). |
| Inefficient primary antibody. | Use a validated anti-γH2AX antibody at the recommended dilution. Optimize the antibody concentration by performing a titration experiment. | |
| Photobleaching of fluorophore. | Minimize exposure of slides to light during staining and imaging. Use an anti-fade mounting medium. | |
| High Background | Non-specific antibody binding. | Increase the blocking time and use a blocking buffer containing serum from the same species as the secondary antibody. Ensure adequate washing steps. |
| Autofluorescence of cells. | Include an unstained control to assess the level of autofluorescence. Use a different fixative if the current one is causing high background. | |
| Uneven Staining | Cells detached from the slide. | Use coated slides (e.g., poly-L-lysine) to improve cell adherence. Be gentle during washing steps. |
| Inconsistent reagent application. | Ensure that the entire cell monolayer is evenly covered with all reagents during each step of the protocol. |
Comet Assay
| Problem | Possible Cause | Solution |
| No Comets in Positive Control | Ineffective DNA damaging agent. | Prepare fresh solutions of the positive control agent (e.g., H₂O₂) immediately before use. |
| Issues with lysis or electrophoresis. | Ensure the lysis buffer is fresh and effective. Check the voltage and buffer level in the electrophoresis tank. | |
| All Cells Appear as Comets (Even Negative Control) | Excessive DNA damage during sample preparation. | Handle cells gently to avoid mechanical damage. Keep all solutions and slides on ice to minimize enzymatic DNA degradation. |
| "Hedgehog" Comets (No distinct head) | Apoptotic or necrotic cells. | These cells contain highly fragmented DNA. It may be necessary to distinguish them from cells with primary DNA damage. Consider the timing of your experiment to precede widespread apoptosis. |
| Gels Slide Off the Slides | Poor adherence of agarose (B213101). | Ensure slides are clean and, if necessary, pre-coated. Make sure the low-melting-point agarose has properly solidified. |
Quantitative Data Summary
Table 1: Dose-Dependent DNA Damage Measured by γH2AX Foci Formation in IEC-6 Cells
| This compound Concentration (µM) | Percentage of Cells with >5 γH2AX Foci (%) |
| 0 | < 5 |
| 10 | ~ 20 |
| 50 | ~ 40 |
| 100 | ~ 60 |
| (Data synthesized from information in reference[5]) |
Table 2: Effect of Chronic this compound Treatment on HCT 116 Cell Viability
| Treatment (20 µM for 10 cycles) | Approximate Cell Viability (% of control) |
| Colibactin 746 (inactive analog) | ~100 |
| This compound | ~50 |
| (Data synthesized from information in reference[6]) |
Experimental Protocols
Protocol 1: this compound Treatment and γH2AX Immunofluorescence Staining
-
Cell Culture:
-
Culture HeLa or HCT 116 cells in the recommended medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO) and an inactive analog control (Colibactin 746).
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for the desired time (e.g., 4 to 24 hours) at 37°C.
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block for 1 hour at room temperature with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of γH2AX foci per nucleus. A cell is typically considered positive for DNA damage if it contains more than 5 foci.
-
Protocol 2: Alkaline Comet Assay for Detection of DNA Strand Breaks
-
Cell Preparation:
-
Treat cells with this compound as described in Protocol 1.
-
Wash the cells with ice-cold PBS and detach them using trypsin.
-
Neutralize the trypsin with complete medium and centrifuge the cells at low speed.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a comet slide and spread it evenly.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Immerse the slides in a chilled lysis solution for 60 minutes at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a fresh, chilled alkaline electrophoresis buffer for 30 minutes at 4°C in the dark to allow for DNA unwinding.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer.
-
Apply a voltage of 1 V/cm for 30 minutes.
-
-
Neutralization and Staining:
-
Gently wash the slides twice with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using comet scoring software to determine parameters such as tail length, tail moment, and percentage of DNA in the tail.
-
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound.
Caption: p53 signaling pathway in response to Colibactin-induced DNA damage.
Caption: The Fanconi Anemia pathway for interstrand cross-link repair.
Caption: Role of BRCA1 in the DNA damage response to double-strand breaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance to colibactin correlates with homologous recombination proficiency and resistance to irinotecan in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Colibactin 742 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cytotoxicity associated with high concentrations of Colibactin (B12421223) 742 in their experiments.
Troubleshooting Guide: High Cytotoxicity with Colibactin 742
High cytotoxicity can manifest as poor cell viability, unexpected cell death, or complete loss of cell cultures. The following table provides potential causes and recommended solutions to troubleshoot experiments involving high concentrations of this compound.
| Problem | Potential Cause | Recommended Solution |
| Excessive Cell Death at Expected Active Concentrations | High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to genotoxic agents. | - Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line.- Start with a lower concentration range based on published data for similar cell types.- Consider using a less sensitive cell line if experimentally feasible. |
| Incorrect Concentration Calculation or Dilution Error: Mistakes in calculating the required stock solution dilutions can lead to unintentionally high final concentrations. | - Double-check all calculations for dilutions.- Prepare fresh dilutions from a validated stock solution.- Have a colleague verify the calculations. | |
| Prolonged Exposure Time: Continuous exposure to a high concentration of a genotoxic agent can overwhelm cellular repair mechanisms. | - Optimize the exposure time. A shorter incubation period may be sufficient to induce the desired genotoxic effect without excessive cell death.[1]- Consider a pulse-chase experiment where the compound is washed out after a specific incubation period. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses to stress. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of treatment.- Ensure media, supplements, and serum are from the same lot for a set of experiments. |
| Compound Instability or Degradation: Improper storage or handling of this compound can affect its potency. | - Store this compound as recommended by the manufacturer, typically at -80°C in an appropriate solvent like DMSO.[1]- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] | |
| Difficulty in Establishing a Therapeutic Window | Rapid Onset of Irreversible DNA Damage: At high concentrations, the rate of DNA damage may exceed the cell's repair capacity, leading directly to apoptosis or necrosis. | - Employ a time-course experiment to identify the earliest time point at which the desired molecular effect (e.g., DNA damage marker expression) is observed, before widespread cell death occurs.- Consider co-treatment with agents that modulate DNA damage response pathways, if appropriate for the experimental question. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound is a genotoxic agent that functions as a DNA alkylator. Its cyclopropane (B1198618) rings are critical for its activity, enabling it to form interstrand cross-links (ICLs) in DNA.[2][3] This damage blocks DNA replication and transcription, leading to cell cycle arrest, typically at the G2/M phase.[2] The resulting genomic instability activates cellular DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) and p53 signaling pathways.[1][2][4][5] If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis (programmed cell death).
Q2: How can I confirm that the observed cytotoxicity is specific to this compound's genotoxic activity?
A2: To verify that the cytotoxicity is due to the intended mechanism of action, you can use an inactive analog of this compound, such as Colibactin 746. This analog lacks the cyclopropane "warheads" and is therefore unable to induce DNA damage.[1] A significant reduction in cytotoxicity with the inactive analog would suggest the observed cell death is a direct result of this compound's genotoxic effects.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Published studies have reported using concentrations ranging from the nanomolar to the micromolar range. For example, some studies have used concentrations around 10 µM to 100 µM for short-term exposure in cell lines like FHC and HCT 116.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known resistance mechanisms to this compound?
A4: Cells with proficient DNA repair pathways, particularly the Fanconi Anemia pathway which is specialized in repairing interstrand cross-links, may exhibit greater tolerance to this compound.[6] Upregulation of DNA repair genes, such as those in the BRCA1 pathway, has also been observed upon chronic exposure.[1] Therefore, the status of these repair pathways in your chosen cell line can influence its sensitivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which is indicative of the viable cell number.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Western Blot for DNA Damage Response Markers
This protocol describes how to detect the activation of DNA damage response pathways by analyzing the expression of key protein markers.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-p53, anti-FANCD2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound.
Caption: Signaling pathway of this compound-induced DNA damage and cell fate.
Caption: Decision-making flowchart for troubleshooting this compound cytotoxicity.
References
- 1. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Utilizing Colibactin 742 in Genotoxicity Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Colibactin (B12421223) 742 (Clb-742) as a surrogate for natural colibactin.
Frequently Asked Questions (FAQs)
Q1: What is Colibactin-742 and why is it used as a surrogate for natural colibactin?
Colibactin is a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria harboring the pks genomic island. It is implicated in colorectal cancer development due to its ability to induce DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) in host cells[1][2]. However, natural colibactin is highly unstable and produced in very small quantities, making it extremely difficult to isolate for research purposes. Colibactin-742 is a stable synthetic derivative that retains the key chemical features of the proposed active form of colibactin, namely the electrophilic cyclopropane (B1198618) rings responsible for DNA alkylation[3]. Its stability and availability make it a valuable tool for studying the biological effects of colibactin.
Q2: What are the primary known limitations of using Colibactin-742 as a surrogate?
While Colibactin-742 is a powerful research tool, it is essential to acknowledge its limitations as a surrogate for the natural product produced by bacteria:
-
Chemical Complexity: Natural colibactin is part of a complex mixture of related metabolites produced by the pks island. Using a single synthetic molecule like Clb-742 does not account for the potential synergistic or independent effects of these other metabolites.
-
Delivery Mechanism: In a natural context, colibactin is delivered to host cells through direct contact with the producing bacteria[4][5]. This localized delivery may result in different cellular responses compared to the systemic application of a purified compound in cell culture.
-
Host-Microbe Interactions: The use of Clb-742 bypasses the complex interplay between the host and the bacteria. Factors such as bacterial attachment, invasion, and the host immune response to the bacteria are not replicated when using the synthetic compound alone.
-
Metabolic Fate: The metabolic stability and degradation pathways of synthetic Clb-742 within a cell or organism may differ from that of natural colibactin, which is subject to bacterial and host metabolism.
-
Off-Target Effects: While designed to mimic the DNA-damaging activity of natural colibactin, as a synthetic molecule, Clb-742 may have unforeseen off-target effects that are not representative of the natural product. However, studies have shown that an inactive analog of Clb-742 (Colibactin-746), where the cyclopropane rings are replaced, does not induce DNA damage, suggesting the genotoxicity is target-specific to the cyclopropane moiety.
Q3: Does Colibactin-742 produce the same DNA adducts as natural colibactin?
Studies have shown that synthetic colibactin derivatives can form DNA adducts identical to those produced by pks+ E. coli. Specifically, both have been shown to alkylate adenine (B156593) residues within DNA. This provides strong evidence that Clb-742 recapitulates the fundamental DNA-damaging mechanism of natural colibactin. However, the full spectrum and relative abundance of different adducts formed by the complex mixture of natural colibactins versus the single synthetic molecule may not be identical.
Troubleshooting Guide
Issue 1: Inconsistent or no observable genotoxicity with Colibactin-742.
-
Possible Cause 1: Compound Stability and Storage.
-
Solution: Colibactin-742 is more stable than the natural product but should still be handled with care. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in a suitable solvent like DMSO for each experiment.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to DNA damaging agents. Ensure you are using a cell line known to be responsive to genotoxins. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: Inadequate Assay for DNA Damage.
-
Solution: The type of DNA damage induced by colibactin is primarily ICLs, which can lead to DSBs. Assays like γH2AX immunofluorescence staining for DSBs or the comet assay are sensitive methods for detection. Ensure your chosen assay is appropriate and properly optimized.
-
Issue 2: High levels of cell death not correlated with expected genotoxicity.
-
Possible Cause 1: Off-target cytotoxicity.
-
Solution: At high concentrations, small molecules can exhibit off-target effects leading to cytotoxicity. It is crucial to use the lowest effective concentration that induces a measurable genotoxic effect. Include an inactive control, such as Colibactin-746, to differentiate between specific genotoxicity and non-specific cytotoxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells. Always include a vehicle control (solvent only) in your experimental design.
-
Issue 3: Discrepancies between results from Colibactin-742 and colibactin-producing bacteria.
-
Possible Cause 1: Differences in Dosage and Delivery.
-
Solution: The concentration of natural colibactin delivered by bacteria to a single cell is difficult to quantify and likely heterogeneous. When comparing with Clb-742, consider a range of concentrations for the synthetic compound. Acknowledge that the mode of delivery (bacterial contact vs. media application) is a fundamental experimental difference.
-
-
Possible Cause 2: Bacterial Factors.
-
Solution: Colibactin-producing bacteria may secrete other effector molecules that influence the host cell response. When possible, use a pks-negative mutant of the same bacterial strain as a negative control to account for other bacterial-derived effects.
-
Data Presentation
Table 1: Comparison of Genotoxic Effects of Colibactin-742 and Colibactin-Producing E. coli
| Feature | Colibactin-742 | Colibactin-Producing E. coli | Key Considerations |
| Mechanism of Action | DNA alkylation via cyclopropane rings, leading to ICLs and DSBs | DNA alkylation via cyclopropane rings, leading to ICLs and DSBs | The fundamental mechanism is conserved. |
| DNA Damage Marker (γH2AX) | Dose-dependent increase in γH2AX foci in various cell lines | Increased γH2AX foci in co-cultured cells | Both induce a DNA damage response. |
| Cell Cycle Arrest | Induces G2/M cell cycle arrest | Induces G2/M cell cycle arrest | The phenotypic outcome on the cell cycle is similar. |
| Mutational Signature | Induces a T>N single-base substitution signature | Associated with a specific mutational signature in colorectal cancers | Clb-742 can recapitulate the mutational signature. |
Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Assay for DNA Double-Strand Break Detection
This protocol is adapted for detecting DNA DSBs induced by Colibactin-742.
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentration of Colibactin-742 or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours). Include a positive control for DNA damage, such as etoposide.
-
Fixation: After treatment, wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Mandatory Visualizations
Caption: Colibactin-induced DNA damage signaling pathway.
Caption: Experimental workflow for comparing Clb-742 and pks+ E. coli.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Colibactin 742 Genotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colibactin (B12421223) 742.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a Colibactin 742 genotoxicity study?
A1: Appropriate negative controls are critical for interpreting your results. The choice of negative control depends on your experimental setup:
-
For synthetic this compound: The primary negative control is Colibactin 746 , an inactive analog that lacks the cyclopropane (B1198618) rings essential for DNA alkylation and genotoxicity.[1][2][3] This control ensures that the observed effects are due to the specific chemical structure of this compound and not to non-specific compound effects. A vehicle control (e.g., DMSO) is also essential to account for any effects of the solvent used to dissolve the compounds.[4][5][6]
-
For studies with E. coli producing colibactin: The ideal negative control is an isogenic mutant strain of the colibactin-producing bacterium that has a specific gene in the pks island deleted (e.g., ΔclbQ or a complete pks deletion), rendering it incapable of producing active colibactin.[7][8] This controls for effects of the bacteria themselves, independent of colibactin production. Non-pathogenic laboratory strains like E. coli K12 can also be used.[7]
Q2: What are suitable positive controls for genotoxicity assays in the context of this compound?
A2: Positive controls are necessary to validate your assay system. Commonly used positive controls that induce DNA damage through mechanisms relevant to colibactin's activity include:
-
Mitomycin C (MMC): An alkylating agent that causes DNA interstrand cross-links, similar to one of the proposed mechanisms of colibactin.[3][9]
-
Staurosporine: A potent inducer of apoptosis and DNA fragmentation.[8]
-
Other DNA damaging agents like Etoposide or Doxorubicin can also be used depending on the specific DNA damage pathway being investigated.
Q3: Which cell lines are recommended for studying this compound genotoxicity?
A3: The choice of cell line can influence the outcome of your experiment. Here are some commonly used and relevant cell lines:
-
HeLa cells: A widely used human cervical cancer cell line in which colibactin-induced genotoxicity has been extensively characterized.[2][3][4][7][10][11]
-
HCT116 cells: A human colorectal cancer cell line, which is highly relevant given the association of colibactin with colorectal cancer.[1][2]
-
IEC-6 cells: A non-transformed rat intestinal epithelial cell line, useful for studying effects on normal intestinal cells.[2][3]
-
Human colonoids: These three-dimensional cultures more closely mimic the in vivo environment of the colon and are an excellent model system.[2][3]
Q4: What is the primary mechanism of this compound-induced genotoxicity?
A4: this compound is a genotoxin that acts by alkylating DNA.[12] Its reactive cyclopropane "warheads" form covalent adducts with DNA, primarily with adenine (B156593) residues.[12][13] This can lead to two major types of DNA lesions: DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs).[1][9][10][14][15] These damage types trigger cellular DNA damage responses, which can result in cell cycle arrest, senescence, or apoptosis.[1][10][11]
Troubleshooting Guides
Issue 1: No detectable genotoxicity (e.g., no γH2AX foci) after treatment with this compound or colibactin-producing E. coli.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Ensure the synthetic this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone degradation. |
| Insufficient Dose/Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound or the multiplicity of infection (MOI) for colibactin-producing E. coli. Genotoxicity is dose-dependent.[9][16] |
| Lack of Direct Cell Contact (for E. coli studies) | Colibactin's genotoxic effect often requires direct contact between the bacteria and the host cells.[8][14][17] Ensure your co-culture protocol facilitates this interaction, for example, by a brief centrifugation step after adding the bacteria.[7] |
| Cell Line Resistance | Some cell lines may be more resistant to colibactin-induced damage due to highly proficient DNA repair pathways, such as homologous recombination.[18][19] Consider using a different, more sensitive cell line. |
| Assay Timing | The peak of DNA damage may occur at a specific time point after treatment. Conduct a time-course experiment (e.g., 4, 8, 24 hours) to identify the optimal time for detecting the genotoxic effect.[18] |
| Problem with the Genotoxicity Assay | Run a known positive control (e.g., Mitomycin C) to confirm that the assay itself is working correctly. |
Issue 2: High background genotoxicity in negative controls.
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure cell cultures are free from mycoplasma or other microbial contamination that could induce a DNA damage response. |
| Sub-optimal Cell Culture Conditions | Stress from factors like high cell density, nutrient deprivation, or improper pH can lead to baseline DNA damage. Maintain optimal cell culture conditions. |
| Phototoxicity | If using fluorescent dyes for detection, minimize exposure of cells to light to prevent phototoxicity-induced DNA damage. |
| Inactive Colibactin 746 | If using Colibactin 746 as a negative control and observing a genotoxic effect, there may be an issue with the compound's purity or stability. Verify the integrity of your Colibactin 746 stock. |
| Effects of Negative Control Bacteria | In co-culture experiments, even non-colibactin-producing bacteria can elicit a stress response in host cells. Ensure the MOI is not excessively high. |
Experimental Protocols & Data
Summary of Experimental Controls for Colibactin Genotoxicity
| Control Type | Agent | Rationale |
| Negative Control (Compound) | Colibactin 746 | Inactive analog; controls for non-specific effects of the compound structure.[1][2][3] |
| Negative Control (Vehicle) | DMSO | Solvent for synthetic colibactins; controls for solvent effects.[4][5][6] |
| Negative Control (Bacteria) | E. coli Δpks or ΔclbQ | Isogenic mutant unable to produce colibactin; controls for bacterial effects independent of the toxin.[7][8] |
| Negative Control (Inhibitor) | Small molecule inhibitor of ClbP | Prevents the maturation of precolibactin into its active form, thus inhibiting genotoxicity.[20][21][22] |
| Positive Control | Mitomycin C (MMC) | Induces DNA interstrand cross-links, a lesion also caused by colibactin.[3][9] |
| Positive Control | Staurosporine | A known inducer of DNA fragmentation. |
Detailed Methodology: γH2AX Foci Formation Assay
This assay is a sensitive method for detecting DNA double-strand breaks.[16]
-
Cell Seeding: Plate cells (e.g., HeLa, HCT116) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
For synthetic colibactin: Treat cells with this compound, Colibactin 746 (negative control), and vehicle control (DMSO) at the desired concentrations for a specified time (e.g., 4-24 hours).
-
For bacterial studies: Infect cells with wild-type colibactin-producing E. coli, the Δpks mutant, and a non-pathogenic strain at a specific MOI for a set duration (e.g., 4 hours). After infection, wash the cells and add fresh media containing gentamicin (B1671437) to kill extracellular bacteria.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phosphorylated Histone H2AX (Ser139) overnight at 4°C.[18]
-
-
Secondary Antibody and Staining:
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount coverslips on microscope slides.
-
Visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell. A common threshold for a positive cell is >5 foci.[3]
-
Visualizations
Experimental Workflow for Assessing Colibactin Genotoxicity
Caption: Workflow for this compound genotoxicity testing.
Colibactin-Induced DNA Damage and Repair Pathway
Caption: Signaling cascade of Colibactin-induced DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxic Escherichia coli Strains Encoding Colibactin, Cytolethal Distending Toxin, and Cytotoxic Necrotizing Factor in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Tolerance to colibactin correlates with homologous recombination proficiency and resistance to irinotecan in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
- 21. Small-molecule inhibitors prevent the genotoxic and protumoural effects induced by colibactin-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A small molecule inhibitor prevents gut bacterial genotoxin production (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Synthesis and In Vivo Application of Colibactin-742
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic genotoxin, Colibactin-742.
Frequently Asked Questions (FAQs)
Q1: What is Colibactin-742 and why is it used in research?
A1: Colibactin (B12421223) is a genotoxic secondary metabolite produced by certain gut bacteria, including some strains of E. coli, which has been linked to colorectal cancer. The natural form of colibactin is highly unstable and produced in very small amounts, making it difficult to isolate and study. Colibactin-742 is a stable synthetic analog that recapitulates the key genotoxic effects of the natural product, including the ability to induce DNA interstrand cross-links and activate DNA damage response pathways.[1][2] This stability makes Colibactin-742 an invaluable tool for investigating the mechanisms of colibactin-induced genotoxicity and its role in carcinogenesis in vivo.
Q2: What are the primary challenges in synthesizing Colibactin-742?
A2: The primary challenges in synthesizing Colibactin-742 for in vivo studies include:
-
Multi-step Synthesis: The synthesis is a complex, multi-step process that can be time-consuming.
-
Low Overall Yield: One of the most significant hurdles is the low overall yield, which has been described as making the synthesis of sufficient quantities for murine experiments "not feasible" in some contexts.[3][4]
-
Instability of Intermediates: Certain intermediates in the synthetic pathway are unstable, particularly those containing an α-dicarbonyl moiety, which can lead to the formation of side products and reduce yields.[1][5]
-
Purification: The purification of the final compound and its precursors can be challenging and typically requires advanced chromatographic techniques like HPLC.
Q3: What are the known cellular effects of Colibactin-742?
A3: Colibactin-742 is a potent DNA alkylating agent. Its primary cellular effects include:
-
DNA Interstrand Cross-links (ICLs): The cyclopropane (B1198618) "warheads" of Colibactin-742 react with DNA, forming covalent links between the two strands.[2][6]
-
DNA Double-Strand Breaks: The formation of ICLs can lead to double-strand breaks during DNA replication and repair.[3][7]
-
Activation of DNA Damage Response (DDR): Colibactin-742 exposure activates several DDR pathways, including the Fanconi Anemia (FA) pathway, p53 signaling, and pathways involving BRCA1 and mismatch repair (MMR) proteins.[2][3][8]
-
Cell Cycle Arrest: Activation of the DDR typically leads to cell cycle arrest, often at the G2/M checkpoint.[2]
Troubleshooting Guide: Synthesis of Colibactin-742
This guide addresses common issues encountered during the chemical synthesis of Colibactin-742.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield at a specific step | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Presence of impurities in reagents or solvents. | - Monitor reaction progress closely using TLC or LC-MS to ensure completion. - Ensure inert atmosphere (e.g., argon or nitrogen) if reagents are air or moisture sensitive. - Optimize reaction temperature and time based on literature protocols. - Use freshly distilled/purified solvents and high-purity reagents. |
| Formation of unexpected side products | - Instability of intermediates, particularly those with α-dicarbonyl groups, can lead to intramolecular cyclizations (e.g., pyridone formation). - Competing reaction pathways. | - Carefully control reaction pH and temperature to minimize degradation of sensitive intermediates. - Follow purification protocols meticulously to remove side products at each step. - Consult detailed synthetic protocols for known stable intermediates. |
| Difficulty in purifying the final product | - Co-elution with impurities during chromatography. - Degradation of the product on the chromatography column. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized gradient elution. - Use a buffered mobile phase to maintain a stable pH. - Consider alternative purification techniques such as preparative TLC or crystallization if HPLC is not effective. |
| Inconsistent biological activity of synthesized batches | - Presence of impurities that may interfere with the assay. - Degradation of the compound during storage. - Incorrect stereochemistry. | - Ensure high purity of the final compound using analytical techniques like NMR, HRMS, and HPLC. - Store Colibactin-742 in a suitable solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Confirm the stereochemistry of chiral centers using appropriate analytical methods as described in the synthesis literature. |
Experimental Protocols
Note: The detailed total synthesis of Colibactin-742 is a complex, multi-step process. Researchers should refer to the supplementary information of the primary literature for a comprehensive, step-by-step protocol. A key reference is: "Probing Microbiome Genotoxicity: A Stable Colibactin Provides Insight into Structure–Activity Relationships and Facilitates Mechanism of Action Studies".
General Protocol for In Vivo Administration of Colibactin-742 to Galleria mellonella
This protocol is adapted from studies investigating the in vivo genotoxicity of Colibactin-742 in a wax moth larva model.[3][4]
-
Preparation of Dosing Solution:
-
Dissolve Colibactin-742 in a sterile, biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in a vehicle suitable for injection or oral gavage (e.g., sterile phosphate-buffered saline, PBS). The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Animal Model:
-
Use last instar Galleria mellonella larvae of a consistent size and weight.
-
-
Administration:
-
Intrahemocoelic Injection: Inject a precise volume of the dosing solution (e.g., containing 7.42 µg of Colibactin-742) directly into the hemocoel of the larva using a microinjection needle.
-
Oral Gavage: Administer a specific volume of the dosing solution directly into the digestive tract of the larva using a gavage needle.
-
-
Post-Administration Monitoring:
-
Maintain the larvae at an appropriate temperature and humidity.
-
Monitor for any signs of toxicity, such as melanization or mortality.
-
-
Endpoint Analysis:
-
After a predetermined time, sacrifice the larvae and dissect the relevant tissues (e.g., intestinal epithelium).
-
Assess DNA damage using methods such as the comet assay or by staining for DNA damage markers like γH2AX.
-
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies with Colibactin-742.
Table 1: In Vitro DNA Damage and Cellular Response
| Cell Line | Concentration of Colibactin-742 | Treatment Duration | Observed Effect | Reference |
| HCT 116 | 20 µM | 10 cycles of 48h treatment | - Increased T>N single-base substitutions. - Upregulation of BRCA1, Fanconi Anemia, and MMR signaling pathways. | [3] |
| IEC-6 | 10-100 µM | 24 hours | Increased levels of γH2AX (a marker of DNA double-strand breaks). | [3][4] |
| Human Colonoids | 10-100 µM | 48 hours | - Increased levels of γH2AX. - Reduced colonoid growth and viability. | [3][4] |
Table 2: In Vivo Administration and Effects
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Galleria mellonella | 7.42 µg | Intrahemocoelic injection | Increased cuticular melanization. | [3][4] |
| Galleria mellonella | 7.42 µg | Oral gavage | Increased DNA damage in the intestinal epithelium. | [3][4] |
Visualizations
Signaling Pathways Activated by Colibactin-742
Caption: Logical workflow of Colibactin-742 synthesis challenges and cellular effects.
Experimental Workflow for In Vivo Genotoxicity Assessment
Caption: Experimental workflow for in vivo genotoxicity studies with Colibactin-742.
References
- 1. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colibactin-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling the Genotoxic Potential: A Comparative Analysis of Colibactin 742 and Colibactin 746
A deep dive into the DNA-damaging capabilities of two closely related colibactin (B12421223) derivatives reveals a stark contrast in their genotoxicity, with significant implications for colorectal cancer research and drug development. This guide provides a comprehensive comparison of Colibactin 742, a potent genotoxin, and its inactive analog, Colibactin 746, supported by experimental data, detailed protocols, and pathway visualizations.
Colibactin, a secondary metabolite produced by certain gut bacteria, has garnered significant attention for its association with colorectal cancer. Its high instability has led to the synthesis of more stable derivatives for research purposes. Among these, this compound has emerged as a valuable tool to study the DNA-damaging effects of the natural product. In contrast, Colibactin 746, which lacks the critical cyclopropane (B1198618) rings found in this compound, serves as a crucial negative control. This guide elucidates the fundamental differences in the genotoxic profiles of these two compounds.
Executive Summary of Comparative Genotoxicity
Experimental evidence demonstrates a clear distinction in the DNA-damaging capacity of this compound and Colibactin 746. Key findings from comparative assays are summarized below, highlighting the pivotal role of the cyclopropane moieties in the genotoxic activity of this compound.
Data Presentation
Table 1: Induction of DNA Double-Strand Breaks (γH2AX Foci Formation)
| Treatment | Concentration (µM) | Percentage of Cells with >5 γH2AX Foci (%) |
| This compound | 1 | ~25 |
| 10 | ~55 | |
| 100 | ~75 | |
| Colibactin 746 | 1 | <5 |
| 10 | <5 | |
| 100 | <5 | |
| Control (DMSO) | - | <5 |
Data extracted from Figure 2b of "The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors". The percentages are approximate values based on the graphical representation.
Table 2: Assessment of DNA Strand Breaks (Comet Assay)
| Treatment | Concentration (µg) | Mean Tail Moment |
| This compound | 7.42 | Significantly increased vs. control |
| Colibactin 746 | 7.42 | No significant increase vs. control |
| Control | - | Baseline |
Qualitative summary based on findings reported in "The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors". Specific quantitative data from the supplementary figures were not publicly available.
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, detailed methodologies for the key experiments are provided below.
γH2AX Immunofluorescence Staining
This protocol is used to visualize and quantify DNA double-strand breaks within individual cells.
-
Cell Culture and Treatment:
-
Plate intestinal epithelial cells (e.g., IEC-6) on coverslips in a 24-well plate and culture overnight.
-
Treat the cells with varying concentrations of this compound, Colibactin 746, or a vehicle control (DMSO) for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX) diluted in 1% BSA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody in 1% BSA for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with more than five distinct γH2AX foci per nucleus.
-
Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
-
Cell Preparation and Treatment:
-
Expose a suspension of intestinal epithelial cells to this compound, Colibactin 746, or a control substance.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the tail moment (the product of the tail length and the fraction of DNA in the tail).
-
Molecular Mechanisms and Signaling Pathways
The genotoxicity of this compound is attributed to its ability to form interstrand crosslinks (ICLs) in the DNA of host cells. This triggers a complex DNA damage response (DDR), primarily involving the Fanconi Anemia (FA) pathway.
Colibactin-Induced DNA Damage and Repair Workflow
The following diagram illustrates the experimental workflow for assessing the genotoxicity of this compound and 746.
Colibactin 742 vs. Cisplatin: A Comparative Analysis of DNA Cross-linking Agents
For Immediate Release
This guide provides a detailed comparison of the DNA cross-linking properties of the bacterial genotoxin Colibactin (B12421223) 742 and the chemotherapeutic drug Cisplatin (B142131). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, quantitative effects on DNA, and the cellular responses to these two potent DNA damaging agents.
Introduction
DNA cross-linking agents are crucial tools in cancer therapy and research, inducing cytotoxic DNA lesions that interfere with cellular replication and transcription. Cisplatin, a platinum-based compound, is a cornerstone of chemotherapy, primarily forming intrastrand DNA adducts. Colibactin, a genotoxin produced by certain gut bacteria, has gained attention for its association with colorectal cancer and its ability to form DNA interstrand cross-links (ICLs). This guide presents a side-by-side comparison of their DNA cross-linking capabilities, supported by experimental data and detailed methodologies.
Mechanism of DNA Cross-linking
Colibactin 742 is a complex polyketide-nonribosomal peptide that acts as a DNA alkylating agent. Its genotoxicity is attributed to the presence of two electrophilic cyclopropane (B1198618) rings. These rings can undergo nucleophilic attack by DNA bases, leading to the formation of covalent adducts. The prevailing mechanism involves the opening of these cyclopropane rings to alkylate the N3 position of adenine (B156593) residues on opposite DNA strands, resulting in the formation of ICLs.[1][2][3] This action physically prevents the separation of the DNA strands, which is a critical step for both replication and transcription. The formation of these ICLs is considered the primary mechanism of colibactin-induced DNA damage and cytotoxicity.[1]
Cisplatin , upon entering a cell, undergoes hydrolysis, where the chloride ligands are replaced by water molecules, forming a reactive, positively charged species. This aquated form of cisplatin readily reacts with nucleophilic sites on DNA, with a strong preference for the N7 position of purine (B94841) bases, particularly guanine (B1146940). Cisplatin's primary mode of action is the formation of 1,2-intrastrand cross-links between adjacent guanine residues on the same DNA strand.[4] To a lesser extent, it can also form 1,3-intrastrand cross-links, interstrand cross-links between guanines on opposite strands, and DNA-protein cross-links. These adducts cause significant distortion of the DNA double helix, which in turn triggers cellular responses.
Quantitative Comparison of DNA Cross-linking and Cytotoxicity
| Compound | Cell Line | Exposure Time | IC50 | Reference |
| Cisplatin | A549 (Lung Carcinoma) | 48h | ~12 µM | |
| Caco-2 (Colorectal Adenocarcinoma) | 48h | 107 µM | ||
| MCF-7 (Breast Adenocarcinoma) | 48h | 85 µM | ||
| HeLa (Cervical Cancer) | 48h-72h | Highly variable | ||
| HCT116 (Colon Cancer) | Not Specified | 253 µg/ml | ||
| This compound | Data Not Available |
Note: IC50 values for Cisplatin can be highly variable between studies due to differences in experimental conditions.Quantitative data for this compound cytotoxicity is not yet widely established in a comparative context.
Cellular DNA Damage Response
The distinct types of DNA lesions induced by this compound and Cisplatin activate different cellular DNA repair pathways.
This compound: The formation of ICLs by colibactin is a severe form of DNA damage that stalls DNA replication forks. The primary and most critical pathway for the repair of these lesions is the Fanconi Anemia (FA) pathway . The FA pathway coordinates a complex series of events, including the recognition of the stalled replication fork, nucleolytic incisions to "unhook" the cross-link, and subsequent repair of the resulting DNA double-strand break, often involving homologous recombination.
Cisplatin: The bulk of cisplatin-induced DNA adducts, the 1,2-intrastrand cross-links, are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway . The NER machinery excises a short single-stranded DNA segment containing the damaged bases, and the resulting gap is then filled in by DNA polymerase and sealed by DNA ligase. The less frequent interstrand cross-links induced by cisplatin are repaired through a more complex process that involves components of the NER, homologous recombination, and Fanconi Anemia pathways.
Experimental Protocols
Detection of DNA Interstrand Cross-links by Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modification of the alkaline comet assay can be used to specifically detect ICLs.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." ICLs will retard the migration of DNA, resulting in a smaller comet tail compared to control cells with a known amount of induced strand breaks.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Cisplatin for a specified duration.
-
Irradiation: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5-15 Gy) on ice to introduce a consistent number of single-strand breaks.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) at 4°C for at least 1 hour to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment or tail intensity using appropriate software. A decrease in the tail moment/intensity in drug-treated cells compared to irradiated control cells indicates the presence of ICLs.
Experimental workflow for the modified alkaline comet assay.
Quantification of DNA Adducts by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of DNA adducts.
Principle: Genomic DNA is isolated from treated cells, enzymatically digested into individual nucleosides, and then analyzed by LC-MS/MS. The mass spectrometer identifies and quantifies the specific drug-DNA adducts based on their mass-to-charge ratio and fragmentation patterns.
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells with this compound or Cisplatin. Isolate genomic DNA using a standard DNA extraction kit.
-
DNA Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Purify the nucleoside mixture, often using solid-phase extraction, to remove salts and other contaminants.
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system to separate the different nucleosides.
-
The eluent is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the expected DNA adducts.
-
-
Quantification: Use a stable isotope-labeled internal standard of the specific adduct to accurately quantify the amount of the adduct in the sample.
Workflow for DNA adduct analysis by LC-MS/MS.
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Cisplatin for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value.
Signaling Pathway Diagrams
Colibactin-Induced DNA Damage Response
Fanconi Anemia pathway activation by Colibactin-induced ICLs.
Cisplatin-Induced DNA Damage Response
Nucleotide Excision Repair pathway for Cisplatin adducts.
Conclusion
This compound and Cisplatin are both potent DNA cross-linking agents, but they differ significantly in their chemical nature, the types of DNA adducts they form, and the primary cellular repair pathways they engage. Cisplatin's clinical efficacy is largely attributed to the formation of intrastrand cross-links that are repaired by the NER pathway. In contrast, this compound's genotoxicity stems from its ability to induce ICLs, which are repaired by the more complex Fanconi Anemia pathway. Further research is needed to provide a direct quantitative comparison of their DNA cross-linking efficiencies and to fully elucidate the therapeutic and toxicological implications of colibactin exposure. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Genotoxic Effects of Colibactin 742: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the DNA-damaging effects of Colibactin (B12421223) 742, a synthetic form of the gut bacterial genotoxin Colibactin. We focus on the use of knockout models, particularly mismatch repair-deficient (MMRd) cell lines, to elucidate the specific cellular responses to this potent DNA-damaging agent. This guide includes comparative data, detailed experimental protocols, and visualizations of key pathways and workflows to support your research and development efforts.
Colibactin 742 vs. Inactive Analog and Other Genotoxins
This compound is a valuable tool for studying the genotoxic activity of Colibactin produced by Escherichia coli. Its DNA-damaging potential is often compared to its inactive analog, Colibactin 746, which lacks the cyclopropane (B1198618) rings essential for its genotoxic activity.[1] Additionally, its effects can be benchmarked against well-characterized DNA cross-linking agents like Mitomycin C (MMC).
Table 1: Comparison of DNA Damage Markers Induced by this compound and Controls
| Compound | Cell Line | Concentration | DNA Damage Marker (γH2AX foci) | Key Findings | Reference |
| This compound | IEC-6 | 10 µM | Increased number of cells with >5 γH2AX foci | Demonstrates potent DNA double-strand break induction. | [1][2] |
| Colibactin 746 | IEC-6 | 10 µM | No significant increase in γH2AX foci | Confirms the cyclopropane moiety is crucial for genotoxicity. | [1][2] |
| Mitomycin C (MMC) | IEC-6 | 3 µM | Increased number of cells with >5 γH2AX foci | Serves as a positive control for DNA cross-linking and DSBs. | |
| This compound | HCT 116 (MMRd) | 20 µM (chronic) | Upregulation of DNA repair pathways (BRCA1, Fanconi Anemia) | Highlights the cellular response in a repair-deficient background. |
Validating this compound Genotoxicity with Mismatch Repair-Deficient (MMRd) Knockout Models
The use of knockout cell lines, such as the mismatch repair-deficient HCT 116 colon cancer cell line, is instrumental in dissecting the cellular pathways that respond to Colibactin-induced DNA damage. These models allow for the investigation of how a compromised DNA repair background influences the cellular fate upon exposure to this genotoxin.
Chronic exposure of MMRd HCT 116 cells to this compound has been shown to upregulate key DNA repair pathways, including BRCA1 and Fanconi Anemia, indicating a cellular effort to cope with the persistent DNA damage. This approach provides a powerful system to screen for potential therapeutic targets that could sensitize cancer cells to Colibactin-producing bacteria or similar genotoxic agents.
Experimental Protocols
Immunofluorescent Staining for γH2AX Foci
This protocol details the visualization of DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
This compound, Colibactin 746, Mitomycin C (or other genotoxins)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with desired concentrations of this compound, Colibactin 746 (as a negative control), or a positive control like Mitomycin C for the desired duration (e.g., 24 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI solution for 5 minutes at room temperature.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Visualize and capture images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. A cell is typically considered positive if it has more than 5 foci.
Transcriptomic Analysis of this compound-Treated Cells
This protocol provides a general workflow for analyzing global gene expression changes in response to this compound treatment.
Materials:
-
Cultured cells (e.g., wild-type and knockout cell lines)
-
This compound and vehicle control (e.g., DMSO)
-
RNA extraction kit
-
DNAse I
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or a vehicle control for the desired time. Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries from the high-quality RNA samples according to the manufacturer's protocol. Perform sequencing on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by this compound.
-
Visualizing Cellular Responses and Workflows
DNA Damage Response Pathway to this compound
References
Cross-Validation of Colibactin 742 Effects in Diverse Cell Lines: A Comparative Guide
An objective analysis of the genotoxic effects of Colibactin (B12421223) 742, a secondary metabolite produced by certain gut bacteria, reveals a consistent pattern of DNA damage and cell cycle arrest across various human and rodent cell lines. This guide provides a comparative summary of its activity, supported by experimental data, to aid researchers in the fields of oncology, microbiology, and drug development.
Colibactin 742, a synthetic analog of the natural product colibactin, has been identified as a potent genotoxin that induces DNA interstrand cross-links and double-strand breaks.[1][2] These effects trigger a cascade of cellular responses, primarily culminating in cell cycle arrest and, in some cases, apoptosis or senescence.[3][4][5] The cross-validation of these effects in different cell lines is crucial for understanding its mechanism of action and its potential role in carcinogenesis, particularly in colorectal cancer.
Comparative Analysis of this compound Genotoxicity
The genotoxic effects of this compound have been evaluated in a range of cell lines, including those derived from human colon epithelium (FHC, HT-29, HCT 116), human embryonic kidney (HEK293T), human cervical cancer (HeLa), and rat intestinal epithelium (IEC-6). A consistent observation across these lines is the induction of DNA damage, often measured by the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
| Cell Line | Cell Type | Key Effects of this compound | Inactive Analog Control (Colibactin 746) | Reference |
| HEK293T | Human Embryonic Kidney | Promotes cell viability (in PSMD4 knockout), ameliorates G2-M cell cycle arrest (in PSMD4 knockout) | Not specified | |
| HT-29 | Human Colon Adenocarcinoma | Promotes cell viability (in PSMD4 knockout), ameliorates G2-M cell cycle arrest (in PSMD4 knockout) | Not specified | |
| FHC | Normal Human Colon Epithelium | Induces transcriptional activation of p53 and senescence signaling pathways. | No significant induction of DNA damage or pathway activation. | |
| IEC-6 | Rat Intestinal Epithelium | Increased levels of γH2AX, indicating DNA damage. | No significant increase in γH2AX levels. | |
| HeLa | Human Cervical Cancer | Genotoxic effects observed. | Abrogated genotoxic effects. | |
| HCT 116 | Human Colon Cancer (Mismatch Repair Deficient) | Upregulation of BRCA1, Fanconi anemia, and MMR signaling pathways; increased T>N single-base substitutions. | No significant pathway upregulation or increase in specific mutations. | |
| CHO AA8 | Chinese Hamster Ovary | Induction of DNA double-strand breaks (measured by phosphorylated histone H2AX). | Isogenic clb- mutant showed significantly lower genotoxicity. | |
| IMR-90 | Human Fetal Lung Fibroblast | Induces persistent DNA damage and hallmarks of cellular senescence. | Isogenic pks- E. coli did not induce the same level of damage. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the effects of this compound.
1. Immunofluorescent Staining for γH2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks within cells.
-
Cell Culture and Treatment: Cells are seeded on glass coverslips in a multi-well plate and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound, its inactive analog (Colibactin 746), or a vehicle control for a specified duration (e.g., 24 hours). A positive control, such as Mitomycin C, may also be included.
-
Fixation and Permeabilization: After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature. The cells are then permeabilized with a solution of 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.
-
Blocking and Antibody Incubation: To prevent non-specific antibody binding, the cells are incubated in a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour. The primary antibody against γH2AX is then diluted in the blocking solution and incubated with the cells overnight at 4°C.
-
Secondary Antibody and Counterstaining: The following day, the cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark. The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Quantification: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope. The number of γH2AX foci per cell is quantified using image analysis software. Cells with more than a threshold number of foci (e.g., >5) are considered positive for significant DNA damage.
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with this compound or controls as described above.
-
Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining and Analysis: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA). The cells are incubated for 30 minutes at room temperature in the dark. The DNA content of the cells is then analyzed by flow cytometry. The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is indicative of cell cycle arrest at this checkpoint.
Visualizing Molecular Pathways and Workflows
Colibactin-Induced DNA Damage Response
This compound acts as a DNA alkylating agent, leading to interstrand cross-links and double-strand breaks. This damage activates a complex signaling network known as the DNA Damage Response (DDR). Key proteins such as ATM are recruited to the damage sites, initiating a cascade that involves the phosphorylation of H2AX (forming γH2AX) and the activation of downstream effectors like p53. Activated p53 can then induce the expression of proteins that mediate cell cycle arrest (e.g., p21), allowing time for DNA repair. If the damage is too severe, p53 can trigger apoptosis. In parallel, specialized repair pathways like the Fanconi Anemia and BRCA1 pathways are activated to resolve the DNA cross-links.
Caption: this compound induced DNA damage and cellular response pathway.
General Experimental Workflow for Assessing this compound Effects
A standardized workflow is critical for comparing the effects of this compound across different studies and cell lines. The process begins with cell line selection and culture, followed by treatment with this compound and appropriate controls. A series of assays are then performed to evaluate key cellular endpoints.
Caption: General workflow for evaluating this compound's cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Colibactin 742 vs. Etoposide: A Comparative Guide to DNA Double-Strand Break Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms and consequences of DNA double-strand break (DSB) induction by the bacterial genotoxin colibactin (B12421223) 742 and the chemotherapeutic agent etoposide (B1684455). The information presented is supported by experimental data to assist researchers in understanding the distinct properties of these two potent DNA damaging agents.
At a Glance: Key Differences in DSB Induction
| Feature | Colibactin 742 | Etoposide |
| Mechanism of Action | DNA alkylation leading to interstrand cross-links (ICLs), which are subsequently processed into DSBs during DNA replication or repair.[1][2][3] | Inhibition of topoisomerase II (Top2), stabilizing the covalent Top2-DNA cleavage complex and preventing re-ligation of the DNA strands.[4][5] |
| Nature of DNA Lesion | Primarily bulky DNA adducts and ICLs that can lead to DSBs.[1][2] | Top2-linked DNA double-strand breaks.[4][5] |
| DNA Damage Signature | DSBs are enriched in AT-rich hexa-/pentanucleotide motifs (e.g., AATTT, ATTTT).[1][6][7] | DSBs are preferentially located at transcription start sites (TSSs).[6][8] |
| Cellular Response | Activation of ATM/ATR and Fanconi anemia repair pathways.[1] | Primarily activates the ATM-Chk2 signaling pathway in response to DSBs.[9] |
Quantitative Comparison of DNA Double-Strand Break Induction
The following table summarizes experimental data on the induction of DNA double-strand breaks by colibactin and etoposide, as measured by common DNA damage markers.
| Assay | Cell Line | Compound & Concentration | Result | Reference |
| γH2AX Foci Formation | IEC-6 | This compound (10 µM) | Significant increase in the percentage of cells with >5 γH2AX foci. | [10][11] |
| Human Colon Organoids | This compound (10 µM) | Significant increase in the percentage of cells with >5 γH2AX foci per organoid. | [10][11] | |
| HeLa | Colibactin-645 (50 nM) | Formation and colocalization of γH2AX and 53BP1 foci after 4 hours. | [12] | |
| V79 | Etoposide (≥0.5 µg/ml) | Statistically significant, near-linear increase in γH2AX levels. | [13] | |
| WT and TOP2β-/- MEFs | Etoposide (0.1, 1, 10 µM) | Dose-dependent increase in γH2AX foci per nucleus in both cell lines. | [14] | |
| PBMCs | Etoposide (2.5–50 µM) | Linear increase in γH2AX signal. | [15][16] | |
| Neutral Comet Assay | Murine Colon Organoids | pks+ E. coli | Amount of DNA damage similar to etoposide treatment. | [17] |
| Murine Colon Organoids | Etoposide | Used as a positive control, induced significant DNA damage. | [17] |
Mechanisms of DNA Double-Strand Break Induction
dot
Caption: Mechanisms of DSB induction by this compound and Etoposide.
DNA Damage Response Signaling Pathways
dot
Caption: Colibactin-induced DNA damage response pathway.
dot
Caption: Etoposide-induced DNA damage response pathway.
Experimental Protocols
Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
This protocol describes the detection of γH2AX foci, a marker for DNA DSBs, in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of fixation. Treat cells with this compound or etoposide at the desired concentrations and for the appropriate duration. Include vehicle-treated controls.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[18]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[19]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking solution according to the manufacturer's instructions. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[19]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking solution. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[19]
-
Counterstaining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.[19]
-
Mounting: Wash the cells twice with PBS. Carefully mount the coverslips onto microscope slides using antifade mounting medium.[19]
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
Neutral Comet Assay for DSB Detection
The neutral comet assay (single-cell gel electrophoresis) detects DNA double-strand breaks.
Materials:
-
Cell suspension
-
Low melting point (LMP) agarose (B213101)
-
CometSlides™ or pre-coated microscope slides
-
Lysis solution (pH 10) with 1% Triton X-100
-
Neutral electrophoresis buffer (e.g., 1x TBE)
-
DNA staining solution (e.g., SYBR® Green I)
-
Fluorescence microscope with analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS (Ca2+ and Mg2+ free).[20]
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 50 µL of the mixture onto a CometSlide™ and spread evenly. Allow to solidify at 4°C for 30 minutes.[20][21]
-
Lysis: Immerse the slides in pre-chilled lysis solution for at least 1 hour at 4°C.[22][23]
-
Electrophoresis: Wash the slides with pre-chilled 1x neutral electrophoresis buffer for 30 minutes at 4°C.[21] Place the slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer. Apply voltage (e.g., 1 V/cm or 18-21 V) for 45-60 minutes at 4°C.[20][21][22][23]
-
DNA Staining: Gently rinse the slides with PBS. Immerse the slides in 70% ethanol (B145695) for 5 minutes and air dry.[20][21] Stain the DNA with a fluorescent dye like SYBR® Green I.[20]
-
Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[22]
Genome-wide DSB Profiling with BLISS (Breaks Labeling In Situ and Sequencing)
BLISS is a method for the genome-wide mapping of DNA double-strand breaks at nucleotide resolution.
Brief Workflow:
-
In Situ DSB Labeling: Cells are fixed, and the DSB ends are blunted and ligated to adapters containing a unique molecular identifier (UMI), a sample barcode, and a T7 promoter.[6][24]
-
Linear Amplification: The tagged DSBs are linearly amplified by in vitro transcription using the T7 promoter.[6][24]
-
Next-Generation Sequencing: The resulting RNA is reverse-transcribed, and sequencing libraries are prepared for next-generation sequencing.[25][26]
-
Data Analysis: The sequencing reads are mapped to the genome to identify the precise locations of the DSBs. The UMIs allow for the removal of PCR duplicates and quantification of break frequency.[25][26]
A detailed step-by-step protocol for BLISS and its suspension-based variant, sBLISS, can be found in publications by Yan et al., 2017 and Bouwman et al., 2020.[24][26][27]
References
- 1. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Colibactin DNA-damage signature indicates mutational impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 16. researchgate.net [researchgate.net]
- 17. Genomic aberrations after short-term exposure to colibactin-producing E. coli transform primary colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 22. Neutral Comet Assay [bio-protocol.org]
- 23. Neutral Comet Assay [en.bio-protocol.org]
- 24. Emerging Technologies for Genome-Wide Profiling of DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genome-wide detection of DNA double-strand breaks by in-suspension BLISS | Springer Nature Experiments [experiments.springernature.com]
- 26. Genome-wide detection of DNA double-strand breaks by in-suspension BLISS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Breaks Labeling in situ and sequencing (BLISS) [protocols.io]
Unraveling the Mutational Scars of Colibactin 742: A Comparative Analysis
A deep dive into the DNA-damaging effects of the bacterial genotoxin Colibactin (B12421223) 742 reveals a distinct mutational signature, offering a valuable tool for cancer etiology research. This guide provides a comparative analysis of the mutational fingerprints left by Colibactin 742 and other notable genotoxins, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Colibactin, a secondary metabolite produced by certain strains of Escherichia coli, has emerged as a significant player in colorectal cancer development. Its genotoxic activity, specifically from molecules like the synthetic this compound, induces characteristic DNA damage that leads to a unique mutational signature. Understanding this signature is paramount for identifying tumors with a history of colibactin exposure and for developing targeted prevention and treatment strategies.
The Telltale Signature of this compound
This compound induces a complex pattern of mutations characterized by specific single base substitutions (SBS) and small insertions and deletions (indels). The most prominent features of the colibactin signature are:
-
T>N Single Base Substitutions: A high frequency of thymine (B56734) (T) substitutions to any other base (N), particularly within a VTT (V being A, C, or G) sequence motif.[1] This is cataloged in the Catalogue of Somatic Mutations in Cancer (COSMIC) as SBS88 .[1]
-
Single T Deletions: A distinct pattern of single thymine deletions within short (<6 bp) thymine homopolymers.[1] This corresponds to the COSMIC indel signature ID18 .[2]
-
Adenine (B156593) Alkylation: The underlying mechanism involves the alkylation of adenine residues in the DNA, facilitated by the cyclopropane (B1198618) rings of the colibactin molecule.[1] This initial DNA adduct formation leads to interstrand cross-links (ICLs) and double-strand breaks (DSBs).
An inactive analog, Colibactin 746 , which lacks the critical cyclopropane residues, does not induce these mutational patterns or significant DNA damage, serving as a crucial negative control in experimental studies.
Comparative Analysis of Genotoxin-Induced Mutational Signatures
To appreciate the uniqueness of the this compound signature, it is essential to compare it with those induced by other well-characterized genotoxins. The following table summarizes the key mutational features of this compound alongside other prominent carcinogens.
| Genotoxin | Primary DNA Adducts/Damage | Predominant Single Base Substitution (SBS) Signature | COSMIC SBS Signature | Key Indel (ID) Signature | COSMIC ID Signature |
| This compound | Adenine alkylation, Interstrand Cross-links (ICLs), Double-Strand Breaks (DSBs) | T>N substitutions, particularly at VTT motifs | SBS88 | Single T deletions in T-homopolymers | ID18 |
| Colibactin 746 (Inactive Analog) | None | No significant increase in mutations | N/A | N/A | N/A |
| Aristolochic Acid | d-adenyl-aristolactam adducts | A>T transversions, predominantly on the non-transcribed strand | SBS22 | Not a prominent feature | N/A |
| Aflatoxin B1 | Aflatoxin B1-N7-Gua adducts | C>A transversions at GpC sites and G>T transversions | SBS24 | Not a prominent feature | N/A |
| Benzo[a]pyrene | Benzo[a]pyrene diol epoxide (BPDE)-dG adducts | C>A transversions | SBS4 | Not a prominent feature | N/A |
| Temozolomide | O6-methylguanine (O6-meG) | C>T transitions at non-CpG sites | SBS11 | Not a prominent feature | N/A |
Experimental Protocols
The characterization of mutational signatures relies on a combination of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.
Whole-Genome Sequencing (WGS) and Mutational Signature Analysis
Objective: To identify the genome-wide mutational landscape induced by a genotoxin.
Methodology:
-
Cell Culture and Exposure:
-
Human intestinal organoids or cancer cell lines (e.g., HCT 116) are cultured under standard conditions.
-
Cells are repeatedly exposed to the genotoxin (e.g., 20 µM this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 48-hour cycles with recovery periods). An inactive analog (e.g., Colibactin 746) is used as a specific negative control.
-
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the treated and control cells using a commercial kit.
-
Library Preparation and Sequencing:
-
Genomic DNA is fragmented, and sequencing libraries are prepared according to the manufacturer's protocols (e.g., Illumina TruSeq Nano).
-
Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to achieve a target coverage of at least 30x.
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are aligned to the human reference genome (e.g., hg19/GRCh37).
-
Somatic single nucleotide variants (SNVs) and indels are called using established bioinformatics pipelines (e.g., GATK).
-
Mutational signatures are extracted and analyzed using software packages like mutationalPatterns in R or SigProfiler. The identified signatures are then compared to the COSMIC database of mutational signatures.
-
DNA Damage Response (γH2AX) Assay
Objective: To quantify the extent of DNA double-strand breaks induced by a genotoxin.
Methodology:
-
Cell Treatment: Cells are seeded in chamber slides or microplates and treated with varying concentrations of the genotoxin (e.g., this compound) and controls for a specified time (e.g., 24 hours).
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS).
-
Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Quantification:
-
Images are acquired using a fluorescence microscope.
-
The number of γH2AX foci per cell is quantified using image analysis software (e.g., ImageJ with the OpenComet plugin). An increase in the number of foci indicates a higher level of DNA double-strand breaks.
-
Visualizing Cellular Responses and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental designs involved in studying genotoxin-induced mutational signatures.
Caption: Signaling pathway of this compound-induced DNA damage.
Caption: Experimental workflow for mutational signature analysis.
Conclusion
The distinct mutational signature of this compound, characterized by SBS88 and ID18, provides a powerful biomarker for assessing exposure to this bacterial genotoxin and its potential role in carcinogenesis, particularly in colorectal cancer. Comparative analysis with other genotoxins highlights the unique molecular scars left by different DNA damaging agents. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to investigate the mutational landscapes induced by various compounds, ultimately contributing to a deeper understanding of cancer etiology and the development of personalized medicine.
References
Validating Colibactin-742 as a Surrogate for Natural Colibactin in Cellular Effects
A Comparative Guide for Researchers
The study of colibactin (B12421223), a genotoxic secondary metabolite produced by certain gut bacteria, has been hampered by its inherent instability. The development of stable synthetic analogs, such as Colibactin-742, has provided a crucial tool for investigating its biological effects. This guide provides a comprehensive comparison of the cellular impacts of natural colibactin, produced by pks+ Escherichia coli, and the synthetic Colibactin-742, offering supporting experimental data to validate the latter's use as a reliable research surrogate.
Executive Summary
Colibactin-742 effectively recapitulates the key genotoxic effects of natural colibactin. Both agents induce DNA double-strand breaks, trigger cell cycle arrest, and promote cellular senescence. This guide presents a side-by-side comparison of their performance in key cellular assays, provides detailed experimental protocols for replication, and illustrates the underlying signaling pathways. While direct quantitative comparisons are limited by the use of different experimental systems in published studies, the collective evidence strongly supports Colibactin-742 as a valid model for studying the cellular consequences of colibactin exposure.
Data Presentation: Quantitative Comparison of Effects
The following tables summarize the quantitative effects of natural colibactin (produced by pks+ E. coli) and synthetic Colibactin-742 on DNA damage, cell cycle progression, and cellular senescence.
Table 1: Induction of DNA Double-Strand Breaks (γH2AX Foci)
| Treatment | Cell Line | Concentration / MOI | % of Cells with >5 γH2AX Foci | Source |
| Colibactin-742 | IEC-6 | 10 µM | ~40% | [1] |
| 20 µM | ~55% | [1] | ||
| 40 µM | ~65% | [1] | ||
| pks+ E. coli | IMR-90 | MOI 20 | ~30% (Day 3 post-infection) | [2] |
| MOI 60 | ~50% (Day 3 post-infection) | [2] | ||
| MOI 180 | ~70% (Day 3 post-infection) | |||
| Negative Control | ||||
| Colibactin-746 | IEC-6 | 10-40 µM | <5% | |
| pks- E. coli | IMR-90 | MOI 20-180 | <5% |
Note: Data for Colibactin-742 and pks+ E. coli are from different studies using different cell lines and methodologies, precluding a direct statistical comparison.
Table 2: Induction of Cell Cycle Arrest
| Treatment | Cell Line | MOI | % of Cells in S Phase | % of Cells in G2/M Phase | Source |
| pks+ E. coli | IMR-90 | 20 | ~15% | ~25% | |
| 60 | ~10% | ~30% | |||
| 180 | ~5% | ~35% | |||
| Uninfected Control | IMR-90 | N/A | ~20% | ~20% |
Quantitative cell cycle analysis data for Colibactin-742 is not currently available in the reviewed literature.
Table 3: Induction of Cellular Senescence
| Treatment | Cell Line | MOI | % of SA-β-Gal Positive Cells | Source |
| pks+ E. coli | IMR-90 | 60 | ~25% (Day 6 post-infection) | |
| 180 | ~40% (Day 6 post-infection) | |||
| Uninfected Control | IMR-90 | N/A | <5% |
Transcriptomic analyses have shown that Colibactin-742 upregulates senescence-associated signaling pathways; however, quantitative data from Senescence-Associated β-galactosidase (SA-β-Gal) assays are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol is adapted from methodologies used to assess DNA damage by both natural colibactin and Colibactin-742.
a. Cell Culture and Treatment:
-
Seed cells (e.g., IEC-6 or IMR-90) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
For Colibactin-742 treatment, replace the medium with fresh medium containing the desired concentrations of Colibactin-742 or the inactive analog Colibactin-746 and incubate for the desired time (e.g., 24 hours).
-
For bacterial infection, infect cells with pks+ E. coli or the non-genotoxic pks- E. coli mutant at the desired Multiplicity of Infection (MOI) for 4 hours. After infection, wash the cells with PBS and add fresh medium containing gentamicin (B1671437) to kill extracellular bacteria.
b. Immunostaining:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
c. Imaging and Quantification:
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with more than 5 distinct γH2AX foci in the nucleus.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol is a standard method for assessing cell cycle distribution.
a. Cell Preparation:
-
Culture and treat cells as described above.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and resuspend the cell pellet in 500 µL of cold PBS.
b. Fixation:
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
c. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
d. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
This is a widely used cytochemical assay to detect senescent cells.
a. Cell Preparation:
-
Culture and treat cells in multi-well plates as described above.
-
Wash the cells twice with PBS.
b. Fixation:
-
Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
c. Staining:
-
Prepare the SA-β-Gal staining solution containing:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in senescent cells.
d. Imaging and Quantification:
-
Acquire images of the stained cells using a bright-field microscope.
-
Quantify the percentage of blue-stained (SA-β-Gal positive) cells out of the total number of cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Colibactin-induced DNA damage response pathway.
Caption: General experimental workflow for assessing colibactin's effects.
References
Inactive Analog Colibactin 746: A Validated Negative Control for Genotoxicity Studies
For researchers in cellular biology, oncology, and drug development, the study of genotoxins like colibactin (B12421223) is critical to understanding carcinogenesis and developing novel therapeutics. A key component of rigorous experimentation is the use of appropriate negative controls. This guide provides a detailed comparison of the inactive analog, Colibactin 746, against its active counterpart, Colibactin 742, validating its use as a reliable negative control in genotoxicity assays.
Colibactin, a secondary metabolite produced by certain strains of Escherichia coli, is a potent genotoxin that induces DNA double-strand breaks and interstrand crosslinks, leading to cell cycle arrest and chromosomal instability.[1][2] Its association with colorectal cancer has made it a subject of intense research.[3][4] Due to the inherent instability of the natural product, stable synthetic analogs have been developed to facilitate its study. Among these, this compound has been established as a potent, cell-permeable mimic of the natural product's activity.[5]
To definitively attribute observed cellular effects to the specific genotoxic activity of this compound, a structurally similar but biologically inert control is essential. Colibactin 746 was designed for this purpose, providing a robust tool to differentiate between specific genotoxicity and potential off-target or vehicle-related effects.
Structural Comparison: The Key to Inactivity
The genotoxic activity of colibactin and its active analogs is conferred by the presence of two electrophilic cyclopropane (B1198618) "warheads". These strained rings are highly reactive and capable of alkylating DNA, leading to the formation of covalent adducts and interstrand crosslinks.
This compound (Active) possesses these critical cyclopropane moieties, enabling it to induce DNA damage.
Colibactin 746 (Inactive) , in contrast, has these cyclopropane rings replaced with unlinked methyl groups. This seemingly minor alteration completely abrogates its genotoxic potential by removing the electrophilic sites necessary for DNA alkylation.
Below is a diagram illustrating the key structural difference between the active and inactive analogs.
Caption: Structural difference between active this compound and inactive Colibactin 746.
Performance Comparison in Genotoxicity Assays
The efficacy of Colibactin 746 as a negative control is demonstrated by its lack of activity in key genotoxicity assays compared to the potent effects of this compound.
DNA Damage Response: γH2AX Foci Formation
A hallmark of DNA double-strand breaks is the phosphorylation of histone H2AX (γH2AX), which accumulates at the sites of damage and can be visualized as nuclear foci. A study comparing this compound and 746 in rat intestinal epithelial cells (IEC-6) clearly shows a dose-dependent increase in γH2AX foci formation with the active compound, while the inactive analog shows no activity above baseline levels, even at high concentrations.
| Compound | Concentration (µM) | % of Cells with >5 γH2AX Foci (Mean ± SD) |
| Vehicle (DMSO) | - | ~5% |
| This compound | 10 | ~25% |
| 30 | ~50% | |
| 100 | ~75% | |
| Colibactin 746 | 10 | ~5% |
| 30 | ~5% | |
| 100 | ~5% | |
| Positive Control (MMC, 3µM) | - | ~80% |
Data adapted from Dougherty et al., 2023.
Transcriptional Response to DNA Damage
Consistent with the lack of DNA damage induction, Colibactin 746 does not trigger the downstream signaling pathways associated with a genotoxic response. Transcriptomic analysis of human colonic epithelial cells treated with either compound revealed that this compound significantly upregulates pathways associated with p53 signaling, cellular senescence, and DNA repair, including the Fanconi Anemia and BRCA1 pathways. In stark contrast, the transcriptional profile of cells treated with Colibactin 746 was largely indistinguishable from that of vehicle-treated cells.
Alternative Negative Controls
While Colibactin 746 is an excellent negative control due to its structural similarity to the active compound, other negative controls are also commonly used in colibactin research:
-
Vehicle Control: The solvent used to dissolve the colibactin analogs, typically dimethyl sulfoxide (B87167) (DMSO), is a necessary control to account for any effects of the vehicle itself.
-
Isogenic Mutant Bacteria: In studies using live bacteria, an isogenic mutant strain of E. coli that lacks the pks gene cluster (e.g., ΔclbQ) and is therefore unable to produce colibactin is an essential negative control. This controls for effects of the bacteria-host interaction that are independent of colibactin.
The advantage of Colibactin 746 over these other controls is that it allows for the specific assessment of the chemical structure responsible for genotoxicity in a purified, cell-based system, free from the complexities of bacterial co-culture.
Experimental Protocols
γH2AX Immunofluorescence Staining for DNA Damage Quantification
This protocol is adapted from established methods for detecting DNA double-strand breaks.
-
Cell Culture and Treatment: Plate intestinal epithelial cells (e.g., IEC-6) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Colibactin 746, vehicle control, and a positive control (e.g., Mitomycin C) for 24 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
-
Quantification: Quantify the percentage of cells with a defined number of nuclear foci (e.g., >5) for each treatment condition.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
RNA Sequencing for Transcriptional Profiling
This is a representative protocol for analyzing the transcriptional response to colibactin treatment in intestinal organoids.
-
Organoid Culture and Treatment: Culture human intestinal organoids in Matrigel. Treat the organoids with this compound, Colibactin 746, or vehicle control for the desired time points (e.g., 4 and 12 hours).
-
Organoid Dissociation and RNA Isolation: Harvest the organoids and dissociate them into single cells. Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves poly(A) selection, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the sequencing reads, align them to a reference genome, and quantify gene expression. Identify differentially expressed genes between treatment groups and perform pathway analysis to identify enriched biological processes.
Signaling Pathways
Colibactin-induced DNA damage triggers a complex cellular response aimed at repairing the damage and determining the cell's fate. Below are diagrams of the key signaling pathways activated by active colibactin, which are not activated by the inactive Colibactin 746.
Caption: Colibactin-induced DNA damage and cellular response pathways.
Caption: Simplified p53 signaling pathway in response to colibactin.
Conclusion
The inactive analog Colibactin 746 serves as an indispensable tool for researchers studying the genotoxic effects of colibactin. Its structural similarity to the active this compound, combined with its demonstrated lack of biological activity, allows for the unambiguous attribution of observed DNA damage and downstream cellular responses to the specific chemical moieties responsible for genotoxicity. The experimental data robustly support its use as a negative control, ensuring the validity and reliability of findings in this critical area of cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Synthetic studies of colibactin, a carcinogenic gut microbiome metabol" by Kevin Mark Wernke [elischolar.library.yale.edu]
- 5. L-tryptophan and copper interactions linked to reduced colibactin genotoxicity in pks+ Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Colibactin 742: In Vitro and In Vivo Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Colibactin (B12421223) 742, a synthetic analog of the bacterial genotoxin Colibactin. The data presented herein is compiled from peer-reviewed studies to offer an objective overview of its performance and mechanism of action, with a focus on its DNA-damaging capabilities. For comparative purposes, data for the inactive analog, Colibactin 746, is also included where available.
In Vitro Effects: DNA Damage and Cytotoxicity
Colibactin 742 has been demonstrated to induce significant DNA damage and exert cytotoxic effects in various intestinal epithelial cell lines and human colonoids. This activity is primarily attributed to its cyclopropane (B1198618) residues, which are absent in the inactive analog Colibactin 746.
Quantitative Data Summary
| Cell Line/Model | Treatment | Concentration | Outcome Measure | Result | Reference |
| IEC-6 (Rat intestinal epithelial cells) | This compound | 10 µM | % of cells with >5 γH2AX foci | ~40% | [1][2][3] |
| This compound | 30 µM | % of cells with >5 γH2AX foci | ~60% | [1][2] | |
| Colibactin 746 | 10 µM | % of cells with >5 γH2AX foci | ~5% | ||
| Colibactin 746 | 30 µM | % of cells with >5 γH2AX foci | ~5% | ||
| Human Colonic Organoids | This compound | 10 µM | % of cells per organoid with >5 γH2AX foci | ~30% | |
| This compound | 30 µM | % of cells per organoid with >5 γH2AX foci | ~50% | ||
| Colibactin 746 | 10 µM | % of cells per organoid with >5 γH2AX foci | ~5% | ||
| Colibactin 746 | 30 µM | % of cells per organoid with >5 γH2AX foci | ~5% | ||
| This compound | 10 µM | Relative number of viable colonoids | ~0.6 | ||
| This compound | 30 µM | Relative number of viable colonoids | ~0.4 | ||
| Colibactin 746 | 10 µM | Relative number of viable colonoids | ~1.0 | ||
| Colibactin 746 | 30 µM | Relative number of viable colonoids | ~0.9 | ||
| HCT 116 (Human colon cancer cells) | This compound | 20 µM (chronic) | Total Single Nucleotide Variants (SNVs) | Significantly higher than 746 | |
| This compound | 20 µM (chronic) | Proportion of T>N substitutions | Significantly higher than 746 |
In Vivo Effects: Genotoxicity and Tumorigenesis
In vivo studies, although limited by the feasibility of synthesizing large quantities of this compound, have corroborated the in vitro findings, demonstrating its genotoxic potential in animal models.
Quantitative Data Summary
| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |
| Galleria mellonella (Wax moth larvae) | This compound | 7.42 µg (oral gavage) | DNA damage in intestinal epithelium (Comet assay) | Higher level of DNA damage relative to 746 | |
| Rag1-/- mice | HCT 116 cells chronically treated with this compound | Subcutaneous injection | Tumor growth | Smaller tumor growth compared to 746-treated cells |
Mechanism of Action: Signaling Pathways
This compound exerts its genotoxic effects by alkylating DNA, leading to the formation of interstrand crosslinks (ICLs) and subsequent DNA double-strand breaks (DSBs). This damage triggers a cascade of cellular responses, primarily mediated by the p53 signaling pathway, leading to cell cycle arrest, senescence, and apoptosis. Chronic exposure in mismatch repair-deficient (MMRd) cells has been shown to upregulate pathways involved in DNA repair, including BRCA1, Fanconi Anemia, and MMR signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: IEC-6 and HCT 116 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Human colonic organoids were established from biopsies and maintained in Matrigel with specialized growth media.
-
Compound Preparation: Synthetic this compound and 746 were dissolved in DMSO and stored at -80°C.
-
Treatment: Cells or organoids were incubated with the indicated concentrations of this compound or 746 for specified durations (e.g., 24 or 48 hours). For chronic exposure studies, HCT 116 cells were treated for ten 48-hour cycles with intermittent recovery periods.
Immunofluorescent Staining for γH2AX
This protocol visualizes DNA double-strand breaks.
In Vivo Genotoxicity Assay (Comet Assay)
-
Animal Model: Galleria mellonella larvae were used.
-
Administration: 7.42 µg of this compound or 746 was administered via oral gavage.
-
Sample Collection: Intestinal tissue was collected after a specified time.
-
Comet Assay: Single-cell suspensions from the intestinal epithelium were prepared and subjected to the Comet assay protocol to assess DNA damage. DNA was stained with a fluorescent dye (e.g., SYBR Gold), and the extent of DNA migration (the "comet tail") was quantified using imaging software.
Xenograft Tumor Model
-
Cell Preparation: HCT 116 cells chronically exposed to this compound or 746 were harvested.
-
Animal Model: Immunocompromised mice (e.g., Rag1-/-) were used.
-
Injection: A defined number of cells were subcutaneously injected into the flanks of the mice.
-
Tumor Monitoring: Tumor growth was monitored and measured over time. At the end of the experiment, tumors were excised and weighed.
Conclusion
The available data strongly indicate that this compound is a potent genotoxin both in vitro and in vivo. Its activity is dependent on its cyclopropane moieties and results in DNA double-strand breaks, activation of the p53 signaling pathway, and ultimately, cell cycle arrest or cell death. In contrast, the analog Colibactin 746, which lacks these critical chemical features, shows minimal genotoxic activity. These findings underscore the structure-activity relationship of Colibactin and provide a valuable tool for studying the mechanisms of bacterial-induced carcinogenesis and for the development of potential therapeutic interventions.
References
Reproducibility of Published Findings on Colibactin 742: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on the synthetic genotoxin Colibactin (B12421223) 742, focusing on the reproducibility of its biological effects and the methodologies used for its characterization. Colibactin 742 is a stable analog of the highly unstable natural product Colibactin, a secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria that is associated with colorectal cancer.[1][2] Due to the instability of the natural product, this compound has become an invaluable tool for studying the mechanism of colibactin-induced genotoxicity.[1] This guide summarizes key experimental data, details the protocols for pivotal assays, and presents signaling pathways and workflows to provide a comprehensive resource for researchers in the field.
Comparative Analysis of this compound and Control Compounds
The genotoxic activity of this compound is consistently demonstrated across multiple studies, primarily through its ability to induce DNA damage. A key comparator in these studies is Colibactin 746, an inactive analog in which the reactive cyclopropane (B1198618) rings of this compound are replaced with methyl groups.[3] This structural modification abrogates the DNA-damaging capacity, highlighting the critical role of the cyclopropane moieties in the bioactivity of this compound.[3]
| Cell Line/Model | This compound Treatment | Key Finding | Alternative/Control | Key Finding of Alternative/Control | Reference |
| Human Colon Epithelial Cells (FHC) | 10 µM and 100 µM | Induction of p53 and senescence signaling pathways. | Colibactin 746 | No significant induction of p53 or senescence pathways. | |
| Human Colon Cancer Cells (HCT 116) | Chronic exposure (20 µM) | Upregulation of BRCA1, Fanconi Anemia, and Mismatch Repair (MMR) signaling pathways. Increased T>N single-base substitutions (SBS88, SBS17, SBS44). | Colibactin 746 | No significant upregulation of DNA repair pathways or increase in specific mutational signatures. | |
| Rat Intestinal Epithelial Cells (IEC-6) | Various concentrations | Increased levels of γH2AX, indicating DNA double-strand breaks. | Colibactin 746 | No significant increase in γH2AX levels. | |
| Human Colonoids | Various concentrations | Increased levels of γH2AX and impaired growth/viability. | Colibactin 746 | No significant increase in γH2AX levels or impact on growth. | |
| HeLa Cells | Not specified | Genotoxic effects observed. | Colibactin 746 | Abrogation of genotoxic effects. | |
| Chinese Hamster Ovary (CHO AA8) Cells | Infection with clb+ E. coli | Induction of DNA double-strand breaks (γH2AX). | Infection with clb- E. coli | Significantly lower induction of DNA damage. |
Experimental Protocols
Reproducibility of the findings on this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Assessment of DNA Damage via γH2AX Immunofluorescence
This assay is a cornerstone for quantifying DNA double-strand breaks induced by genotoxic agents like this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., IEC-6, HCT 116, or human colonoids) in appropriate culture vessels (e.g., chamber slides or microplates).
-
Allow cells to adhere and grow to a suitable confluency (typically 50-70%).
-
Treat cells with varying concentrations of this compound, Colibactin 746 (as a negative control), or a known DNA cross-linking agent like Mitomycin C (MMC) as a positive control. Incubation times typically range from 24 to 48 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with more than a threshold number of γH2AX foci (e.g., >5 foci per nucleus) to determine the extent of DNA damage.
-
Analysis of Gene Expression by RNA Sequencing (RNAseq)
RNAseq is employed to understand the transcriptomic response of cells to this compound exposure.
-
Sample Preparation:
-
Treat cells (e.g., FHC or HCT 116) with this compound or Colibactin 746 for specified durations (e.g., 4 or 12 hours for acute exposure, or multiple cycles for chronic exposure).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between this compound and Colibactin 746 treated groups.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched signaling pathways.
-
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways Activated by this compound
The following diagram illustrates the key signaling pathways activated upon cellular exposure to this compound, leading to DNA damage response and other downstream effects.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Colibactin 742
Disclaimer: Colibactin (B12421223) 742 is understood to be a representative of the colibactin family of genotoxic agents. The following procedures are based on established safety protocols for handling highly potent, DNA-alkylating, and potentially carcinogenic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local regulations.
Proper disposal of potent genotoxins like Colibactin 742 is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The fundamental principle is to treat all materials that have come into contact with the compound as hazardous waste. This includes primary containers, contaminated personal protective equipment (PPE), and any solutions or labware used in the experimental workflow.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes:
-
A fully fastened laboratory coat.[1]
-
Safety goggles or a face shield.[3]
-
A respirator may be required, depending on the risk assessment and the physical form of the waste.[3]
2. Inactivation of this compound: Colibactin is a DNA alkylating agent, and its genotoxicity is attributed to the presence of electrophilic cyclopropane (B1198618) rings.[4] Therefore, chemical inactivation prior to disposal is the recommended approach to mitigate its hazardous properties.
-
For Liquid Waste (e.g., stock solutions, cell culture media):
-
Working within a certified chemical fume hood, collect all liquid waste containing this compound in a dedicated, labeled, and chemically compatible container.[5][6]
-
To inactivate, add a freshly prepared solution of sodium thiosulfate (B1220275) to the waste to achieve a final concentration as specified in the table below. The thiosulfate will act as a nucleophile, reacting with and opening the electrophilic cyclopropane rings of the colibactin molecule, thus neutralizing its DNA-alkylating capacity.
-
Allow the mixture to react for the recommended time, with occasional gentle swirling.
-
After the inactivation period, the solution should still be treated as hazardous chemical waste and disposed of through your institution's EHS-approved waste stream. Do not pour down the drain.[6][7][8]
-
-
For Contaminated Surfaces and Equipment:
-
Prepare a decontamination solution as detailed in the table below.
-
Thoroughly wipe down all surfaces (benchtops, fume hood sash, etc.) and equipment that may have come into contact with this compound.[3]
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.[3]
-
3. Segregation and Packaging of Waste:
-
Solid Waste:
-
All disposable items contaminated with this compound, such as gloves, lab coats, plastic-backed absorbent paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste bag or container.[2][9][10]
-
This container should be kept sealed when not in use and stored in a designated area, preferably within a fume hood.[5]
-
-
Sharps Waste:
-
Labeling:
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's certified hazardous waste management program.[5][10]
-
Maintain a detailed inventory of the carcinogens on hand and records of their disposal.[5][7]
Quantitative Data for Decontamination and Inactivation
| Parameter | Recommendation | Rationale & Notes |
| Inactivation Solution (Liquid Waste) | 10% (w/v) Sodium Thiosulfate | The thiosulfate ion is a strong nucleophile that effectively neutralizes alkylating agents. The solution should be freshly prepared. |
| Reaction Time for Inactivation | Minimum 12 hours | Ensures complete reaction and neutralization of the genotoxic compound. |
| Surface Decontamination Solution | 1% (w/v) Sodium Dodecyl Sulfate (SDS), followed by 70% Ethanol (B145695) | SDS helps to solubilize and remove the compound, while ethanol provides further cleaning. A final wipe with water is recommended. |
| PPE Glove Recommendation | Double-gloving with nitrile gloves | Provides an extra layer of protection against these highly potent compounds. |
Experimental Protocols for Hazard Assessment
While specific experimental data for "this compound" is not available, the hazardous properties and appropriate disposal methods for a new genotoxic compound would be determined through a series of established assays:
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a standard initial screen to assess the mutagenic potential of a chemical.[11] Further studies in mammalian cell lines, such as the micronucleus assay or comet assay, would be performed to evaluate DNA damage in eukaryotic cells.
-
Stability Studies: The stability of the compound in various solvents and pH conditions would be analyzed to understand its persistence.
-
Degradation/Inactivation Studies: A range of chemical treatments (e.g., oxidation, reduction, nucleophilic addition) would be tested to identify effective methods for neutralizing the compound's genotoxic activity. The efficacy of these treatments would be confirmed by re-running genotoxicity assays on the treated material.
Visual Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. jefferson.edu [jefferson.edu]
- 2. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. Safe handling of carcinogens - Wikipedia [en.wikipedia.org]
- 4. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. essex.ac.uk [essex.ac.uk]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Detoxification of genotoxic compounds as a threshold mechanism limiting their carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
